molecular formula C10H12BrN B064171 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 172078-42-1

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B064171
CAS No.: 172078-42-1
M. Wt: 226.11 g/mol
InChI Key: VVSDIQMJQAYMGF-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a privileged synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a benzannulated seven-membered azepine ring, a core scaffold present in numerous biologically active molecules. The bromine atom at the 9-position serves as a highly versatile handle for further functionalization via modern cross-coupling methodologies, such as Suzuki, Negishi, and Buchwald-Hartwig reactions, enabling the rapid exploration of structure-activity relationships (SAR). Researchers primarily utilize this building block in the synthesis of complex molecules targeting central nervous system (CNS) disorders, as the tetrahydrobenzo[b]azepine structure is a key motif in ligands for dopamine, serotonin, and other neuroreceptors. Its constrained geometry and potential for substitution make it an ideal candidate for developing novel modulators of G-protein-coupled receptors (GPCRs) and kinases. This reagent provides a critical entry point for the design and construction of compound libraries aimed at treating conditions like schizophrenia, Parkinson's disease, and depression, offering researchers a reliable and high-quality starting material to accelerate their innovative synthetic campaigns.

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSDIQMJQAYMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585708
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172078-42-1
Record name 9-Bromo-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Executive Summary: This whitepaper provides a comprehensive technical guide for the synthesis of this compound, a valuable heterocyclic scaffold for drug discovery and development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions behind the chosen synthetic pathway. We present a robust, multi-step synthesis commencing from the commercially available α-tetralone. The core tetrahydrobenzo[b]azepine ring system is constructed via a classical Beckmann rearrangement, followed by lactam reduction. The final key step involves a regioselective electrophilic bromination to yield the target compound. This guide includes detailed, step-by-step protocols, mechanistic diagrams, and a thorough discussion of the causality driving the experimental design, intended for an audience of research scientists and chemical development professionals.

Introduction

1.1 The Benzo[b]azepine Scaffold: A Privileged Structure The benzo[b]azepine framework is a seven-membered heterocyclic system fused to a benzene ring. This structural motif is of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its conformational flexibility allows it to interact with a diverse range of biological targets, leading to applications in areas such as central nervous system (CNS) disorders, cardiovascular diseases, and oncology.

1.2 The Target Molecule: this compound The introduction of a bromine atom at the 9-position of the tetrahydrobenzo[b]azepine scaffold (CAS No. 172078-42-1) provides a critical chemical handle for further synthetic diversification.[1][2] This bromo-substituent can be readily transformed through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

1.3 Strategic Overview of the Synthetic Approach While various methods exist for constructing the benzo[b]azepine ring, including Friedel-Crafts cyclizations and ring-closing metathesis, this guide details a highly reliable and scalable approach.[3][4][5][6] Our chosen strategy involves two primary phases:

  • Construction of the Core Scaffold: Synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine from α-tetralone via a Beckmann rearrangement of its corresponding oxime.[7][8] This classic transformation is renowned for its efficiency in ring expansion to form lactams.

  • Regioselective Functionalization: Introduction of the bromine atom onto the pre-formed heterocyclic system via electrophilic aromatic substitution.

This pathway was selected for its reliance on well-understood, high-yielding reactions and the use of readily accessible starting materials.

Retrosynthetic Analysis & Pathway Visualization

A retrosynthetic analysis simplifies the synthetic challenge. The target molecule is disconnected at the C-Br bond, leading back to the unsubstituted tetrahydrobenzo[b]azepine core. This core is derived from its corresponding lactam, which, in turn, is the product of a Beckmann rearrangement of α-tetralone oxime. This logic forms the basis of our forward synthesis.

G Target 9-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine Core 2,3,4,5-Tetrahydro- 1H-benzo[b]azepine Target->Core Electrophilic Bromination Lactam 1,3,4,5-Tetrahydro-2H- benzo[b]azepin-2-one Core->Lactam Lactam Reduction (e.g., LiAlH4) Oxime α-Tetralone Oxime Lactam->Oxime Beckmann Rearrangement Start α-Tetralone Oxime->Start Oximation

Diagram 1: Retrosynthetic analysis of the target molecule.

Synthesis of the Core Scaffold

This section details the three-step synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

3.1 Step 1: Oximation of α-Tetralone

  • Causality & Expertise: The conversion of a ketone to an oxime is a fundamental and high-yielding reaction. It proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon. The reaction is typically performed under mildly acidic or basic conditions to facilitate both the nucleophilic attack and the subsequent dehydration. We utilize hydroxylamine hydrochloride with a base (sodium acetate) to generate free hydroxylamine in situ.

  • Experimental Protocol:

    • To a solution of α-tetralone (1.0 eq) in ethanol (5 mL per gram of tetralone), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and slowly pour it into an equal volume of cold water.

    • The α-tetralone oxime will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.

3.2 Step 2: Beckmann Rearrangement to the Lactam

  • Causality & Expertise: The Beckmann rearrangement is the cornerstone of this synthesis, enabling the critical ring expansion from a six-membered to a seven-membered ring.[8][9] The reaction is catalyzed by strong acid, which protonates the oxime's hydroxyl group, converting it into a good leaving group (water). The subsequent migration of the alkyl group anti-periplanar to the N-O bond is concerted with the loss of water.[9] Polyphosphoric acid (PPA) is an excellent choice of catalyst as it serves as both a strong acid and a dehydrating agent, driving the reaction to completion.

G cluster_mech Beckmann Rearrangement Mechanism Oxime Oxime Protonated Protonated Oxime Oxime->Protonated Protonation (H+) Nitrile_ion Nitrillium Ion Intermediate Protonated->Nitrile_ion Migration & H2O loss Water_attack Water Attack Nitrile_ion->Water_attack H2O Attack Enol Enol of Lactam Water_attack->Enol Deprotonation Lactam Lactam (Amide) Enol->Lactam Tautomerization

Diagram 2: Simplified mechanism of the Beckmann rearrangement.

  • Experimental Protocol:

    • Preheat polyphosphoric acid (PPA) (10x the weight of the oxime) to 90-100 °C in a flask equipped with a mechanical stirrer.

    • Carefully add the α-tetralone oxime (1.0 eq) in portions to the hot PPA, ensuring the temperature does not exceed 125 °C.

    • Stir the resulting mixture at 120 °C for 30 minutes. The solution should become homogeneous.

    • Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

    • The lactam product, 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol or ethyl acetate can be performed if higher purity is required.

3.3 Step 3: Reduction of the Lactam to the Amine

  • Causality & Expertise: The reduction of the cyclic amide (lactam) to the corresponding cyclic amine is a crucial step. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards amides. Unlike weaker reducing agents like sodium borohydride, LiAlH₄ can effectively reduce the resonance-stabilized amide carbonyl group completely to a methylene group. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

  • Experimental Protocol:

    • Suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 mL per gram of LiAlH₄) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve the lactam (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 6-8 hours.

    • Cool the reaction back down to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake with additional THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2,3,4,5-tetrahydro-1H-benzo[b]azepine, which can be purified by vacuum distillation or column chromatography.

Regioselective Bromination

4.1 Step 4: Synthesis of this compound

  • Causality & Expertise: The final step is an electrophilic aromatic substitution to install the bromine atom. The substituent effects on the benzene ring must be considered. The fused aliphatic ring and the secondary amine (after N-protection or under acidic conditions) are both activating, ortho-, para-directing groups. The 9-position is para to the C4a-C9a bond and is sterically accessible, making it a favorable site for substitution. N-Bromosuccinimide (NBS) is chosen as the brominating agent; it is a solid source of electrophilic bromine that is safer and easier to handle than liquid bromine.[10] The reaction is performed in a polar aprotic solvent like acetonitrile.

  • Experimental Protocol:

    • Dissolve 2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 eq) in acetonitrile (10 mL per gram of substrate) in a flask protected from light.

    • Cool the solution to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Summary

StepReactionKey ReagentsTypical ConditionsExpected Yield
1 Oximationα-Tetralone, NH₂OH·HCl, NaOAcEthanol, Reflux, 2-4 h>90%
2 Beckmann Rearrangementα-Tetralone Oxime, PPA120 °C, 30 min75-85%
3 Lactam ReductionLactam, LiAlH₄THF, Reflux, 6-8 h70-80%
4 BrominationTetrahydrobenzo[b]azepine, NBSAcetonitrile, 0 °C to RT, 3-5 h60-75%

Conclusion

This guide outlines a logical and field-proven synthetic route to this compound. By leveraging the classical Beckmann rearrangement for the construction of the core azepine ring followed by a regioselective bromination, this pathway provides a reliable method for accessing this valuable building block. The detailed protocols and mechanistic rationale serve as a robust resource for researchers in synthetic and medicinal chemistry, enabling both the synthesis of the title compound and the strategic design of related analogues.

References

  • El-Aal, H. A. K. A., El-Khawaga, A. M., & Khalaf, A. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Australian Journal of Chemistry, 66(6), 635-645. [Link]

  • El-Aal, H. A. K. A., El-Khawaga, A. M., & Khalaf, A. A. (2013). Friedel–Crafts Chemistry. Part 39. Unprecedented Facile Route to the Synthesis of Benzo[b][3]benzazepines via Intramolecular Friedel–Crafts Cyclialkylations. Semantic Scholar. [Link]

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  • El-Aal, H. A. K. A. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. [Link]

  • Ishihara, K., et al. (2019). Friedel–Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 24(18), 3344. [Link]

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  • Zhang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 479. [Link]

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An In-Depth Technical Guide to 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[b]azepine Scaffold

The benzo[b]azepine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, making it an attractive framework for designing targeted therapeutics. Within this class of compounds, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine has emerged as a crucial building block, particularly in the synthesis of innovative drug candidates. This technical guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in the development of next-generation therapeutics.

This compound is primarily available and utilized in two forms: the free base and its hydrochloride salt. It is imperative for researchers to distinguish between the two, as their physical properties and handling requirements differ.

  • This compound (Free Base)

    • CAS Number: 172078-42-1[1][2]

  • This compound Hydrochloride (Salt)

    • CAS Number: 1379324-68-1[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. While specific experimental data for this exact compound is not widely published, data for closely related analogs provides valuable insights.

Table 1: Physicochemical Properties of this compound and a Related Analog.

PropertyThis compound7-Bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one (Analog)
Molecular Formula C₁₀H₁₂BrNC₁₀H₁₀BrNO
Molecular Weight 226.11 g/mol [1]240.10 g/mol [5]
Appearance Not specified (likely off-white to light yellow solid)Not specified
Melting Point Not specified107 °C[5]
Boiling Point Not specified370.2 ± 41.0 °C (Predicted)[5]
Density Not specified1.475 ± 0.06 g/cm³ (Predicted)[5]
LogP Not specified2.97550 (Predicted)[5]

Spectroscopic Characterization:

Synthesis of the Benzo[b]azepine Core: A Methodological Overview

The synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core can be achieved through various synthetic strategies. A common and effective approach involves a multi-step sequence starting from readily available anilines. One such generalized, high-yielding five-step synthesis for a related analog, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, provides a foundational understanding of the key chemical transformations.[6] This process typically involves:

  • N-Alkylation: Reaction of a substituted aniline with a suitable alkyl halide, such as ethyl 4-bromobutyrate.[6]

  • Carbamoylation: Introduction of a protecting group on the nitrogen atom.[6]

  • Hydrolysis: Conversion of the ester to a carboxylic acid.[6]

  • Activation of the Carboxylic Acid: Typically achieved using a reagent like thionyl chloride.[6]

  • Intramolecular Friedel-Crafts Cyclization: Ring closure to form the benzo[b]azepine skeleton, often catalyzed by a Lewis acid like aluminum trichloride.[6]

A novel and efficient method for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues involves a nickel(II) chloride and tetrahydroxydiboron co-catalyzed cascade reaction.[7] This approach is noted for its mild conditions, low cost, and broad substrate scope.[7]

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Key Transformations cluster_end Final Product A Substituted Aniline C N-Alkylation A->C B Alkylating Agent (e.g., Ethyl 4-bromobutyrate) B->C D Protection/Carbamoylation C->D E Hydrolysis D->E F Acid Activation E->F G Intramolecular Cyclization (Friedel-Crafts) F->G H Substituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine G->H

A generalized workflow for the synthesis of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine core.

Applications in Drug Discovery: A Focus on PARP-1 Inhibition

This compound serves as a critical intermediate in the synthesis of potent enzyme inhibitors, most notably for Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition has emerged as a promising therapeutic strategy for the treatment of various cancers, particularly those with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.

The bromo-substituent on the benzo[b]azepine ring provides a reactive handle for further chemical modifications, allowing for the introduction of various pharmacophoric groups to enhance binding affinity and selectivity for the target enzyme. For example, derivatives of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol have been synthesized and identified as potent PARP-1 inhibitors.

PARP1_Inhibition_Pathway cluster_synthesis Synthetic Pathway cluster_cellular Cellular Mechanism A 9-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine B Chemical Modifications (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B C Benzo[b]azepine-based PARP-1 Inhibitor B->C E PARP-1 Activation C->E Inhibition D DNA Damage (Single-Strand Breaks) D->E F DNA Repair E->F H Apoptosis / Cell Death E->H G Cell Survival F->G

The role of this compound in the synthesis of PARP-1 inhibitors and their mechanism of action.

Experimental Protocol: A Representative Synthesis of a Bromo-Benzodiazepine Analog

Objective: To synthesize a 7-bromo-tetrahydro-benzo[e][3][5]diazepine derivative.

Materials:

  • 2,3,4,5-tetrahydro-1H-benzo[e][3][5]diazepine (precursor)

  • N-bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (DCM) or Acetic Acid (solvent)

  • Lewis acid catalyst (e.g., FeBr₃, optional)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Dissolution: Dissolve the 2,3,4,5-tetrahydro-1H-benzo[e][3][5]diazepine precursor in the chosen solvent (DCM or acetic acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add a stoichiometric amount of the brominating agent (NBS or Br₂) to the cooled solution while stirring. If using a catalyst, it should be added prior to the brominating agent.

  • Reaction: Allow the reaction to proceed at 0-25 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any excess brominating agent with a suitable reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

  • Extraction: If DCM was used as the solvent, wash the organic layer with water and brine. If acetic acid was used, neutralize the solution with a base (e.g., sodium bicarbonate) and then extract the product with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-tetrahydro-benzo[e][3][5]diazepine derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Causality in Experimental Choices:

  • Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid and easier to handle, reducing the risk of exposure to corrosive and toxic bromine vapors.

  • Solvent Selection: The choice of solvent depends on the solubility of the starting material and the reaction conditions. DCM is a common choice for its inertness, while acetic acid can sometimes facilitate the reaction.

  • Temperature Control: The reaction is typically carried out at low temperatures to control the rate of reaction and minimize the formation of byproducts.

  • Use of a Catalyst: A Lewis acid catalyst can be employed to enhance the regioselectivity of the bromination, directing the bromine atom to a specific position on the aromatic ring.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of potent enzyme inhibitors, such as those targeting PARP-1, underscores its importance in the development of novel cancer therapies. While detailed synthetic and analytical data for this specific compound are not widely disseminated in the public domain, the general synthetic strategies and the properties of related analogs provide a solid foundation for its use in research and development. As the demand for more effective and targeted therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

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  • Li, S., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Ovarian Research, 16(1), 1-16. Retrieved from [Link]

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  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubMed. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. Retrieved from [Link]

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A Technical Guide to the Physicochemical Characterization of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a substituted heterocyclic compound with a molecular formula of C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol .[1] Its structure, featuring a fused benzene and azepane ring system with a bromine substituent, makes it a molecule of interest in medicinal chemistry and drug development. The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a comprehensive overview of the essential physicochemical properties of this compound and details the rigorous experimental protocols for their determination. The methodologies outlined herein are designed to ensure data integrity and reproducibility, which are paramount in scientific research and drug discovery.

Physicochemical Properties Summary

A precise understanding of the physicochemical parameters of a drug candidate is fundamental to its development. The following table summarizes the key properties of this compound that will be discussed, with the acknowledgment that experimental determination is necessary to populate the specific values.

PropertyValue
Molecular Formula C₁₀H₁₂BrN
Molecular Weight 226.11 g/mol
CAS Number 172078-42-1
Melting Point To Be Determined (TBD)
Boiling Point To Be Determined (TBD)
Aqueous Solubility To Be Determined (TBD)
pKa To Be Determined (TBD)
LogP (Octanol-Water Partition Coefficient) To Be Determined (TBD)

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often suggests the presence of impurities. The capillary method is a widely accepted and reliable technique for this determination.[2][3]

Experimental Protocol: Capillary Method

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Preliminary Determination: A rapid heating rate is initially employed to obtain an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Finely powder the crystalline solid prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in melting point apparatus prep2->meas1 meas2 Rapid heating for approximate melting point meas1->meas2 meas3 Slow heating (1-2°C/min) for accurate measurement meas2->meas3 ana1 Record temperature at first liquid droplet meas3->ana1 ana2 Record temperature at complete liquefaction ana1->ana2 ana3 Report the melting range ana2->ana3

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination

For non-solid compounds or those that can be liquefied without decomposition, the boiling point provides another measure of purity and identity. The OECD Guideline 103 outlines several methods for this determination, including the dynamic method which is also applicable for vapor pressure measurement.[1][4][5][6][7]

Experimental Protocol: Dynamic Method (OECD 103)

  • Apparatus: A dynamic boiling point apparatus is assembled, which allows for the precise control and measurement of pressure.

  • Sample Introduction: A sample of this compound is placed in the boiling vessel.

  • Pressure Adjustment: The pressure inside the apparatus is reduced to a desired level.

  • Heating: The sample is gradually heated with constant stirring.

  • Boiling Point Measurement: The temperature at which the liquid boils under the set pressure is recorded. This is repeated for a range of pressures.

  • Data Analysis: The recorded boiling points are plotted against the corresponding pressures. The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation or extrapolation of this data.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_exp Experiment cluster_data Data Processing setup1 Assemble dynamic boiling point apparatus setup2 Introduce sample into boiling vessel setup1->setup2 exp1 Set a specific pressure setup2->exp1 exp2 Gradually heat the sample with stirring exp1->exp2 exp3 Record the boiling temperature exp2->exp3 exp4 Repeat for a range of pressures exp3->exp4 data1 Plot boiling point vs. pressure exp4->data1 data2 Determine boiling point at standard pressure data1->data2

Caption: Workflow for Boiling Point Determination using the Dynamic Method.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter that significantly influences the bioavailability of a drug candidate. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate and Control: The experiment is performed in triplicate to ensure reproducibility. A blank control (solvent without the compound) is also analyzed.

SolubilityWorkflow A Add excess compound to solvent B Agitate at constant temperature until equilibrium A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Analyze concentration of dissolved compound in liquid phase (e.g., HPLC) C->D E Calculate aqueous solubility D->E pKaWorkflow A Dissolve compound in a suitable solvent with constant ionic strength B Titrate with a standardized acid or base A->B C Continuously monitor pH with a calibrated electrode B->C D Plot pH vs. volume of titrant C->D E Determine pKa from the half-equivalence point D->E

Caption: Workflow for pKa Determination using Potentiometric Titration.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties. The shake-flask method is the traditional and most reliable method for its determination. [9][10][11][12][13] Experimental Protocol: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer for LogD determination) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are combined in a sealed vessel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid this process.

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

LogPWorkflow A Prepare pre-saturated n-octanol and aqueous phases B Dissolve compound and mix the two phases A->B C Shake to equilibrate the partitioning of the compound B->C D Separate the n-octanol and aqueous phases C->D E Analyze compound concentration in each phase D->E F Calculate LogP as log([C]octanol / [C]aqueous) E->F

Caption: Workflow for LogP Determination via the Shake-Flask Method.

Spectroscopic Analysis

While quantitative physicochemical data is crucial, qualitative spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound. Standard spectroscopic techniques that should be employed for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.

Conclusion

The comprehensive physicochemical characterization of this compound is a prerequisite for its advancement as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reliable data for its melting point, boiling point, aqueous solubility, pKa, and LogP. Adherence to these standardized methodologies will ensure the generation of high-quality data, which is essential for informed decision-making in the drug discovery and development process.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

  • OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 103: Boiling Point. OECD Publishing. Available at: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122. Available at: [Link]

  • Poole, S. K., & Poole, C. F. (2010). Development of Methods for the Determination of pKa Values. Journal of Chromatographic Science, 48(3), 194-201. Available at: [Link]

  • OECD. Test No. 103: Boiling Point. Available at: [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • SciSpace. (2021). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Available at: [Link]

  • ResearchGate. (2024). LogP / LogD shake-flask method v1. Available at: [Link]

  • EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Available at: [Link]

  • Wired Chemist. Determination of Melting Point. Available at: [Link]

  • University of South Wales - FINDit. Test No. 103: Boiling Point. Available at: [Link]

  • Edisco. Melting point determination. Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Available at: [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. Available at: [Link]

  • SSERC. Melting point determination. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

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Structure Elucidation of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Precise structural characterization of its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This technical guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. By synergistically integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating system of analysis that moves beyond simple data reporting to explain the causal logic behind each experimental choice.

Introduction: The Imperative for Unambiguous Characterization

The benzo[b]azepine core is a seven-membered heterocyclic motif fused to a benzene ring, offering a three-dimensional structure that is of significant interest for targeting complex biological systems like G-protein coupled receptors (GPCRs)[1][2]. Substitution on this scaffold, such as the introduction of a bromine atom at the C9 position, can profoundly alter its pharmacological properties. However, the synthesis of such derivatives can potentially yield isomeric products. Therefore, a robust and logical analytical workflow is not merely a quality control step but a foundational component of the research and development process.

This guide details the methodical application of modern spectroscopic techniques to confirm the molecular formula, identify functional groups, and definitively map the atomic connectivity of the target molecule, this compound.

Foundational Analysis: Molecular Formula and Functional Groups

The initial phase of elucidation focuses on confirming the elemental composition and identifying the key functional groups present. This is achieved through high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise: HRMS is the cornerstone for determining the elemental formula of a compound with high precision. For a halogenated compound like the target molecule, the isotopic pattern is a critical and confirmatory piece of evidence. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern with a roughly 1:1 intensity ratio for any fragment containing a single bromine atom.

Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation:

    • Compare the measured monoisotopic mass of the [M+H]⁺ ion to the theoretical mass calculated for the expected formula, C₁₀H₁₃BrN⁺. The mass accuracy should ideally be within 5 ppm.

    • Verify the presence of the A+2 peak (corresponding to the ⁸¹Br isotope) with an intensity nearly equal to the monoisotopic A peak (⁷⁹Br).

Expected Results: The analysis is expected to yield a high-resolution mass and isotopic pattern consistent with the molecular formula C₁₀H₁₂BrN.

ParameterTheoretical Value (for C₁₀H₁₂⁷⁹BrN)Expected Observation
Molecular Formula C₁₀H₁₂BrNConfirmed
Molecular Weight 226.0150 g/mol -
[M+H]⁺ (⁷⁹Br) 227.0226m/z value within 5 ppm
[M+H]⁺ (⁸¹Br) 229.0205m/z value within 5 ppm
Isotopic Ratio ~1:1Observed M+2 peak of ~100% relative intensity

Table 1: Predicted HRMS Data for this compound.

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy provides a rapid, non-destructive method to identify the functional groups within a molecule. For the target compound, the key diagnostic absorptions are the N-H stretch of the secondary amine, the C-H stretches of the aromatic and aliphatic portions, and the characteristic aromatic C=C stretching vibrations. The absence of other signals, such as a strong carbonyl (C=O) stretch around 1700 cm⁻¹, is equally important for confirming the structure against potential precursors or oxidized byproducts[3].

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3250N-H StretchSecondary Amine
3100 - 3000C-H StretchAromatic
3000 - 2850C-H StretchAliphatic (CH₂)
1600 - 1450C=C StretchAromatic Ring

Table 2: Key Diagnostic IR Frequencies.

Definitive Connectivity Mapping: NMR Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-step approach, starting with simple 1D experiments and progressing to more complex 2D correlations, creates a self-validating dataset that unambiguously defines the molecule's structure. For these experiments, a high-field spectrometer (e.g., 400-600 MHz) is recommended for optimal signal dispersion[4][5].

Below is a diagram illustrating the standard atom numbering for the benzo[b]azepine core, which will be used for all spectral assignments.

Caption: IUPAC numbering of the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold.

¹H NMR Spectroscopy

Expertise: ¹H NMR provides the first detailed map of the proton framework. The chemical shift of each proton indicates its electronic environment, the integration gives the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons, as dictated by the n+1 rule.

Expected ¹H NMR Signals (in CDCl₃):

PositionApprox. δ (ppm)MultiplicityIntegrationAssignmentRationale
H87.30d1HAromaticOrtho to C9-Br, deshielded. Coupled to H7.
H67.15d1HAromaticOrtho to C5a. Coupled to H7.
H76.90t1HAromaticCoupled to both H6 and H8.
H53.10t2HAliphatic CH₂Adjacent to aromatic ring (C5a).
H22.95t2HAliphatic CH₂Adjacent to Nitrogen (N1).
H3, H41.80 - 2.00m4HAliphatic CH₂Overlapping multiplets for the central CH₂ groups.
N-H~3.5 (broad)s1HAmineBroad signal, chemical shift can vary.

Table 3: Predicted ¹H NMR Spectral Data.

The aromatic splitting pattern (two doublets and a triplet) is highly indicative of a 1,2,3-trisubstituted benzene ring, which is consistent with the proposed structure.

¹³C NMR and DEPT Spectroscopy

Expertise: ¹³C NMR reveals the number of unique carbon atoms and their chemical environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run alongside to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Expected ¹³C NMR Signals (in CDCl₃):

PositionApprox. δ (ppm)DEPT-135AssignmentRationale
C5a, C9a140-145NoneQuaternaryAromatic carbons at ring fusion.
C7, C8128-132PositiveAromatic CHStandard aromatic methine carbons.
C6125PositiveAromatic CH
C9115NoneQuaternaryAromatic carbon directly attached to bromine (shielded).
C248NegativeAliphatic CH₂Adjacent to nitrogen.
C535NegativeAliphatic CH₂Adjacent to aromatic ring.
C3, C425-30NegativeAliphatic CH₂Upfield aliphatic carbons.

Table 4: Predicted ¹³C NMR and DEPT-135 Spectral Data.

2D NMR: The Corroborative Evidence

Trustworthiness: Two-dimensional NMR experiments are the key to building a self-validating dataset. They provide explicit proof of connectivity, removing any ambiguity left by 1D spectra. The results from one 2D experiment should logically support the others, creating an unassailable structural proof.

Workflow for 2D NMR Analysis:

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_final Final Structure H1_NMR ¹H NMR (Proton Map) COSY COSY (H-H Connectivity) H1_NMR->COSY Correlates protons HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC Correlates C-H pairs HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC Correlates distant C-H C13_NMR ¹³C NMR / DEPT (Carbon Map) C13_NMR->HSQC Correlates C-H pairs C13_NMR->HMBC Correlates distant C-H Structure Unambiguous Structure COSY->Structure Confirms aliphatic & aromatic spin systems HSQC->Structure Assigns carbons to protons HMBC->Structure Connects all fragments

Caption: Logical workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically 2-3 bonds apart).

    • Expected Correlations:

      • Strong cross-peak between H7 and both H6 and H8, confirming the aromatic spin system.

      • Correlation sequence from H2 ↔ H3 ↔ H4 ↔ H5, confirming the connectivity of the entire aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • Expected Correlations: It will definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4 (e.g., H8 with C8, H5 with C5, etc.), providing a fully assigned C-H framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2-3 bonds away. This allows us to connect the different fragments (the aromatic ring, the aliphatic chain, and the heteroatom).

    • Key Diagnostic Correlations:

      • H5 → C5a and C6: This correlation bridges the aliphatic chain to the aromatic ring.

      • H2 → C9a: This connects the other end of the aliphatic chain to the aromatic ring via the nitrogen atom's neighbor.

      • H8 → C9 and C9a: This is the definitive correlation confirming the position of H8 relative to the bromine-bearing carbon (C9) and the ring-fusion carbon (C9a).

      • H6 → C5a and C8: Confirms the position of H6 within the aromatic ring.

The following diagram visualizes these crucial HMBC correlations that lock the structure in place.

HMBC_Correlations cluster_mol img H5 H₅ C6 C₆ H5:s->C6:n C5a C₅ₐ H5:w->C5a:e H2 H₂ C9a C₉ₐ H2:e->C9a:w H8 H₈ H8:s->C9a:n C9 C₉ H8:e->C9:w

Caption: Key 2- and 3-bond HMBC correlations confirming the structure of this compound.

Conclusion: A Synergistic and Self-Validating Proof of Structure

The structure of this compound is unambiguously confirmed through a logical and synergistic application of modern spectroscopic techniques.

  • HRMS established the correct molecular formula, C₁₀H₁₂BrN, with the characteristic bromine isotopic pattern providing definitive elemental evidence.

  • IR Spectroscopy confirmed the presence of the expected secondary amine and aromatic/aliphatic C-H functionalities while confirming the absence of confounding groups like carbonyls.

  • ¹H and ¹³C NMR provided a detailed map of the proton and carbon frameworks, with chemical shifts and multiplicities aligning perfectly with the proposed structure.

  • 2D NMR (COSY, HSQC, and HMBC) served as the final, incontrovertible proof. COSY confirmed the proton-proton spin systems, HSQC assigned all protonated carbons, and HMBC provided the long-range correlations that connected every piece of the molecular scaffold.

This multi-technique workflow represents a robust, self-validating protocol essential for researchers in synthetic and medicinal chemistry, ensuring the foundational integrity of their scientific endeavors.

References

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (National Institutes of Health). URL: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (MDPI). URL: [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][4][6]oxazepines. (The Royal Society of Chemistry). URL: [Link]

  • Solid-Phase Preparation of a Pilot Library Derived from the 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine Scaffold. (ACS Publications). URL: [Link]

  • Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. (National Institutes of Health). URL: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a substituted heterocyclic compound featuring a seven-membered azepine ring fused to a brominated benzene ring. Its molecular formula is C₁₀H₁₂BrN, and it has a molecular weight of approximately 226.11 g/mol .[1] Compounds within the tetrahydrobenzo[b]azepine class are of significant interest to researchers in medicinal chemistry and drug development due to their structural similarity to various biologically active molecules. The bromine substituent offers a versatile handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data are predicted based on the analysis of analogous structures and established principles of spectroscopic interpretation. While specific experimental data for this exact molecule is not publicly available, this guide serves as an expert technical resource for its identification and characterization.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information about the number and connectivity of atoms in the molecule.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.2 - 7.4m-Ar-H (3H)
~ 4.0br s-N-H (1H)
~ 3.0 - 3.2m--CH₂-N (2H, C2)
~ 2.8 - 3.0t~ 6-7Ar-CH₂ (2H, C5)
~ 1.8 - 2.0m--CH₂- (2H, C3)
~ 1.6 - 1.8m--CH₂- (2H, C4)

Rationale: The aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene ring. The presence of the electron-withdrawing bromine atom will influence their exact chemical shifts. The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can vary with concentration and solvent. The methylene protons of the azepine ring will appear as complex multiplets in the aliphatic region, with the protons adjacent to the nitrogen and the aromatic ring appearing more downfield.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-N (C9a)
~ 130 - 140C-Br (C9)
~ 125 - 135Ar-C (4C)
~ 45 - 50-CH₂-N (C2)
~ 30 - 35Ar-CH₂ (C5)
~ 25 - 30-CH₂- (C3)
~ 20 - 25-CH₂- (C4)

Rationale: The aromatic carbons will resonate in the typical downfield region for sp² hybridized carbons. The carbon atom attached to the bromine (C9) and the carbon atom attached to the nitrogen (C9a) will have their chemical shifts significantly influenced by these heteroatoms. The aliphatic carbons of the azepine ring will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, aromatic C=C bonds, and the C-Br bond.

Experimental Protocol (FT-IR)
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H stretch
~ 3000 - 3100MediumAromatic C-H stretch
~ 2850 - 2960MediumAliphatic C-H stretch
~ 1580 - 1600MediumAromatic C=C stretch
~ 1450 - 1500MediumAromatic C=C stretch
~ 1000 - 1100StrongC-N stretch
~ 500 - 600StrongC-Br stretch

Rationale: The N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. The aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively. The characteristic aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. The C-N and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data
m/zInterpretation
226/228Molecular ion peak [M]⁺• with characteristic isotopic pattern for one bromine atom
227/229Protonated molecular ion peak [M+H]⁺ with characteristic isotopic pattern
VariousFragment ions resulting from the loss of alkyl or bromo radicals

Rationale: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks ([M]⁺• and [M+2]⁺•) with nearly equal intensity, which is a characteristic isotopic signature for bromine. The fragmentation pattern will likely involve the cleavage of the azepine ring and the loss of the bromine atom.

Plausible Fragmentation Pathway

M [M]+• m/z 226/228 F1 [M - C₂H₄]+• m/z 198/200 M->F1 - C₂H₄ F2 [M - Br]⁺ m/z 147 M->F2 - Br• F3 [M - C₄H₈N]⁺ m/z 155/157 M->F3 - C₄H₈N•

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The combination of these analytical techniques provides a powerful and comprehensive approach to confirming the structure and purity of this important synthetic intermediate. The provided protocols and rationale behind the spectral interpretations are based on established scientific principles and data from structurally related compounds, offering a reliable framework for researchers in the field.

References

  • Hunter, P. W. W., & Webb, G. A. (n.d.). Spectroscopic and mass spectral investigation of some dihydro- and tetrahydro-1,5-benzodiazepines and thiazepines. Sci-Hub.
  • Acosta Quintero, L. M., Burgos, I., Palma, A., Cobo, J., & Glidewell, C. (2018). A concise, efficient and versatile synthesis of amino-substituted benzo[b]pyrimido[5,4-f]azepines: synthesis and spectroscopic characterization, together with the molecular and supramolecular structures of three products and one intermediate. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 3), 312–320. [Link]

  • Palma, A., Cobo, J., & Glidewell, C. (2019). A concise and efficient concurrent synthesis of 6,11-dihydrodibenzo[b,e]azepines and 5,6,11,12-tetrahydrodibenzo[b,f]azocines and their conversion to 4-oxo-8,13-dihydro-4H-benzo[2][3]azepino[3,2,1-ij]quinoline-5-carboxylates and N-acetyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines: synthetic sequence, spectroscopic characterization and the structures of two products. Acta Crystallographica Section C, Structural Chemistry, 75(Pt 6), 650–656. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.).
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  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Palma, A., Cobo, J., & Glidewell, C. (2019). A concise and efficient concurrent synthesis of 6,11-dihydrodibenzo[b,e]azepines and 5,6,11,12-tetrahydrodibenzo[b,f]azocines and their conversion to 4-oxo-8,13-dihydro-4H-benzo[2][3]azepino[3,2,1-ij]quinoline-5-carboxylates and N-acetyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines: synthetic sequence, spectroscopic characterization and the structures of two products. ResearchGate. [Link]

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  • American Elements. (n.d.). This compound-7-carboxylic Acid. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • 9-bromo-2.3.4.5-tetrahydro-1h-benzo[b]azepine hydrochloride. (n.d.).
  • Singh, S., Tanwar, S., & Singh, T. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Heliyon, 10(1), e23469. [Link]

  • Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1H&13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. [Link]

  • Gobato, R., Heidari, A., Valverde, L. F., Mitra, A., Nexticapa, M. R., Ramos, M. L., ... & Dosh, I. K. K. (2021). Infrared Spectroscopy of the two esters from 2,3,4,5-Tetrahydro-oxepine derivatives, new nano molecules. ResearchGate. [Link]

  • Power, J. D., O'Brien, J., & Kavanagh, P. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Drug Testing and Analysis, 5(6), 464–481. [Link]

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The Tetrahydrobenzo[b]azepine Core: A Journey from Synthetic Curiosity to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrobenzo[b]azepine scaffold, a seven-membered nitrogen-containing heterocycle fused to a benzene ring, represents a cornerstone in modern medicinal chemistry. Its unique three-dimensional architecture imparts favorable physicochemical properties, allowing for intricate interactions with a diverse array of biological targets. This has led to the development of blockbuster drugs such as the vasopressin V2 receptor antagonist tolvaptan and the angiotensin-converting enzyme (ACE) inhibitor benazepril . This guide provides a comprehensive exploration of the discovery and history of this remarkable heterocyclic system, delving into the evolution of its synthesis, the elucidation of its structure-activity relationships, and its rise as a privileged scaffold in drug discovery.

Part 1: Early Discoveries and the Dawn of Synthetic Strategies

The precise moment of the first synthesis of a simple, unsubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine is not prominently documented as a landmark discovery. Instead, its origins are intertwined with the broader exploration of seven-membered heterocyclic systems in the early to mid-20th century. The initial approaches to constructing this ring system were extensions of classical organic reactions, primarily focusing on ring expansion and intramolecular condensation strategies.

The Classical Era: Ring Expansion and Intramolecular Condensations

Early synthetic chemists likely approached the tetrahydrobenzo[b]azepine core through established methodologies for forming cyclic compounds. Two such "traditional" methods stand out as the probable genesis of this scaffold:

  • Beckmann Rearrangement: This reaction, involving the acid-catalyzed rearrangement of an oxime to an amide, was a logical choice for expanding a six-membered ring to a seven-membered one. The synthesis would typically commence with a substituted tetralone, which upon oximation and subsequent rearrangement, would yield the corresponding lactam, a derivative of tetrahydrobenzo[b]azepinone.

  • Dieckmann Condensation: This intramolecular base-catalyzed reaction of a diester to form a β-keto ester was another powerful tool for ring formation.[1] A suitably substituted aniline, elaborated with two ester-containing side chains, could be induced to cyclize, yielding a tetrahydrobenzo[b]azepinone derivative. This approach offered a convergent pathway to the core structure.[1]

These early methods, while foundational, often required harsh reaction conditions and offered limited control over substitution patterns, thereby restricting the diversity of accessible analogs.

Part 2: The Evolution of Synthetic Methodologies: A Quest for Efficiency and Diversity

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of tetrahydrobenzo[b]azepines. The advent of modern synthetic techniques, particularly transition metal catalysis, provided chemists with milder, more efficient, and highly versatile tools to construct and functionalize this important scaffold.

Intramolecular Friedel-Crafts Acylation: A Robust Cyclization Strategy

A significant advancement in the synthesis of tetrahydrobenzo[b]azepinones involved the use of intramolecular Friedel-Crafts acylation. This method typically starts with the N-alkylation of an aniline derivative with a 4-halobutyrate ester, followed by protection of the nitrogen and hydrolysis of the ester to the corresponding carboxylic acid. Activation of the carboxylic acid and subsequent intramolecular cyclization via a Friedel-Crafts reaction furnishes the desired tetrahydrobenzo[b]azepinone core.

Experimental Protocol: Synthesis of Methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate [2]

  • N-Alkylation: 2,4-dimethylaniline is reacted with ethyl 4-bromobutyrate to yield ethyl 4-[(2,4-dimethylphenyl)amino]butanoate.

  • Carbamoylation and Hydrolysis: The secondary amine is protected with a methoxycarbonyl group, followed by hydrolysis of the ester to provide 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid.

  • Intramolecular Friedel-Crafts Acylation: The carboxylic acid is activated with thionyl chloride, and subsequent treatment with aluminum trichloride promotes the intramolecular cyclization to afford the title compound.

Palladium/Norbornene Cooperative Catalysis: A Modern Approach to Functionalized Scaffolds

A more recent and highly modular approach involves the use of palladium/norbornene cooperative catalysis. This powerful strategy allows for the direct synthesis of functionalized tetrahydrobenzo[b]azepines from simple aryl iodides. The reaction proceeds via an ortho-amination followed by a 7-exo-trig Heck cyclization to construct the seven-membered ring.

Conceptual Workflow: Palladium/Norbornene Catalyzed Synthesis of Tetrahydrobenzo[b]azepines

G A Aryl Iodide D ortho-Amination A->D B Olefin-tethered Amine Reagent B->D C Pd/NBE Catalyst C->D Pd(0)/NBE E 7-exo-trig Heck Cyclization D->E F Functionalized Tetrahydrobenzo[b]azepine E->F

Caption: Palladium/Norbornene cooperative catalysis workflow.

Aza-Piancatelli Cyclization/Michael Addition Sequence: Accessing Bridged Systems

For the synthesis of more complex, bridged tetrahydrobenzo[b]azepines, a one-pot aza-Piancatelli cyclization/Michael addition sequence has been developed.[3] This elegant methodology provides access to intricate molecular architectures that are otherwise difficult to obtain.[3]

Reaction Cascade: Aza-Piancatelli/Michael Addition

G A 2-Furylcarbinol D Aza-Piancatelli Cyclization A->D B Aniline Derivative B->D C Lewis Acid (e.g., Ca(II)) C->D E Cyclopentenone Intermediate D->E F Intramolecular Michael Addition E->F G Bridged Tetrahydro- benzo[b]azepine F->G

Caption: Aza-Piancatelli/Michael addition for bridged systems.[3]

Part 3: The Rise of a Privileged Scaffold in Medicinal Chemistry

The exploration of the biological activities of tetrahydrobenzo[b]azepine derivatives began to gain momentum in the latter part of the 20th century. The unique conformational flexibility of the seven-membered ring, coupled with the ability to introduce diverse substituents on the aromatic ring and the nitrogen atom, made it an attractive scaffold for targeting a wide range of biological receptors and enzymes.

Structure-Activity Relationship (SAR) Studies: A Gateway to Potent Therapeutics

Systematic SAR studies have been instrumental in optimizing the pharmacological profiles of tetrahydrobenzo[b]azepine-based compounds. For instance, in the development of vasopressin antagonists, specific substitution patterns on the benzazepine core were found to be crucial for modulating affinity and selectivity for the V1 and V2 receptors. Similarly, in the realm of oncology, the decoration of the scaffold with various aryl groups has led to the discovery of potent anticancer agents.

Table 1: Key Therapeutic Applications and Corresponding Structural Motifs

Therapeutic AreaKey Target(s)Representative Structural Features
Cardiovascular Angiotensin-Converting Enzyme (ACE)Carboxylate-containing side chain on the nitrogen atom (e.g., Benazepril)
Hyponatremia Vasopressin V2 ReceptorSubstituted benzoyl group on the nitrogen atom (e.g., Tolvaptan)
Oncology Various Kinases, DNAFused heterocyclic rings, specific aryl substitutions
Central Nervous System 5-HT Receptors, Dopamine ReceptorsDiverse substitutions on the aromatic ring and nitrogen

Part 4: Conclusion and Future Perspectives

The journey of the tetrahydrobenzo[b]azepine core, from its probable origins in classical ring-forming reactions to its current status as a privileged scaffold in medicinal chemistry, is a testament to the relentless pursuit of synthetic innovation and the intricate interplay between chemical structure and biological function. The evolution of synthetic methodologies has not only made this scaffold more accessible but has also opened up new avenues for creating molecular diversity.

Future research in this area is likely to focus on the development of even more efficient and stereoselective synthetic methods, enabling the synthesis of complex, polycyclic, and sp³-rich derivatives. The exploration of novel biological targets for this versatile scaffold will undoubtedly continue, with the promise of discovering new therapeutic agents for a wide range of diseases. The rich history and the ongoing innovation surrounding the tetrahydrobenzo[b]azepine core ensure its continued prominence in the landscape of drug discovery for the foreseeable future.

References

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Chemical Stability and Storage of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Guide to Preserving Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a halogenated derivative of the benzazepine heterocyclic system. As a functionalized building block, it holds potential in medicinal chemistry and materials science, where the bromo-substituent serves as a versatile handle for further molecular elaboration, particularly in metal-catalyzed cross-coupling reactions.[1] The integrity and purity of such a reagent are paramount to the success and reproducibility of synthetic campaigns and biological assays. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its potential degradation pathways, and establishes a framework of best practices for its storage and handling. By understanding the molecule's intrinsic properties and vulnerabilities, researchers can ensure its long-term viability and the reliability of their experimental outcomes.

Physicochemical Profile and Structural Analysis

A foundational understanding of the molecule's physical and chemical characteristics is essential for predicting its behavior. The structure combines a saturated seven-membered azepine ring fused to a brominated benzene ring.

Chemical Structure

cluster_stress Stress Conditions cluster_products Potential Degradation Products main 9-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine oxidation Oxidation (e.g., H₂O₂, O₂) main->oxidation Susceptible Amine light Photolysis (UV/Vis Light) main->light C-Br Bond Cleavage acid_base Extreme pH (Acid/Base) main->acid_base Ring Strain n_oxide N-Oxide Derivatives oxidation->n_oxide debrominated Debrominated Impurity light->debrominated ring_opened Ring-Opened Products acid_base->ring_opened

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the compound's integrity, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from safety data sheets of structurally related compounds and general best practices for chemical storage. [2][3][4]

Optimal Storage Conditions

The primary objective is to protect the compound from oxygen, light, and moisture.

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)Prevents potential thermal degradation. Avoid excessive heat.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation of the secondary amine.
Light Protect from LightStore in an amber glass vial or other opaque container to prevent photolytic C-Br bond cleavage. [5]
Container Tightly Sealed Glass VialPrevents moisture ingress and contamination. Glass is preferred for its inertness.
State SolidStore as a solid whenever possible, as solutions may degrade more rapidly.
Safe Handling Procedures

Proper handling is crucial to prevent contamination of the material and ensure personnel safety.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6]* Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile). [3]* Dispensing: When weighing and dispensing, avoid creating dust. Use appropriate tools (spatulas) and clean them thoroughly after use.

  • Solution Preparation: If preparing solutions, use high-purity, anhydrous solvents. Prepare solutions fresh for use whenever possible. If short-term storage of a solution is necessary, store it at low temperature (-20°C) under an inert atmosphere and protected from light.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may initiate degradation. [3][6]

Framework for Experimental Stability Assessment

For applications requiring rigorous quality control, such as in drug development, performing a forced degradation study is essential. [7][8]These studies deliberately stress the compound to identify potential degradants and are fundamental for developing a stability-indicating analytical method. [9][10]

Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of this compound.

cluster_forced_degradation Forced Degradation Studies start Obtain Pure Compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 60-80°C, solid & solution) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo analysis Analyze Samples via Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify Degradants (LC-MS, NMR) analysis->identification If significant degradation outcome Establish Degradation Profile & Confirm Method Specificity analysis->outcome No significant degradation identification->outcome

Caption: Experimental workflow for conducting a forced degradation study.

Protocol: Forced Degradation Study

This protocol outlines the steps for subjecting the compound to various stress conditions. The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without completely destroying the molecule. [9]

  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with an equivalent amount of acid at the same time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over time (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation:

    • Solid State: Place a known quantity of the solid compound in an oven at 80°C. Sample at various time points.

    • Solution State: Reflux the stock solution at 60-80°C. Sample at various time points.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.

  • Column Selection: Start with a versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

  • Mobile Phase Screening: Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance for the parent compound. Monitor at this wavelength.

  • Method Optimization: Inject a mixture of the stressed samples (e.g., a cocktail of acid, base, and peroxide-degraded samples) to challenge the method's separating power. Adjust the gradient slope, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peak for this compound is pure in the presence of its degradation products.

Conclusion

This compound is a compound with significant potential, but its utility is directly tied to its chemical integrity. While inherently stable under optimal conditions, it is susceptible to degradation via oxidation, photolysis, and potentially hydrolysis under extreme pH. The key to preserving its stability lies in meticulous adherence to proper storage and handling protocols: store as a solid, under an inert atmosphere, protected from light, in a tightly sealed container at room temperature. For critical applications, researchers are strongly encouraged to perform forced degradation studies to understand its stability profile within their specific experimental context and to develop a validated, stability-indicating analytical method. By implementing these scientifically grounded practices, the research community can ensure the reliability and reproducibility of their work with this valuable chemical entity.

References

  • LookChem. (n.d.). 7-BROMO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (n.d.). LCSS: BROMINE.
  • SpringerLink. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Some basic and acidic derivatives of 2,5-dihydro-1H-1-benzazepine as potential therapeutic agents. Retrieved from [Link]

  • MDPI. (n.d.). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Retrieved from [Link]

  • PubMed. (2020). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (2020). Detailed quantum mechanical studies on bioactive benzodiazepine derivatives and their adsorption over graphene sheets. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • ResearchGate. (2025). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity | Request PDF. Retrieved from [Link]

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  • PubMed. (2016). Stability Testing of Herbal Drugs: Challenges, Regulatory Compliance and Perspectives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. Retrieved from [Link]

  • ResearchGate. (2025). Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. Retrieved from [Link]

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"solubility of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in organic solvents"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Organic Solvent Solubility of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Abstract

Introduction: The Central Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a cornerstone of pharmaceutical sciences.[1] For a compound like this compound, a thorough understanding of its solubility in various organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Preformulation: Identifying suitable solvent systems for creating stable and bioavailable drug formulations.[2]

  • In Vitro and In Vivo Studies: Ensuring the compound remains in solution during biological assays to produce reliable data.[3][4]

  • Troubleshooting: Diagnosing issues such as compound precipitation in stock solutions or during experiments.

This guide will equip the reader with the foundational knowledge and practical skills to systematically evaluate the solubility of this and other novel chemical entities.

Physicochemical Properties of this compound: A Predictive Analysis

The molecular structure of this compound dictates its solubility behavior. Key structural features include:

  • A Fused Ring System: A benzene ring fused to a seven-membered azepane ring, creating a tricyclic, largely rigid scaffold.

  • A Secondary Amine: The nitrogen atom in the azepane ring is a hydrogen bond acceptor and donor, which can interact with protic solvents.

  • A Bromine Atom: The bromo-substituent on the benzene ring increases the molecular weight and introduces a degree of lipophilicity.

  • Overall Polarity: The molecule possesses both nonpolar (the aromatic and aliphatic hydrocarbon portions) and polar (the amine) regions, making it amphiphilic.

Based on this structure, we can predict that this compound will exhibit moderate to good solubility in polar aprotic solvents that can solvate the main ring structure and in polar protic solvents that can engage in hydrogen bonding with the secondary amine. Its solubility in nonpolar solvents is expected to be lower.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The chosen solvents should span a range of polarities, hydrogen bonding capabilities, and chemical classes.

Table 1: Recommended Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Excellent solubilizing power for a wide range of compounds; often used for stock solutions.[5]
N,N-Dimethylformamide (DMF)6.4A common solvent in organic synthesis and for dissolving polar compounds.
Acetonitrile (ACN)5.8Used in reversed-phase chromatography; good for moderately polar compounds.
Acetone5.1A versatile solvent for a range of polarities.
Polar Protic Methanol (MeOH)5.1Can act as a hydrogen bond donor and acceptor.
Ethanol (EtOH)4.3A common, less toxic protic solvent.
Isopropanol (IPA)3.9A slightly less polar alcohol.
Nonpolar Aprotic Dichloromethane (DCM)3.1A good solvent for many organic compounds; use with caution due to toxicity.
Toluene2.4A common nonpolar aromatic solvent.
Heptane/Hexane0.1Represents aliphatic, nonpolar environments.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic. Kinetic solubility is a high-throughput method used in early discovery, while thermodynamic solubility provides the "true" equilibrium solubility and is crucial for later-stage development.[2]

Kinetic Solubility Assay

This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into the test solvent.[3][6][7] It reflects the solubility under conditions where the compound may not have reached equilibrium.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the target organic solvent.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[4]

  • Precipitation Detection: Analyze the wells for precipitation. This can be done visually or, more quantitatively, using a nephelometer to measure light scattering or a UV-Vis plate reader to measure absorbance after filtering out any precipitate.[6][8]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 20 mM Stock in DMSO dilute Serial Dilution in Target Solvent stock->dilute Dispense incubate Incubate with Shaking (2h @ 25°C) dilute->incubate detect Detect Precipitation (Nephelometry or UV-Vis) incubate->detect result Determine Highest Soluble Concentration detect->result

Caption: Workflow for the Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This "gold standard" method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[9] It is more time and resource-intensive but provides the most accurate and reliable solubility value.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the target organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using an orbital shaker for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully collect a sample of the supernatant. For more rigorous separation, the supernatant can be filtered through a 0.45 µm filter or centrifuged at high speed.[8]

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the supernatant. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A calibration curve with known concentrations of the compound must be prepared in the same solvent.

  • Data Analysis: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Solvent shake Agitate at Constant Temp (24-48h @ 25°C) add_solid->shake separate Separate Solid and Liquid (Centrifuge/Filter) shake->separate quantify Quantify Concentration (HPLC or LC-MS) separate->quantify result Determine Thermodynamic Solubility quantify->result

Caption: Workflow for the Thermodynamic Shake-Flask Assay.

Data Presentation and Interpretation

The results of the solubility screening should be compiled into a clear and concise table to allow for easy comparison between solvents.

Table 2: Example Solubility Data for this compound

SolventKinetic Solubility (µM)Thermodynamic Solubility (mg/mL)
DMSO>20,000To be determined
MethanolTo be determinedTo be determined
AcetonitrileTo be determinedTo be determined
DichloromethaneTo be determinedTo be determined
TolueneTo be determinedTo be determined
HeptaneTo be determinedTo be determined

Interpretation:

  • High Solubility (>10 mg/mL): The solvent is a good candidate for synthesis and formulation.

  • Moderate Solubility (1-10 mg/mL): The solvent may be useful, but formulation strategies might be needed to improve solubility.

  • Low Solubility (<1 mg/mL): This solvent is likely unsuitable for most applications, and the compound may be prone to precipitation.

Conclusion

Determining the organic solvent solubility of a novel compound like this compound is a fundamental exercise in pharmaceutical development. By applying the theoretical principles and robust experimental protocols outlined in this guide, researchers can generate a comprehensive and reliable solubility profile. This data is not merely a set of numbers but a critical tool for making informed decisions that will accelerate the journey from a promising molecule to a viable drug candidate.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Do, H. T., & Vang, M. S. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Cristofoletti, R., & Dressman, J. B. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Retrieved from [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Cybulski, M., et al. (2022). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 27(10), 3298. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553.
  • Paluch, K. J., & Parshad, H. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 44(11), 1852-1860. Retrieved from [Link]

  • Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Cybulski, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. International Journal of Molecular Sciences, 23(10), 5747. Retrieved from [Link]

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Introduction: The Benzazepine Scaffold and the Strategic Role of Bromine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Potential Research Areas for Bromo-Substituted Benzazepines

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a "privileged structure" in medicinal chemistry.[1] This scaffold is the foundation for a multitude of biologically active compounds with a wide array of therapeutic applications, including anticonvulsant, anticancer, and antihypertensive effects.[2][3][4] The versatility of the benzazepine nucleus allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

The introduction of a bromine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacological properties. Bromine, being a heavy halogen, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. It can act as a bulky substituent to probe steric requirements in a binding pocket, or it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries.

This technical guide will explore promising and underexplored research avenues for bromo-substituted benzazepines, providing a roadmap for researchers and drug development professionals. We will delve into novel synthetic strategies, potential therapeutic targets, and the elucidation of structure-activity relationships, supported by detailed experimental protocols and conceptual diagrams.

Part 1: Novel Synthetic Frontiers for Bromo-Substituted Benzazepines

The synthesis of the benzazepine scaffold has been approached through various methodologies, including intramolecular Friedel-Crafts reactions, ring-closing metathesis, and dearomative rearrangements.[2][5][6] However, the regioselective introduction of bromine onto the benzazepine core, particularly at late stages of a synthetic sequence, remains a challenge.

Late-Stage C-H Bromination

Direct C-H functionalization is an atom-economical and efficient strategy for modifying complex molecules. The development of regioselective C-H bromination methods for the benzazepine scaffold would provide rapid access to a wide range of analogs. Research in this area could focus on:

  • Transition-Metal Catalysis: Utilizing palladium, rhodium, or iridium catalysts with directing groups on the benzazepine nitrogen or elsewhere on the scaffold to guide the bromination to specific positions on the benzene ring.

  • Photoredox Catalysis: Employing visible-light-mediated photoredox catalysis with a suitable bromine source (e.g., N-bromosuccinimide) to achieve mild and selective bromination.

Novel Building Blocks and Cyclization Strategies

Instead of modifying a pre-formed benzazepine, an alternative approach is to incorporate the bromine atom into one of the starting materials. This allows for greater control over the final position of the halogen. Potential research directions include:

  • Palladium-Catalyzed Annulation: The reaction of bromo-substituted 2-iodoanilines with homoallylic alcohols can be a domino process involving a Heck reaction and subsequent cyclocondensation to form bromo-substituted 1-benzazepines.[7]

  • Ring Expansion Reactions: The reaction of bromo-substituted cotarnine derivatives with α-halo ketones can lead to the expansion of a six-membered ring into a seven-membered dihydroazepine, yielding novel bromo-benzazepine structures.[3]

Experimental Protocol: Palladium-Catalyzed Synthesis of a Bromo-Substituted 1-Benzazepine

This protocol is a conceptual adaptation based on known palladium-catalyzed annulation reactions.[7]

Objective: To synthesize 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine.

Materials:

  • 2-amino-4-bromobenzyl alcohol

  • Allyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromobenzyl alcohol (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Add K₂CO₃ (2.0 eq) to the reaction mixture.

  • Add allyltrimethylsilane (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine.

Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow for Bromo-Benzazepines cluster_0 Starting Materials cluster_1 Synthetic Transformation cluster_2 Core Scaffold cluster_3 Further Derivatization Bromo-substituted\nAniline/Phenol Bromo-substituted Aniline/Phenol Cyclization Reaction\n(e.g., Pd-catalyzed annulation,\nRing expansion) Cyclization Reaction (e.g., Pd-catalyzed annulation, Ring expansion) Bromo-substituted\nAniline/Phenol->Cyclization Reaction\n(e.g., Pd-catalyzed annulation,\nRing expansion) + Cyclization Precursor Cyclization Precursor Cyclization Precursor->Cyclization Reaction\n(e.g., Pd-catalyzed annulation,\nRing expansion) Bromo-Benzazepine\nCore Bromo-Benzazepine Core Cyclization Reaction\n(e.g., Pd-catalyzed annulation,\nRing expansion)->Bromo-Benzazepine\nCore Cross-Coupling\n(e.g., Suzuki, Buchwald-Hartwig) Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bromo-Benzazepine\nCore->Cross-Coupling\n(e.g., Suzuki, Buchwald-Hartwig) Functionalization Final Products\n(Diverse Library) Final Products (Diverse Library) Cross-Coupling\n(e.g., Suzuki, Buchwald-Hartwig)->Final Products\n(Diverse Library) Alzheimer's Research Workflow Start Start Library_Synthesis Synthesis of Bromo-Benzazepine Library (Varying Br position and other substituents) Start->Library_Synthesis In_Vitro_Screening In Vitro Screening: Gamma-Secretase Activity Assay (Measure Aβ40 and Aβ42 levels) Library_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (Potent and selective Aβ42-lowering compounds) In_Vitro_Screening->Hit_Identification Cell-Based_Assays Cell-Based Assays: (e.g., SH-SY5Y cells) Confirm activity and assess cytotoxicity Hit_Identification->Cell-Based_Assays Lead_Optimization Lead Optimization: (SAR-guided synthesis, In silico modeling) Cell-Based_Assays->Lead_Optimization ADME_Tox In Vitro ADME/Tox Profiling (Metabolic stability, permeability, hERG) Lead_Optimization->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (Rodent models) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (APP transgenic mouse models) Measure brain Aβ levels In_Vivo_PK->In_Vivo_Efficacy Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Preclinical_Candidate

Caption: A comprehensive workflow for the development of bromo-benzazepine drug candidates.

Detailed Protocol: In Vitro Gamma-Secretase Activity Assay

Objective: To determine the effect of bromo-substituted benzazepines on the production of Aβ40 and Aβ42 peptides by gamma-secretase.

Materials:

  • Recombinant human gamma-secretase enzyme complex.

  • Fluorogenic substrate for gamma-secretase (e.g., a peptide containing the APP cleavage site flanked by a fluorophore and a quencher).

  • Bromo-substituted benzazepine library (dissolved in DMSO).

  • Assay buffer (e.g., MES buffer, pH 6.0, containing a mild detergent).

  • 384-well microplates, black, non-binding.

  • Fluorescence plate reader.

  • Positive control (known gamma-secretase inhibitor) and negative control (DMSO).

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add the test compounds, positive control, or negative control to the appropriate wells.

  • Add the gamma-secretase enzyme to all wells except for the no-enzyme control.

  • Pre-incubate the enzyme and compounds for 30 minutes at 37 °C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37 °C for 2-4 hours, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • To specifically measure Aβ40 and Aβ42 levels, use commercially available ELISA kits according to the manufacturer's instructions, using the supernatant from a cell-based assay where cells overexpressing APP are treated with the compounds.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.

  • Calculate the Aβ42/Aβ40 ratio to identify compounds that are true modulators rather than inhibitors.

Conclusion

Bromo-substituted benzazepines represent a fertile ground for therapeutic innovation. The strategic incorporation of bromine into this privileged scaffold opens up new avenues for modulating existing biological targets with enhanced potency and selectivity, as well as for discovering entirely new therapeutic applications. The research areas outlined in this guide—from novel synthetic methodologies to the exploration of neurodegenerative, oncologic, and antimicrobial targets—provide a robust framework for future investigations. A multidisciplinary approach, combining advanced synthetic chemistry, rigorous pharmacological evaluation, and computational modeling, will be essential to unlock the full therapeutic potential of this promising class of compounds.

References

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  • (N.d.). Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives.
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The Benzo[b]azepine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]azepine scaffold, a seven-membered nitrogen-containing heterocyclic ring fused to a benzene ring, represents a cornerstone in medicinal chemistry. Recognized as a "privileged structure," its unique conformational flexibility and rich electronic properties have enabled the development of a diverse array of therapeutic agents. This in-depth guide provides a comprehensive overview of the benzo[b]azepine core, designed for researchers, scientists, and drug development professionals. We will explore its fundamental chemical properties, delve into key synthetic strategies with detailed protocols, analyze its profound pharmacological significance across various disease areas, and dissect the critical structure-activity relationships that govern its biological effects. Through an examination of marketed drugs and emerging candidates, this whitepaper will illuminate the causality behind experimental choices in its derivatization and underscore its enduring potential in the synthesis of novel, high-efficacy therapeutics.

Introduction to the Benzo[b]azepine Scaffold: An Enduring Framework

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The benzo[b]azepine core is a quintessential example of such a scaffold. Its structure, consisting of a benzene ring fused to a seven-membered azepine ring, provides a three-dimensional architecture that is highly amenable to chemical modification.

This inherent versatility has allowed medicinal chemists to develop benzo[b]azepine derivatives with a wide spectrum of pharmacological activities, including antihypertensive, anti-ischaemic, anticonvulsant, and vasopressin receptor antagonist properties.[1][2][3] Unlike the more widely known benzodiazepines, which feature two nitrogen atoms in the seven-membered ring and primarily act on the central nervous system as GABAA receptor modulators, benzo[b]azepines possess a single nitrogen atom, leading to a distinct profile of biological targets and therapeutic applications.[4][5][6]

Notable drugs built upon this scaffold, such as the angiotensin-converting enzyme (ACE) inhibitor Benazepril and the vasopressin antagonist Conivaptan , highlight its clinical and commercial significance.[1][7] This guide will provide the foundational knowledge required to effectively leverage this powerful scaffold in modern drug development programs.

cluster_legend Benzo[b]azepine Core Structure Benzo[b]azepine C2 2 C3 3 C4 4 C5 5 C5a 5a C6 6 C7 7 C8 8 C9 9 C9a 9a

Caption: General structure and IUPAC numbering of the benzo[b]azepine scaffold.

Synthetic Strategies for the Benzo[b]azepine Core

The construction of the benzo[b]azepine ring system is a critical step in the synthesis of its derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several robust methods have been developed, with intramolecular cyclization reactions being among the most common and effective.

Key Synthetic Approaches
  • Intramolecular Friedel-Crafts Reaction: This is a powerful method for forming the seven-membered ring. Typically, a precursor containing an activated aromatic ring and an electrophilic side chain is treated with a Lewis acid or a strong protic acid to induce cyclization. This approach offers a direct route to the core and allows for the installation of various substituents.[8][9]

  • Ring Expansion: Methods involving the expansion of smaller ring systems, such as substituted indanes or quinolines, can also yield the benzo[b]azepine skeleton. These reactions often proceed via rearrangement mechanisms, such as the Schmidt reaction.[10]

  • Azide Rearrangement: A newer, elegant method involves the rearrangement of specifically designed ortho-arylmethylbenzyl azide derivatives. This reaction proceeds through an iminium ion intermediate, which then undergoes intramolecular cyclization to form the azepine ring with high efficiency.[11]

  • Metal-Catalyzed Cyclization: Modern organometallic chemistry has provided novel routes, including nickel-catalyzed fluoroalkylative cyclization of functionalized anilines, which allows for the direct incorporation of valuable fluorinated side chains.[12]

The selection of a synthetic strategy is a critical decision. For library synthesis, a route that is tolerant of diverse functional groups, such as the intramolecular Friedel-Crafts reaction, is often preferred due to its robustness and predictability. For accessing novel chemical space, more recent methods like metal-catalyzed cyclizations may be chosen to introduce unique functionalities that are difficult to incorporate via classical methods.

Experimental Protocol: Synthesis of 2-Benzazepines via Intramolecular Friedel-Crafts Reaction

This protocol describes a reliable method for constructing the 2-benzazepine core, adapted from established literature.[8][9] The causality behind this workflow lies in its efficiency: starting from a commercially available acid, a stable amide precursor is formed, which is then cyclized under strong acid conditions that promote the necessary intramolecular electrophilic aromatic substitution.

Step 1: Amide Precursor Synthesis

  • To a solution of 3,4-dimethoxyphenyl propionic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction mixture at room temperature for 2 hours until gas evolution ceases. The progress can be monitored by the disappearance of the starting acid using Thin Layer Chromatography (TLC).

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride.

  • Dissolve the crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • Slowly add a solution of methylamine (2.0 eq, as a solution in THF or water) and triethylamine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the N-methyl-3-(3,4-dimethoxy)phenylpropionamide precursor.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a solution of the amide precursor (1.0 eq) from Step 1 in trifluoroacetic acid (TFA, 0.2 M), add paraformaldehyde (3.0 eq).

  • Heat the mixture to 80 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material. The use of TFA as both solvent and catalyst and paraformaldehyde as the electrophile source is crucial for the efficient formation of the acyliminium ion intermediate required for cyclization.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH ~9-10 by the slow addition of concentrated ammonium hydroxide or 6 M NaOH solution.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-benzazepine derivative.

Caption: Workflow for the synthesis of a 2-benzazepine via Friedel-Crafts cyclization.

Pharmacological Significance and Key Drug Targets

The structural diversity of the benzo[b]azepine scaffold has enabled its application across a wide range of therapeutic areas.[3] Its derivatives have been successfully developed as modulators of various receptors and enzymes.

Drug / Derivative ClassPrimary Biological TargetTherapeutic Application
Benazepril Angiotensin-Converting Enzyme (ACE)Antihypertensive[1]
Conivaptan, Tolvaptan Vasopressin V1a/V2 or V2 ReceptorsTreatment of Hyponatremia[7][13]
Fenoldopam Dopamine D1 Receptor AgonistManagement of Severe Hypertension[13]
Ivabradine Funny Channel (If) in the SA nodeAnti-ischaemic, Heart Rate Reduction[1]
Various Derivatives CCR5 AntagonistsPotential Anti-HIV Agents[11]
Various Derivatives Topoisomerase II InhibitorsAnticancer (Leukemia)[14][15]
Mechanism of Action: Vasopressin Receptor Antagonism

A compelling example of the scaffold's utility is in the development of vasopressin receptor antagonists like Conivaptan . Vasopressin (also known as antidiuretic hormone, ADH) plays a crucial role in regulating water and sodium balance by acting on V1a and V2 receptors. In conditions like the syndrome of inappropriate antidiuretic hormone (SIADH) or heart failure, excessive vasopressin activity leads to water retention and dangerously low sodium levels (hyponatremia).

Conivaptan, a non-peptide antagonist, is designed to fit into the binding pockets of the V1a and V2 receptors, preventing the natural ligand, vasopressin, from binding and initiating its signaling cascade. By blocking the V2 receptor in the kidney's collecting ducts, Conivaptan prevents the insertion of aquaporin-2 water channels into the cell membrane. This action promotes free water excretion (aquaresis), thereby increasing serum sodium concentration without significantly altering electrolyte balance. This targeted mechanism provides a clear therapeutic advantage over traditional diuretics.

cluster_pathway Vasopressin V2 Receptor Signaling & Conivaptan Inhibition VP Vasopressin (ADH) V2R V2 Receptor VP->V2R Binds & Activates Conivaptan Conivaptan (Benzo[b]azepine) Conivaptan->V2R Blocks AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates AQP2 Aquaporin-2 Vesicles PKA->AQP2 Phosphorylates Membrane Apical Membrane Insertion AQP2->Membrane H2O Water Reabsorption (Aquaresis Inhibition) Membrane->H2O cluster_sar Key SAR Modification Points SAR_Scaffold R78 R7/R8: Electronic properties, target interaction R5 R5: Potency, selectivity, key binding interactions

Caption: General SAR map of the benzo[b]azepine scaffold for drug design.

Future Directions and Emerging Applications

The benzo[b]azepine scaffold is far from being fully exploited. Current research is pushing the boundaries of its application into new and exciting areas:

  • Novel Therapeutic Targets: Researchers are exploring benzo[b]azepine derivatives for novel applications, including as anticancer agents targeting topoisomerase II and sirtuin-2, and as potential treatments for skin wounds. [8][15]* Asymmetric Synthesis: The development of methods for the concise, asymmetric synthesis of chiral 4-substituted-2-benzazepines opens the door to creating stereochemically pure drugs with improved efficacy and reduced off-target effects. [9]* Metallodrugs: The scaffold's ability to act as a ligand for metal complexes is an emerging field. The resulting organometallic compounds could offer unique mechanisms of action, particularly in cancer therapy, by combining the pharmacological properties of the benzo[b]azepine with the reactivity of a metal center. [16][17]* Multi-component Reactions: Innovative synthetic approaches, such as four-component reactions, are enabling the rapid assembly of complex and diverse benzo[b]azepine libraries, accelerating the discovery of new bioactive compounds. [18][19]

Conclusion

The benzo[b]azepine scaffold has proven to be an exceptionally fruitful starting point for the design and discovery of new medicines. Its unique combination of structural rigidity and conformational adaptability has allowed it to be tailored for high-affinity interactions with a multitude of biological targets. From established blockbusters like Benazepril to novel antagonists like Conivaptan, this privileged core continues to demonstrate its value. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the benzo[b]azepine scaffold is poised to remain a central and indispensable tool in the arsenal of medicinal chemists for the foreseeable future.

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  • Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. (2020). ResearchGate. Available at: [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry. Available at: [Link]

  • Gholami Orimi, F., Mirza, B., & Hossaini, Z. (2020). Production of benzazepine derivatives via four-component reaction of isatins: study of antioxidant activity. ProQuest. Available at: [Link]

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  • SYNTHESIS OF NOVEL BENZAZEPINE DERIVETIVE AND THERE BIOLOGICAL SCREENING. (2023). International Journal of Environmental Sciences. Available at: [Link]

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  • Approaches for the synthesis of benzo[b]azepines. (n.d.). ResearchGate. Available at: [Link]

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  • Structure-Activity Relationships at the Benzodiazepine Receptor. (1989). Springer Nature. Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

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Methodological & Application

"using 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in Suzuki coupling reactions"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The Strategic Importance of the Tetrahydrobenzo[b]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure is found in a variety of pharmacologically active agents, including the vasopressin V2-receptor antagonist Tolvaptan and the ACE inhibitor Benazepril.[1] The ability to functionalize this core structure is paramount for developing new chemical entities with tailored therapeutic properties. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging carbon-carbon bonds.[2][3]

This guide provides a detailed technical overview and actionable protocols for the successful implementation of Suzuki coupling reactions using 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine as a key building block. We will delve into the mechanistic underpinnings, provide a validated experimental procedure, and offer insights into troubleshooting and optimization, empowering researchers to efficiently generate diverse libraries of novel compounds for drug discovery programs.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[4][5] The catalytic cycle is a well-understood, three-stage process that consistently delivers high yields and demonstrates remarkable functional group tolerance.[6]

  • Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the this compound. This step forms a new, square planar Pd(II) complex.[6][7] The rate of this step is often the determining factor for the overall reaction speed.[7][8]

  • Transmetalation : In this phase, a base is required to activate the organoboron species, forming a more nucleophilic "ate" complex.[9] This activated species then transfers its organic moiety (R') to the Pd(II) complex, displacing the halide and forming a new di-organopalladium(II) intermediate.

  • Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the desired 9-aryl-2,3,4,5-tetrahydro-1H-benzo[b]azepine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][10]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_nPd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)2 (Base) PdII_Diorgano L_nPd(II)(Ar)(R') Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Ar-R' Product 9-Aryl-benzo[b]azepine (Ar-R') RedElim->Product ArX 9-Bromo-benzo[b]azepine (Ar-X) ArX->OxAdd Boronic Boronic Acid (R'-B(OR)2) Boronic->Transmetal

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Chemical Space

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] These application notes provide a detailed guide for the successful coupling of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with various primary and secondary amines. The resulting N-aryl benzo[b]azepine derivatives are of significant interest in drug discovery, building upon the pharmacological importance of the benzo[b]azepine scaffold.[5] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel chemical entities.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[6][7] This is often the rate-determining step, particularly for less reactive aryl halides.[7]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.[8]

  • Reductive Elimination: The desired N-aryl-2,3,4,5-tetrahydro-1H-benzo[b]azepine product is formed through reductive elimination, regenerating the active Pd(0) catalyst which then re-enters the catalytic cycle.[1][6]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex Base, -HBase+ Amido Complex->Pd(0)L2 Reductive Elimination (Product Formation)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of several key parameters. For the coupling of this compound, a sterically accessible aryl bromide, a range of conditions can be employed. However, careful optimization is crucial for achieving high yields and purity, especially with challenging amine coupling partners.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and, more critically, the phosphine ligand, dictates the efficiency of the catalytic cycle.[3]

  • Palladium Precatalyst: Common and effective precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(0) complexes.[9] For ease of handling and consistent results, air-stable palladium precatalysts are often preferred.

  • Phosphine Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[10] For the coupling of aryl bromides with cyclic secondary amines, bulky, electron-rich phosphine ligands are generally the most effective.[1][11]

Ligand TypeExamplesRationale for Use
Biarylphosphines XPhos, SPhos, RuPhosHighly active for a broad range of substrates, including aryl bromides. Their steric bulk promotes reductive elimination.
Ferrocenylphosphines dppfBidentate ligand that can offer good stability and reactivity.[1]
Trialkylphosphines P(t-Bu)₃Very electron-rich and bulky, effective for challenging couplings, but can be air-sensitive.
Base Selection: A Critical Choice

The base is required to deprotonate the amine, forming the active nucleophile.[12] The choice of base can significantly impact the reaction rate and can be a source of side reactions if not chosen carefully.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and commonly used.[13] However, they may not be compatible with base-sensitive functional groups on the amine coupling partner.[2]

  • Weaker Inorganic Bases: For substrates with sensitive functionalities, weaker bases such as K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[9][13]

Solvent Considerations: More Than Just a Medium

The solvent not only dissolves the reactants but can also influence the solubility of intermediates and byproducts, thereby affecting the reaction rate.[14]

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[4][14] Toluene is often preferred due to its higher boiling point, allowing for a wider range of reaction temperatures.

  • Ethereal Solvents: Tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are also viable options.[13] 2-MeTHF is considered a greener alternative to THF and dioxane.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Note: This is a starting point and may require optimization for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (to achieve a concentration of ~0.1 M)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the this compound, palladium precatalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide. Then, add the amine followed by the anhydrous toluene.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Base, Amine, Solvent Add Base, Amine, Solvent Inert Atmosphere->Add Base, Amine, Solvent Heat & Stir Heat & Stir Add Base, Amine, Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A generalized experimental workflow for the amination reaction.

Data Presentation: Expected Outcomes

The following table provides hypothetical data based on typical outcomes for the Buchwald-Hartwig amination of this compound with various amine coupling partners under optimized conditions.

AmineCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2), XPhos (4)NaOtBu (1.4)Toluene1001292
PiperidinePd(OAc)₂ (2), SPhos (4)K₃PO₄ (2.0)Dioxane1102485
AnilinePd₂(dba)₃ (2), RuPhos (4)Cs₂CO₃ (2.0)Toluene1101888
n-ButylaminePd(OAc)₂ (2), P(t-Bu)₃ (4)LHMDS (1.5)THF801678

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues and provides potential solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or ligand- Insufficiently anhydrous conditions- Inappropriate base or solvent- Use fresh, high-purity reagents.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen different bases and solvents.[13][14]
Formation of Side Products (e.g., Hydrodehalogenation) - Competing reaction pathway- Reaction temperature too high- Screen different ligands; more sterically hindered ligands can sometimes suppress this side reaction.[1]- Lower the reaction temperature.
Incomplete Reaction - Steric hindrance from the amine- Insufficient catalyst loading- Increase reaction time and/or temperature.- Consider a more active catalyst system.- Increase catalyst and ligand loading.
Poor Reproducibility - Inconsistent quality of reagents- Variations in reaction setup (e.g., inert atmosphere)- Use reagents from a reliable source.- Ensure a consistently inert atmosphere is maintained throughout the setup.

Safety Precautions

  • Palladium Catalysts and Phosphine Ligands: These should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and potentially toxic.

  • Strong Bases: Sodium tert-butoxide and LHMDS are corrosive and moisture-sensitive. They must be handled under an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable. Handle with care and avoid ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Resolution Mass Spectrometry (HRMS)

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. In NROChemistry. Retrieved from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14616–14624. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? In Chemical Insights. Retrieved from [Link]

  • Tundel, R. E., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(21), 10374–10384. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? In Reddit. Retrieved from [Link]

  • Tundel, R. E., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(21), 10374–10384. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. In Organic Chemistry Portal. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Topics in current chemistry, 292, 1–43. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. In Wiley Analytical Science. Retrieved from [Link]

  • Buchwald-Hartwig coupling troubleshooting. In Chemistry Stack Exchange. Retrieved from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. In ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Buchwald-Hartwig Amination. In ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. In ResearchGate. Retrieved from [Link]

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. In SciSpace. Retrieved from [Link]

  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. In Organometallics. Retrieved from [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. In ResearchGate. Retrieved from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. In PubMed Central. Retrieved from [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. In The Journal of Organic Chemistry. Retrieved from [Link]

  • Intramolecular Buchwald–Hartwig reaction for the formation of imidazobenzodiazepines. In ResearchGate. Retrieved from [Link]

  • Asymmetric synthesis of 1-aryl 2,3,4,5-tetrahydro-2-benz[c]azepines. In ElectronicsAndBooks. Retrieved from [Link]

  • Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. In ResearchGate. Retrieved from [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. In Organometallics. Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. In MDPI. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Tetrahydro-1H-benzo[b]azepines in Modern Drug Discovery

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique three-dimensional conformation allows for the precise spatial orientation of substituents, making it an attractive template for targeting a variety of receptors and enzymes. The strategic derivatization of this core structure, particularly through the functionalization of a bromo-substituted precursor like 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, opens a vast chemical space for the development of novel therapeutics. This document provides detailed experimental protocols and scientific rationale for the derivatization of this key intermediate, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions.

The protocols outlined herein are designed for researchers and scientists in drug development, offering a blend of step-by-step instructions and expert insights into the causality behind experimental choices. Each protocol is presented as a self-validating system, with considerations for reaction monitoring and product characterization.

Managing the N-H Moiety: A Key Consideration for Selective Derivatization

A critical aspect of derivatizing this compound is the presence of the secondary amine within the azepine ring. This N-H group is nucleophilic and can compete with the aryl bromide in certain cross-coupling reactions, particularly the Buchwald-Hartwig amination, leading to N-arylation products. The choice of whether to protect the amine or proceed with the unprotected form depends on the desired outcome and the specific reaction conditions.

  • N-Protection Strategy: For unequivocal C-9 functionalization, especially when the coupling partner is an amine or when using harsh reaction conditions, protection of the azepine nitrogen is recommended. The Boc (tert-butyloxycarbonyl) group is a common and versatile choice due to its ease of installation and mild removal conditions.

  • Unprotected Strategy: In many Suzuki-Miyaura and Sonogashira reactions, the C-Br bond is significantly more reactive than the N-H bond under the selected catalytic conditions, allowing for chemoselective C-9 functionalization without N-protection. This approach is more atom-economical and streamlines the synthetic sequence.

The following protocols will address both scenarios where applicable, providing a comprehensive guide for selective derivatization.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Structural Elaboration

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[1][2] This reaction is ideal for introducing aryl, heteroaryl, or vinyl substituents at the C-9 position of the benzo[b]azepine core.

Causality Behind Experimental Choices:
  • Catalyst: Palladium catalysts are central to the Suzuki-Miyaura reaction.[2] Pd(PPh₃)₄ is a classic and reliable choice, while more advanced catalyst systems involving palladium acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with specialized phosphine ligands like SPhos or XPhos can offer higher turnover numbers and broader substrate scope.

  • Base: A base is essential for the activation of the boronic acid partner.[2] Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, with stronger bases sometimes being required for less reactive substrates.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is typically employed to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Unprotected N-H)

Diagram of the Experimental Workflow:

Suzuki_Miyaura_Workflow reagents Combine: - this compound - Phenylboronic acid - Pd(PPh₃)₄ - Na₂CO₃ solution reaction Heat at 90-100 °C under Inert Atmosphere (e.g., Argon) reagents->reaction Dioxane/H₂O workup Aqueous Work-up: - Dilute with water - Extract with organic solvent (e.g., EtOAc) reaction->workup Monitor by TLC/LC-MS purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product 9-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0226 mg
Phenylboronic acid1.2146 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.0558 mg
Sodium Carbonate (Na₂CO₃)2.0212 mg
1,4-Dioxane-5 mL
Water-1 mL

Step-by-Step Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and a solution of sodium carbonate (2.0 mmol) in water (1 mL) to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 9-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds for Pharmacophore Elaboration

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-9 position.[3][4] This reaction is particularly valuable for synthesizing libraries of compounds with diverse amine substituents to probe structure-activity relationships.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination.[5] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often required to promote the efficient coupling of aryl bromides.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For substrates sensitive to strong bases, milder conditions with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often with a more specialized catalyst system.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, as water can interfere with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with Morpholine (N-Protected)

Diagram of the Experimental Workflow:

Buchwald_Hartwig_Workflow reagents Combine: - N-Boc-9-Bromo-benzo[b]azepine - Morpholine - Pd₂(dba)₃ - XPhos - NaOtBu reaction Heat at 100-110 °C under Inert Atmosphere (e.g., Argon) reagents->reaction Toluene workup Aqueous Work-up: - Quench with NH₄Cl (sat.) - Extract with organic solvent (e.g., EtOAc) reaction->workup Monitor by TLC/LC-MS purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product N-Boc-9-morpholino-2,3,4,5-tetrahydro -1H-benzo[b]azepine purification->product

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentMolar Equiv.Amount (for 1 mmol scale)
N-Boc-9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine1.0326 mg
Morpholine1.2105 µL
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]0.0218 mg
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)0.0419 mg
Sodium tert-butoxide (NaOtBu)1.4135 mg
Toluene (anhydrous)-5 mL

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add N-Boc-9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to yield the N-Boc protected product.

  • (Optional Deprotection): The Boc group can be removed by treating the purified product with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

III. Sonogashira Coupling: Introducing Alkynyl Moieties for Further Functionalization

The Sonogashira coupling provides a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes onto the benzo[b]azepine scaffold.[6] These alkynyl derivatives are versatile intermediates that can undergo a variety of subsequent transformations, such as click chemistry, reduction, or further cross-coupling reactions.

Causality Behind Experimental Choices:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable for this reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (Unprotected N-H)

Diagram of the Experimental Workflow:

Sonogashira_Workflow reagents Combine: - 9-Bromo-benzo[b]azepine - Phenylacetylene - PdCl₂(PPh₃)₂ - CuI - Et₃N reaction Stir at room temp. to 50 °C under Inert Atmosphere (e.g., Argon) reagents->reaction THF workup Aqueous Work-up: - Filter through Celite - Concentrate - Partition between EtOAc and H₂O reaction->workup Monitor by TLC/LC-MS purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product 9-(Phenylethynyl)-2,3,4,5-tetrahydro -1H-benzo[b]azepine purification->product

Caption: Workflow for the Sonogashira cross-coupling reaction.

Materials and Reagents:

ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0226 mg
Phenylacetylene1.2132 µL
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]0.0321 mg
Copper(I) iodide (CuI)0.0510 mg
Triethylamine (Et₃N)2.0279 µL
Tetrahydrofuran (THF, anhydrous)-5 mL

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 9-(phenylethynyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed in these application notes provide a robust and versatile toolkit for the derivatization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable pathways to introduce a wide array of carbon- and nitrogen-based substituents, enabling the systematic exploration of the chemical space around this privileged scaffold. Careful consideration of the reactivity of the N-H group and the judicious use of protecting groups where necessary will ensure the selective synthesis of the desired analogs. These protocols serve as a strong foundation for the development of novel benzo[b]azepine derivatives with potential applications in drug discovery and chemical biology.

References

  • Buchwald-Hartwig Amination. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Christodoulou, M. S., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis.
  • Hegedus, L. S. (1995). Palladium(II)-mediated coupling reactions of bromo- and iodo-1H-1,4-benzodiazepine-2,5-diones. A route to functionalized benzodiazepinediones. The Journal of Organic Chemistry, 60(23), 7538-7543.
  • Jana, R., et al. (2011). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society, 22(8), 1419-1446.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1335-1341.
  • Malleron, J.-L., Fiaud, J.-C., & Legros, J.-Y. (1997). Handbook of Palladium-Catalyzed Organic Reactions. Academic Press.
  • Sonogashira Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Chen, Y., et al. (2024).
  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 27855-27859.
  • Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Drug Candidates from 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydro-1H-benzo[b]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1] Derivatives of this seven-membered heterocyclic system have demonstrated significant therapeutic potential, exhibiting activities as antidepressants, anti-hypertensives, and agents for treating hyponatremia.[2] The inherent conformational flexibility of the azepine ring, coupled with the aromatic nature of the fused benzene ring, allows for diverse interactions with various biological targets. Notable examples of drugs featuring this core structure underscore its importance in drug discovery. For instance, Lorcaserin, an anti-obesity medication, is a selective 5-HT2C receptor agonist built upon a related benzazepine framework.[3][4]

The strategic functionalization of the 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine intermediate opens a gateway to a vast chemical space for the generation of novel drug candidates. The bromine atom at the 9-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents at this position. This document provides detailed application notes and protocols for the synthesis of diverse libraries of novel drug candidates from this key bromo-intermediate, aimed at researchers and professionals in drug development.

Synthetic Strategy Overview: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The central theme of this guide is the strategic diversification of the this compound scaffold. The electron-rich nature of the bromine-substituted aromatic ring makes it an excellent substrate for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycles of several powerful cross-coupling reactions. The choice of coupling partner dictates the nature of the newly introduced substituent, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: General synthetic strategy for the diversification of this compound.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 9-Aryl-2,3,4,5-tetrahydro-1H-benzo[b]azepines

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[5][6] This protocol is optimized for the coupling of various aryl and heteroaryl boronic acids with the 9-bromo-tetrahydrobenzo[b]azepine scaffold. The use of a suitable palladium catalyst and base is crucial for efficient reaction, and microwave irradiation can significantly accelerate the process.[2]

Protocol:

  • Reagent Preparation: To a 10 mL microwave vial, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq.).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water (to achieve a 0.1 M concentration of the limiting reagent).

  • Degassing: Seal the vial and degas the mixture by bubbling with argon for 10-15 minutes.

  • Reaction: Place the vial in a microwave reactor and heat to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid9-Phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine85
24-Methoxyphenylboronic acid9-(4-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine82
3Pyridine-3-boronic acid9-(Pyridin-3-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine75
4Thiophene-2-boronic acid9-(Thiophen-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine78
Buchwald-Hartwig Amination: Synthesis of 9-Amino-2,3,4,5-tetrahydro-1H-benzo[b]azepines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8][9] This protocol is adapted from successful aminations of similar brominated heterocyclic systems and is suitable for coupling a variety of primary and secondary amines.[10] The choice of ligand is critical for achieving high yields and accommodating a broad substrate scope.

Protocol:

  • Reaction Setup: In a glovebox, add this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu) (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.), and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq.) to a Schlenk tube.

  • Solvent Addition: Add anhydrous toluene (to achieve a 0.2 M concentration of the limiting reagent).

  • Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours under an argon atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 9-Alkynyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted aromatic compounds.[11][12][13] This reaction typically employs a dual catalytic system of palladium and copper.[11]

Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq.), and copper(I) iodide (CuI) (0.06 eq.).

  • Solvent and Base Addition: Add anhydrous and degassed triethylamine (Et₃N) (to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction: Stir the reaction mixture at 60 °C under an argon atmosphere for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene9-(Phenylethynyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine88
2Ethynyltrimethylsilane9-((Trimethylsilyl)ethynyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine92
31-Hexyne9-(Hex-1-yn-1-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine80
43-Hydroxy-3-methyl-1-butyne4-(2,3,4,5-Tetrahydro-1H-benzo[b]azepin-9-yl)-2-methylbut-3-yn-2-ol85
Heck Reaction: Synthesis of 9-Alkenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepines

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[14][15] This protocol is suitable for the vinylation of the 9-bromo-tetrahydrobenzo[b]azepine scaffold. The choice of base and solvent can influence the reaction efficiency and selectivity.

Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the desired alkene (e.g., styrene, n-butyl acrylate) (1.5 eq.), palladium(II) acetate (Pd(OAc)₂) (0.02 eq.), tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 eq.), and triethylamine (Et₃N) (2.0 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (to achieve a 0.2 M concentration of the limiting reagent).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - 9-Bromo-benzo[b]azepine - Alkene - Pd(OAc)2 - P(o-tol)3 - Et3N solvent Add DMF reagents->solvent heating Heat at 100°C (16-24h) solvent->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification characterization NMR & MS Analysis purification->characterization

Caption: Experimental workflow for the Heck reaction.

Conclusion

The protocols detailed in these application notes provide a robust and versatile platform for the synthesis of novel drug candidates based on the 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds for biological screening. The successful application of these methods will undoubtedly accelerate the discovery of new therapeutics targeting a wide range of diseases.

References

  • Pharmacological and Biological Activities of Benzazepines: An Overview. (2025). ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). ACS Publications. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). NIH. [Link]

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). RSC Publishing. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). NIH. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Synthesis of enantiopure antiobesity drug lorcaserin. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central. [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of enantiopure antiobesity drug lorcaserin. (2014). PubMed. [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). ACS Publications. [Link]

  • Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. (n.d.). ResearchGate. [Link]

  • Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. (n.d.). NIH. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. [Link]

  • 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. (n.d.). PubMed Central. [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025). MDPI. [Link]

  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). PubMed Central. [Link]

  • Controllable Synthesis of Benzo[ b]furo[2,3- d]azepines or Furo[3,2- b]indoles via Intermolecular Oxidative Annulation of 2-(Furan-2-yl)anilines and Propargyl Carbonates versus Intramolecular C-H Amination Reactions. (2024). PubMed. [Link]

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"application of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in Medicinal Chemistry

Introduction: The Benzazepine Scaffold and the Strategic Role of Bromine

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and biologically active molecules.[1] This seven-membered nitrogen-containing ring fused to a benzene ring is present in drugs targeting a range of conditions, from hypertension (e.g., Benazepril) and Alzheimer's disease (e.g., Galantamine) to obesity (e.g., Lorcaserin).[1] The versatility of this scaffold stems from its three-dimensional structure, which allows for precise orientation of substituents to interact with biological targets.

Within this important class of compounds, This compound emerges as a pivotal synthetic intermediate. The strategic placement of a bromine atom on the aromatic ring transforms the molecule into a versatile building block for library synthesis and lead optimization. Bromine's role in pharmaceuticals is twofold: it can be an integral part of the final active pharmaceutical ingredient or, more commonly in this context, serve as an exceptionally effective synthetic handle.[2][3] The carbon-bromine bond is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling medicinal chemists to forge new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4][5] This guide provides detailed protocols and insights into leveraging this key intermediate for the synthesis of novel compounds with therapeutic potential, particularly targeting central nervous system (CNS) receptors.

Core Application: Diversification via Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its ability to undergo reactions that replace the bromine atom with a diverse array of chemical moieties. This allows for the systematic exploration of the chemical space around the benzazepine core to discover structure-activity relationships (SAR). Two of the most powerful reactions in the medicinal chemist's toolkit for this purpose are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Application I: Synthesis of Novel Dopamine Receptor Ligands via Suzuki-Miyaura Coupling

Aryl-substituted tetrahydro-benzazepines have shown significant promise as ligands for dopamine receptors (D1 and D2), which are critical targets for treating neurological and psychiatric disorders.[1] The Suzuki-Miyaura reaction provides a direct route to install various aryl or heteroaryl groups at the 9-position, a key region for modulating receptor affinity and selectivity.[6][7]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a representative method for coupling an arylboronic acid with this compound.

Reaction Scheme: Suzuki Reaction Scheme (Note: The N-H of the azepine may require protection (e.g., with a Boc group) depending on the specific reaction conditions and subsequent synthetic steps, but many modern catalysts tolerate free amines.)

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 ratio)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add this compound, the selected arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen) three times. This is crucial as the palladium catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst. The mixture is degassed again by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the desired 9-aryl-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative.

Causality and Insights:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings. The dppf ligand provides the stability and electronic properties necessary for the catalytic cycle to proceed efficiently.

  • Base Selection: The base is essential for the transmetalation step of the catalytic cycle. K₂CO₃ is a common and effective choice, but for less reactive substrates, a stronger base like Cs₂CO₃ may be required.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is used to dissolve both the organic-soluble starting materials and the inorganic base, facilitating the reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Bromo-benzazepine - Boronic Acid - Base B Add Degassed Solvent A->B C Add Pd Catalyst B->C D Degas Mixture (N₂ Purge) C->D E Heat & Stir (e.g., 90 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Final Product

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Application II: Synthesis of C-N Coupled Derivatives via Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a cornerstone of CNS drug design. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, including anilines, heterocyclic amines, and alkylamines, to generate novel derivatives for screening.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N coupling of an amine with the bromo-benzazepine intermediate.

Reaction Scheme: Buchwald-Hartwig Reaction Scheme

Materials and Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos or RuPhos, 2-5 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equiv)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add the base to a dry, sealed reaction vessel.

  • Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst and the phosphine ligand in a small amount of the anhydrous solvent. Add this solution to the reaction vessel.

  • Reactant Addition: Add the this compound and the desired amine to the reaction vessel, followed by the remaining anhydrous solvent.

  • Reaction Execution: Seal the vessel tightly and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 9-amino-substituted benzazepine.

Causality and Insights:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[10] Sterically hindered, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often used as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[8][9]

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine in the catalytic cycle. The solvent must be anhydrous as water can interfere with the catalyst and base.

  • Inert Conditions: The catalytic species is highly sensitive to oxygen, making the use of a glovebox or rigorous inert gas techniques mandatory for reproducible and high-yielding results.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ amine_assoc->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂Pd(II)(Ar)(NR₂) deprotonation->amido_complex base_h Base-H⁺ + X⁻ deprotonation->base_h red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 product Ar-NR₂ (Product) red_elim->product arx Ar-X arx->ox_add amine HNR₂ amine->amine_assoc

Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Representative Synthesized Derivatives

To illustrate the utility of these protocols, the following table summarizes hypothetical but representative data for a small library of compounds synthesized from this compound.

Compound IDR Group (at C9)Synthesis MethodYield (%)TargetKᵢ (nM)
BZ-S1 4-FluorophenylSuzuki-Miyaura85Dopamine D₁120
BZ-S2 Pyridin-3-ylSuzuki-Miyaura78Dopamine D₁85
BZ-B1 MorpholinoBuchwald-Hartwig91Serotonin 5-HT₂ₐ45
BZ-B2 N-MethylanilinoBuchwald-Hartwig72Serotonin 5-HT₂ₐ15

Visualization of Medicinal Chemistry Logic

The core principle of using this compound is to enable rapid SAR exploration. Different functional groups installed at the 9-position can profoundly alter the compound's interaction with a biological target.

SAR_Logic cluster_reactions Cross-Coupling Reactions cluster_products Diverse Chemical Library Start 9-Bromo-Benzazepine (Starting Material) Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Aryl 9-Aryl Derivatives Suzuki->Aryl Amine 9-Amino Derivatives Buchwald->Amine Screen Biological Screening (e.g., Receptor Binding) Aryl->Screen Amine->Screen SAR Structure-Activity Relationship (SAR) Screen->SAR

Figure 3: Logical workflow from intermediate to SAR analysis.

Conclusion

This compound is a high-value intermediate for medicinal chemists. Its utility is defined by the bromine atom, which acts as a versatile point of attachment for a wide range of substituents. By employing robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate libraries of novel benzazepine analogues. The protocols and strategic insights provided in this guide serve as a foundation for the synthesis and exploration of new chemical entities based on this privileged scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

  • Indian Institute of Technology Madras. (2020). Tetrahydro-benzazepines and Aryl-substituted Tetrahydro-benzazepines: Important Scaffolds in Medicinal Chemistry. Retrieved from IIT Madras. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Wordpress. [Link]

  • PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]

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  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from ResearchGate. [Link]

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  • PubMed. (2009). Design and discovery of 1,3-benzodiazepines as novel dopamine antagonists. Retrieved from PubMed. [Link]

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  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Retrieved from Pharmaguideline. [Link]

  • National Institutes of Health. (n.d.). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Retrieved from NIH. [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from MDPI. [Link]

  • ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Retrieved from MDPI. [Link]

  • Arabian Journal of Chemistry. (n.d.). Utilization of bromination reactions for the determination of carbamazepine using bromate–bromide mixture as a green brominating agent. Retrieved from ScienceDirect. [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from Tethys Chemical. [Link]

  • CUNY Academic Works. (n.d.). Synthesis and Evaluation of C-10 Nitrogenated Aporphine Alkaloids at Serotonin and Dopamine Receptors. Retrieved from CUNY Academic Works. [Link]

  • PubMed. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Retrieved from PubMed. [Link]

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Application Notes & Protocols: A Guide to the Pharmacological Screening of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives have shown promise in a variety of therapeutic areas, particularly within the central nervous system (CNS). This document provides a comprehensive, tiered strategy for the pharmacological screening of novel 9-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives. We present detailed protocols for primary and secondary assays designed to identify and characterize the biological activity of these compounds, focusing on high-value CNS targets such as dopamine receptors, serotonin receptors, and acetylcholinesterase. The causality behind experimental choices is explained to provide researchers with a robust framework for their drug discovery programs.

Introduction: The Pharmacological Rationale

The benzo[b]azepine core and its analogues are integral to compounds targeting a range of biological systems. Their structural features allow for interaction with key targets like G protein-coupled receptors (GPCRs) and enzymes, making them valuable templates for drug design.[1][2] Derivatives have been investigated for antipsychotic, anticonvulsant, antimicrobial, and anticancer activities.[3][4][5]

The introduction of a bromine atom at the 9-position of the tetrahydro-1H-benzo[b]azepine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. This modification necessitates a systematic screening approach to elucidate the specific pharmacological profile of new derivatives.

This guide outlines a logical screening cascade, beginning with high-throughput primary assays against a panel of high-probability targets, followed by more complex secondary assays to confirm activity, determine potency, and assess selectivity for promising "hit" compounds.

A Tiered Screening Strategy

A successful screening campaign efficiently funnels a library of compounds toward one or more validated leads. Our proposed strategy employs a two-tiered approach:

  • Tier 1: Primary Screening. High-throughput assays run at a single, high concentration (e.g., 10 µM) to identify initial hits against key target classes. The goal is to answer the question: "Does the compound have any activity at this target?"

  • Tier 2: Secondary & Confirmatory Assays. Hits from Tier 1 are subjected to more detailed investigation to confirm their activity, determine potency (e.g., IC50/EC50), and evaluate their selectivity against related targets.

Below is a visualization of this workflow.

G cluster_0 Compound Library cluster_1 Tier 1: Primary Screening (Single Concentration) cluster_2 Analysis & Hit Identification cluster_3 Tier 2: Secondary & Confirmatory Assays cluster_4 Outcome lib 9-Bromo-THBA Derivatives d2_bind Dopamine D2 Binding Assay lib->d2_bind Test @ 10 µM ht2a_func Serotonin 5-HT2A Functional Assay lib->ht2a_func Test @ 10 µM ache_inhib AChE Inhibition Assay lib->ache_inhib Test @ 10 µM hit_id Identify 'Hits' (e.g., >50% Inhibition/Activation) d2_bind->hit_id ht2a_func->hit_id ache_inhib->hit_id dose_resp Dose-Response Curve (IC50 / EC50 Determination) hit_id->dose_resp Confirmed Hits selectivity Selectivity Profiling (vs. Receptor Subtypes) dose_resp->selectivity moa Mechanism of Action (Agonist vs. Antagonist) selectivity->moa lead_comp Validated Lead Compound moa->lead_comp

Figure 1: A tiered workflow for pharmacological screening.

Tier 1: Primary Screening Protocols

The following protocols are designed for a 96-well or 384-well plate format to maximize throughput.

Protocol 3.1: Dopamine D2 Receptor Competitive Binding Assay
  • Scientific Rationale: The dopamine D2 receptor is a primary target for antipsychotic drugs.[6] Many CNS-active compounds interact with this receptor. A competitive binding assay is a robust method to determine if a test compound can displace a known labeled ligand from the receptor, indicating direct interaction.[7][8] This protocol utilizes a fluorescence-based (HTRF) method, which avoids the complexities of handling radiolabeled materials.[9]

  • Principle: This assay measures the binding of a fluorescently labeled D2 receptor antagonist (e.g., Spiperone-d2) to cells expressing a terbium-labeled D2 receptor. When the fluorescent ligand binds to the receptor, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the d2 acceptor. A test compound that binds to the D2 receptor will compete with the fluorescent ligand, leading to a decrease in the FRET signal.[9]

  • Materials:

    • Tag-lite® Dopamine D2 labeled cells (e.g., from Cisbio)

    • Fluorescent Ligand: Spiperone-d2

    • Assay Buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4)

    • Positive Control: Haloperidol or unlabeled Spiperone

    • Test Compounds: 10 mM stock in DMSO, diluted to 40 µM in assay buffer (for a final assay concentration of 10 µM).

    • Low-volume 384-well white plates

    • HTRF-compatible microplate reader

  • Step-by-Step Protocol:

    • Compound Plating: Add 5 µL of 40 µM test compound solution to the appropriate wells. For control wells, add 5 µL of assay buffer (Total binding) or 5 µL of 40 µM Haloperidol (Non-specific binding).

    • Ligand Addition: Add 5 µL of fluorescent ligand solution (at a concentration of 2x its Kd value, e.g., 16 nM) to all wells.[9]

    • Cell Addition: Thaw the labeled cells according to the manufacturer's protocol. Add 10 µL of the cell suspension to each well. The total reaction volume is 20 µL.[7]

    • Incubation: Seal the plate and incubate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.

    • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(Ratio_Test - Ratio_NSB) / (Ratio_Total - Ratio_NSB)])

Protocol 3.2: Serotonin 5-HT2A Receptor Functional Assay (IP1 Accumulation)
  • Scientific Rationale: The 5-HT2A receptor is a key target for antipsychotics and psychedelics.[6] Unlike a binding assay, a functional assay determines the compound's effect on receptor signaling. The 5-HT2A receptor couples to the Gq protein, which activates phospholipase C and leads to the production of inositol monophosphate (IP1), a stable downstream metabolite.[10] Measuring IP1 accumulation provides a direct readout of receptor activation (agonism) or blockade (antagonism).

  • Principle: This assay uses cells co-expressing the human 5-HT2A receptor and a technology to measure IP1 levels, typically via HTRF. In antagonist mode, cells are stimulated with a known 5-HT2A agonist, and the ability of the test compound to block the resulting IP1 production is measured. In agonist mode, the ability of the test compound to directly stimulate IP1 production is measured.[10]

  • Materials:

    • CHO-K1 cells stably expressing human 5-HT2A receptor (e.g., from Eurofins DiscoverX)

    • IP-One HTRF Assay Kit (e.g., from Cisbio)

    • Stimulation Buffer (provided in kit)

    • Positive Controls: Serotonin (agonist), Ketanserin (antagonist)[10]

    • Test Compounds: 10 mM stock in DMSO, diluted appropriately in stimulation buffer.

    • Low-volume 384-well white plates

    • HTRF-compatible microplate reader

  • Step-by-Step Protocol (Antagonist Mode):

    • Cell Plating & Incubation: Seed 5,000-10,000 cells per well and incubate overnight.

    • Compound Addition: Add 5 µL of test compound solution (at 4x the final desired concentration) to the wells. Add 5 µL of buffer for control wells. Incubate for 30 minutes at 37°C.

    • Agonist Stimulation: Add 5 µL of a known agonist like Serotonin at its EC80 concentration. For baseline wells, add 5 µL of buffer.

    • Incubation: Incubate for 30-60 minutes at 37°C.

    • Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of Lumi4™-Tb cryptate conjugate to all wells.

    • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Measurement & Analysis: Read the plate on an HTRF reader and calculate the percent inhibition of the agonist response. The agonist mode protocol is similar but omits the agonist stimulation step.

G compound 5-HT2A Agonist or Antagonist receptor 5-HT2A Receptor compound->receptor Binds gq Gq/11 Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes products IP3 + DAG pip2->products ip1 IP1 Accumulation (Measured Signal) products->ip1 Metabolizes to

Figure 2: Simplified Gq signaling pathway for the 5-HT2A receptor.

Protocol 3.3: Acetylcholinesterase (AChE) Inhibition Assay
  • Scientific Rationale: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[11] The benzo[b]azepine scaffold shares some structural similarities with known AChE inhibitors, making this an important target to screen.

  • Principle: This protocol uses the classic Ellman's method, a colorimetric assay.[11][12] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.[11] An inhibitor will slow the rate of this color formation.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme (e.g., from human recombinant source or electric eel)

    • Substrate: Acetylthiocholine iodide (ATChI)

    • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

    • Assay Buffer: 100 mM Phosphate Buffer, pH 8.0

    • Positive Control: Donepezil or Tacrine

    • Test Compounds: 10 mM stock in DMSO

    • Clear, flat-bottom 96-well plates

    • Microplate reader capable of absorbance measurement at 412 nm

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a 10 mM DTNB solution in the assay buffer.[11]

      • Prepare a 10 mM ATChI solution in deionized water (prepare fresh daily).[11]

      • Dilute AChE enzyme in assay buffer to the desired working concentration (e.g., 0.1 U/mL).

    • Assay Plate Setup (Total Volume: 200 µL):

      • Add 140 µL of assay buffer to all wells.

      • Add 20 µL of DTNB solution to all wells.

      • Add 10 µL of test compound dilution (or DMSO vehicle for 100% activity control, or buffer for blank).

      • Add 10 µL of AChE enzyme solution to all wells except the blank wells.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the test compounds to bind to the enzyme.[13]

    • Reaction Initiation: Add 20 µL of ATChI substrate solution to all wells to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 10 minutes (kinetic reading).[11]

    • Data Analysis: Determine the rate of reaction (V = ΔAbs/min) for each well. Calculate the percent inhibition using the formula: % Inhibition = 100 * [(V_control - V_test) / V_control]

Data Presentation and Interpretation

Raw data from primary screens should be processed to yield percent inhibition or activation values and summarized in a clear tabular format.

Table 1: Example Primary Screening Data for 9-Bromo-THBA Derivatives (at 10 µM)

Compound ID D2 Binding (% Inhibition) 5-HT2A Antagonism (% Inhibition) AChE (% Inhibition) Hit?
THBA-Br-001 8.2 12.5 3.1 No
THBA-Br-002 89.7 21.3 7.4 Yes
THBA-Br-003 15.6 18.9 4.5 No
THBA-Br-004 45.1 95.2 11.8 Yes
THBA-Br-005 4.9 6.7 2.2 No

| THBA-Br-006 | 11.3 | 15.0 | 78.5 | Yes |

A "Hit" is typically defined as a compound showing >50% inhibition or activation in a primary assay.

Tier 2: Secondary Assay Protocols

Compounds identified as "Hits" in Tier 1 require further characterization.

Protocol 5.1: Dose-Response and IC50/EC50 Determination
  • Scientific Rationale: A single-point measurement is prone to false positives. A dose-response experiment confirms the activity and establishes the compound's potency, a critical parameter for lead optimization. The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is determined by testing the compound across a range of concentrations.

  • Methodology:

    • Prepare serial dilutions of the hit compound, typically an 8- to 10-point curve using a 1:3 or 1:5 dilution factor.

    • Perform the primary assay (e.g., D2 binding, 5-HT2A functional, or AChE inhibition) using this concentration range.

    • Plot the percent inhibition or activation against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, Dotmatics) to calculate the IC50 or EC50 value.

Protocol 5.2: Selectivity Profiling
  • Scientific Rationale: A desirable drug candidate should be selective for its intended target to minimize off-target side effects. For example, a compound that hits the D2 receptor should be tested against other dopamine receptor subtypes (D1, D3, D4, D5) and a panel of other common off-targets (e.g., other serotonin receptors, adrenergic receptors, histamine receptors).[6]

  • Methodology:

    • Select a panel of relevant binding or functional assays for related targets. Many contract research organizations (CROs) offer standardized selectivity panels.

    • Test the hit compound in dose-response format against each target in the panel to determine its IC50 or Ki.

    • Calculate the selectivity ratio by dividing the IC50 for the off-target by the IC50 for the primary target. A higher ratio indicates greater selectivity.

Table 2: Example Secondary Screening Data for Lead Compounds

Compound ID Primary Target IC50 / EC50 (nM) Selectivity vs. D1 (fold) Selectivity vs. 5-HT1A (fold)
THBA-Br-002 D2 Antagonist 25.4 >400 150
THBA-Br-004 5-HT2A Antagonist 11.8 85 >800

| THBA-Br-006 | AChE Inhibitor | 89.1 | N/A | N/A |

Conclusion

The protocols and strategies outlined in this document provide a robust and scientifically grounded framework for the initial pharmacological characterization of novel this compound derivatives. By employing a tiered approach that moves from broad primary screening to specific secondary and selectivity assays, researchers can efficiently identify and validate lead compounds, accelerating the drug discovery process. Each protocol is designed to be self-validating through the use of appropriate controls, ensuring data integrity and trustworthiness.

References

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  • Yarragudi, N., et al. (2020). Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents. PubMed.
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Application Notes and Protocols for the Catalytic Cross-Coupling of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydro-1H-benzo[b]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure has led to its incorporation into a range of biologically active molecules and approved pharmaceuticals. For instance, this structural motif is found in drugs like tolvaptan, used to treat hyponatremia, and benazepril, an ACE inhibitor for hypertension. The ability to functionalize this core structure at various positions is paramount for developing new chemical entities with tailored pharmacological profiles.

The 9-bromo derivative of this scaffold serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic conditions for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. The protocols and discussions herein are synthesized from established principles of cross-coupling chemistry and successful applications on structurally related heterocyclic systems.

Strategic Considerations for Cross-Coupling on the Tetrahydro-1H-benzo[b]azepine Core

The this compound presents as a standard aryl bromide for palladium-catalyzed cross-coupling reactions. The secondary amine within the seven-membered ring is a key functional group to consider. While generally stable, it can potentially interact with the catalyst or reagents. For many applications, protection of this amine with a suitable group (e.g., Boc, Cbz, or a simple alkyl group) is advisable to prevent side reactions and improve solubility. However, with careful selection of ligands and bases, successful couplings on the N-unprotected substrate are often achievable.

The choice of catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is critical for achieving high yields and purity. The following sections will detail starting points and optimization strategies for the most common and synthetically useful cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for synthesizing biaryl structures and introducing alkyl, alkenyl, or alkynyl groups.

Causality Behind Experimental Choices:
  • Palladium Precatalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are excellent starting points. Pd(PPh₃)₄ is a Pd(0) source that can directly enter the catalytic cycle, while Pd(dppf)Cl₂ is a stable Pd(II) precatalyst that is reduced in situ. The choice often depends on air stability and ease of handling.

  • Ligand: For many standard Suzuki couplings, the phosphine ligands from the precatalyst are sufficient. However, for more challenging couplings (e.g., with sterically hindered boronic acids), the use of bulky, electron-rich phosphine ligands like SPhos can significantly improve reaction rates and yields.[2]

  • Base: A base is required to activate the boronic acid for transmetalation.[3] Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of other functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Summarized Catalytic Conditions for Suzuki-Miyaura Coupling:
ComponentCondition A (Standard)Condition B (For Challenging Substrates)
Palladium Precatalyst Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2-4 mol%)
Ligand -SPhos (4-8 mol%)
Boronic Acid/Ester 1.1 - 1.5 equivalents1.2 - 2.0 equivalents
Base K₂CO₃ (2 M aqueous solution)K₃PO₄ (solid)
Solvent 1,4-Dioxane or TolueneToluene/Water (10:1)
Temperature 80-110 °C90-120 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (5 mL) followed by a 2 M aqueous solution of K₂CO₃ (2.0 mmol, 1 mL).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 9-phenyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary alkyl- and anilines.

Causality Behind Experimental Choices:
  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. These Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[6]

  • Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands such as XPhos and DavePhos have proven to be highly effective, promoting efficient oxidative addition and reductive elimination.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are frequently used. For more sensitive substrates, a weaker base like Cs₂CO₃ may be employed.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.

Summarized Catalytic Conditions for Buchwald-Hartwig Amination:
ComponentCondition A (Primary Amines)Condition B (Secondary Amines)
Palladium Precatalyst Pd₂(dba)₃ (2-5 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand XPhos (4-10 mol%)DavePhos (4-10 mol%)
Amine 1.2 - 1.5 equivalents1.2 - 1.5 equivalents
Base NaOtBu (1.4 - 2.0 equivalents)KOtBu (1.4 - 2.0 equivalents)
Solvent Toluene or 1,4-DioxaneToluene or THF
Temperature 90-110 °C80-100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
  • To a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL).

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Part 3: Sonogashira and Heck Couplings for Alkynyl and Alkenyl Functionalization

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]

  • Catalytic System: A typical system consists of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent.

  • Key Considerations: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, thorough deoxygenation of the solvent and maintenance of an inert atmosphere are critical.

Summarized Catalytic Conditions for Sonogashira Coupling:
ComponentGeneral Conditions
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)
Copper Co-catalyst CuI (2-5 mol%)
Terminal Alkyne 1.2 - 2.0 equivalents
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Temperature Room Temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

  • Catalytic System: Common catalysts include Pd(OAc)₂ or Pd(PPh₃)₄. A base, typically an amine like triethylamine or a weaker inorganic base such as NaOAc or K₂CO₃, is required to neutralize the HX formed during the reaction.

  • Key Considerations: The regioselectivity of the addition to the alkene can be an issue, although with terminal alkenes, substitution at the less substituted carbon is generally favored. The reaction often requires higher temperatures (100-140 °C).

Summarized Catalytic Conditions for Heck Reaction:
ComponentGeneral Conditions
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)
Ligand (optional) P(o-tol)₃ (4-10 mol%)
Alkene 1.5 - 2.5 equivalents
Base Et₃N or K₂CO₃ (2.0 - 3.0 equivalents)
Solvent DMF, NMP, or Acetonitrile
Temperature 100-140 °C
Atmosphere Inert (Argon or Nitrogen)

Visualizing the Catalytic Processes

General Catalytic Cycle for Cross-Coupling

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (e.g., with R-BY2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L_n)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Schlenk Tube under Inert Atmosphere B Add Reactants: 9-Bromo-benzo[b]azepine, Coupling Partner A->B C Add Catalyst System: Pd Precatalyst, Ligand, Base B->C D Add Degassed Solvent C->D E Heat to Specified Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Quench Reaction F->G H Aqueous Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J Final Product Final Product J->Final Product

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The this compound is a highly valuable building block for the synthesis of novel chemical entities. The palladium-catalyzed cross-coupling reactions detailed in this application note—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful toolkit for its elaboration. While the provided protocols are robust starting points derived from established chemical principles and related systems, optimization will likely be necessary for specific substrates and coupling partners. The continued development of new ligands and catalytic systems will undoubtedly further expand the synthetic utility of this important scaffold.

References

  • Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. NIH.[Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central.[Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.[Link]

  • Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines Through Palladium-Catalyzed [4+3] Cycloaddition Reactions. PubMed.[Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. Sci-Hub.[Link]

  • (PDF) Palladium-Catalyzed Benzodiazepines Synthesis. ResearchGate.[Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Request PDF - ResearchGate.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig reaction. chemeurope.com.[Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org.[Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.[Link]

  • Heck Reaction. Organic Chemistry Portal.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Zenodo.[Link]

  • 8-bromo-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride. ChemBK.[Link]

  • Syntheses of 7-, 8- and 9-Bromobenzotropolone, Cross‐Couplings of Their Methyl Ethers, and Deprotection. FreiDok plus.[Link]

  • Palladium(II)-mediated coupling reactions of bromo- and iodo-1H-1,4-benzodiazepine-2,5-diones. A route to functionalized benzodiazepinediones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.[Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

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Application Notes and Protocols: The Strategic Use of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine in the Synthesis of CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzazepine Scaffold in CNS Drug Discovery

The benzo[b]azepine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds targeting the central nervous system (CNS).[1] Its unique seven-membered ring fused to a benzene ring provides a three-dimensional architecture that is well-suited for interaction with a variety of CNS receptors and enzymes.[2] Modifications to this core structure have led to the development of drugs with anxiolytic, anticonvulsant, and antidepressant activities.[3][4]

9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as a critical and versatile building block in the synthesis of novel CNS agent candidates. The bromine atom at the 9-position provides a reactive handle for introducing a wide range of functional groups through modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of CNS agents. It covers key palladium-catalyzed cross-coupling reactions, offering detailed protocols and insights into experimental design.

Key Synthetic Transformations and Applications

The bromine atom on the electron-rich aromatic ring of this compound is ideally suited for palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed methods for C-N and C-C bond formation in this context are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a robust method for constructing carbon-nitrogen bonds by coupling amines with aryl halides.[5] This reaction is instrumental in synthesizing libraries of 9-amino substituted benzo[b]azepines, which are of significant interest for their potential interactions with various CNS targets. The reaction's broad substrate scope allows for the introduction of primary and secondary amines, including anilines, heterocyclic amines, and alkylamines.[6]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7][8]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.[6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a general procedure for the palladium-catalyzed amination of this compound with a representative primary amine.

Materials:
  • This compound

  • Amine (e.g., aniline, morpholine) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the chosen amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the Schlenk flask with an inert gas (repeat three times).

  • Add anhydrous toluene (5 mL) to the flask via syringe, followed by the addition of the catalyst/ligand mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] This reaction is particularly valuable for synthesizing 9-aryl or 9-heteroaryl substituted benzo[b]azepines, allowing for the exploration of how different aromatic systems at this position influence CNS activity.[10]

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), is essential. The choice of ligand can influence reaction efficiency, with phosphine ligands like SPhos or bulky N-heterocyclic carbenes (NHCs) often providing good results.[9]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.[9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or isopropanol) and water is commonly used to dissolve both the organic and inorganic reagents.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:
  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Dioxane and Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • In a round-bottom flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add Pd(OAc)₂ (0.03 mmol) and SPhos (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the dioxane/water solvent mixture (10 mL) via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.[10]

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[10]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound.

Coupling PartnerReaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilineBuchwald-HartwigPd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001885-95
MorpholineBuchwald-HartwigPd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102480-90
Phenylboronic acidSuzuki-MiyauraPd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Dioxane/H₂O1001290-98
3-Pyridylboronic acidSuzuki-MiyauraPdCl₂(dppf) (5)-K₂CO₃ (2.0)DME/H₂O901675-85

Yields are representative and may vary depending on the specific substrate and reaction scale.

Visualization of Synthetic Workflows

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reactants Combine Reactants: - 9-Bromo-benzo[b]azepine - Amine - Base (NaOtBu) Catalyst Add Catalyst System: - Pd₂(dba)₃ - Ligand (XPhos) Reactants->Catalyst Solvent Add Anhydrous Toluene Catalyst->Solvent Inert Establish Inert Atmosphere (N₂) Solvent->Inert Heat Heat to 100°C Inert->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reactants Combine Reactants: - 9-Bromo-benzo[b]azepine - Boronic Acid - Base (K₃PO₄) Catalyst Add Catalyst System: - Pd(OAc)₂ - Ligand (SPhos) Reactants->Catalyst Solvent Add Solvent System (Dioxane/H₂O) Catalyst->Solvent Degas Degas Mixture (N₂ bubbling) Solvent->Degas Heat Heat to 100°C Degas->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.[9]

Conclusion

This compound is a high-value intermediate for the synthesis of novel CNS drug candidates. The strategic application of modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provides an efficient and versatile platform for the diversification of the benzo[b]azepine scaffold. The protocols and insights provided in this guide offer a solid foundation for researchers to design and execute synthetic strategies aimed at discovering the next generation of CNS therapeutics. Careful optimization of reaction parameters for each specific substrate is crucial for achieving high yields and purity, ultimately accelerating the drug discovery process.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Gazic Smilovic I, Cluzeau J, Richter F, Nerdinger S, Schreiner E, Laus G, Schottenberger H. Synthesis of enantiopure antiobesity drug lorcaserin. Bioorg Med Chem. 2018;26(9):2686-2690. Available at: [Link]

  • CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of ... - Google Patents.
  • Synthesis of enantiopure antiobesity drug lorcaserin | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Dhasmana A, Mehrotra S, Gupta TK, Bhargava KP, Parmar SS, Barthwal JP. Synthesis of some substituted benzodiazepines as possible CNS depressant drugs. Arzneimittelforschung. 1984;34(9):943-5. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. Available at: [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. Available at: [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS Agents - ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity - NIH. Available at: [Link]

  • Design, synthesis and neuropharmacological evaluation of new 2,4-disubstituted-1,5-benzodiazepines as CNS active agents. | Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. Available at: [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - NIH. Available at: [Link]

  • Benzodiazepine - Wikipedia. Available at: [Link]

  • Design and synthesis of highly potent benzodiazepine gamma-secretase inhibitors: preparation of (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4- hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[ - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/12773031/
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC - NIH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting Suzuki coupling reactions involving the challenging substrate, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. We will delve into the common failure modes, their underlying causes, and provide systematic, field-proven strategies to overcome them.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the Suzuki coupling of this compound.

Q1: Why is my Suzuki coupling with this compound failing when standard conditions work for other aryl bromides?

A1: The this compound substrate presents several unique challenges compared to simpler aryl bromides. The secondary amine within the azepine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the bromine atom at the 9-position experiences moderate steric hindrance from the adjacent fused ring system, which can impede the crucial oxidative addition step in the catalytic cycle. The overall electron-rich nature of the bicyclic system can also slow down this initial step.

Q2: I am observing significant debromination of my starting material. What is the primary cause?

A2: Debromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings, especially with electron-rich aryl halides. This typically occurs via two main pathways: protonolysis of the organopalladium intermediate (Ar-Pd-Br) if there are protic impurities (like water) in the reaction, or via a competing β-hydride elimination pathway if the boronic acid partner has β-hydrogens. The choice of base and solvent can significantly influence the extent of debromination.

Q3: My main side-product is the homocoupling of my boronic acid. How can I minimize this?

A3: Boronic acid homocoupling (forming a Biaryl from two boronic acid molecules) is often promoted by the presence of oxygen and can be catalyzed by palladium(0). This side reaction is particularly prevalent when the transmetalation step of the Suzuki cycle is slow. To minimize homocoupling, it is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment. Using a 1:1 or slight excess of the boronic acid can also help, as a large excess can favor homocoupling.

In-Depth Troubleshooting Guide

This section provides a systematic approach to troubleshooting, categorized by the observed experimental outcome.

Symptom 1: Low to No Conversion of Starting Material

If you are observing a significant amount of unreacted this compound, the issue likely lies with the catalyst activation or the oxidative addition step.

cluster_solutions Potential Solutions start Low/No Conversion catalyst Issue: Catalyst Activity or Oxidative Addition Failure start->catalyst ligand 1. Change Ligand: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) catalyst->ligand Steric hindrance is likely catalyst_choice 2. Change Pd Precatalyst: Try a more active generation (e.g., G3 or G4 Palladacycles) catalyst->catalyst_choice Precatalyst may not activate efficiently base 3. Optimize Base: Weaker bases (e.g., K3PO4, CsF) can be beneficial catalyst->base Strong bases can cause side reactions solvent 4. Vary Solvent: Test aprotic polar solvents (e.g., Dioxane, THF, Toluene) catalyst->solvent Solvent polarity affects rates

Caption: Troubleshooting workflow for low conversion.

  • Catalyst & Ligand System Optimization: The oxidative addition of palladium to the C-Br bond is often the rate-limiting step for electron-rich and sterically hindered substrates.

    • Expert Insight: Standard ligands like PPh₃ are often insufficient. Bulky, electron-rich phosphine ligands are required to promote the oxidative addition and stabilize the resulting Pd(II) species. These ligands increase the electron density on the palladium center, facilitating its insertion into the aryl-bromide bond.

    • Recommended Action: Switch to more advanced ligand systems. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent starting points. Similarly, consider using pre-formed, air-stable palladium precatalysts like SPhos-Pd-G3 or XPhos-Pd-G3, which provide a reliable 1:1 ligand-to-palladium ratio and ensure efficient generation of the active Pd(0) catalyst.

  • Base Selection: The choice of base is critical and can influence both the rate of transmetalation and the prevalence of side reactions.

    • Expert Insight: Strong bases like NaOH or K₂CO₃ in the presence of water can lead to significant debromination. For sensitive substrates, weaker bases are often superior.

    • Recommended Action: Screen a panel of bases. Potassium phosphate (K₃PO₄) is an excellent, moderately strong, and non-nucleophilic base for many challenging Suzuki couplings. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can also be highly effective, particularly in anhydrous solvent systems.

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.

    • Expert Insight: A mixture of an aprotic solvent and water is common, but water can promote debromination.

    • Recommended Action: Start with anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF. If solubility of the base (e.g., K₃PO₄) is an issue, a minimal amount of water can be added, but a fully anhydrous system is often preferable for this substrate.

ParameterCondition 1 (Standard)Condition 2 (Buchwald)Condition 3 (Anhydrous)
Pd Source Pd(PPh₃)₄ (2 mol%)XPhos-Pd-G3 (2 mol%)SPhos-Pd-G3 (2 mol%)
Ligand NoneNoneNone
Base K₂CO₃ (3 equiv)K₃PO₄ (3 equiv)Cs₂CO₃ (3 equiv)
Solvent Toluene/H₂O (4:1)1,4-DioxaneTHF (anhydrous)
Temperature 90 °C100 °C80 °C
Symptom 2: Significant Side Product Formation (Debromination & Homocoupling)

If the desired product is forming but is contaminated with significant byproducts, the focus should shift to refining the reaction conditions to suppress these competing pathways.

cluster_suzuki Suzuki Cycle ArBr Ar-Br (Starting Material) OxAdd Ar-Pd(II)-Br ArBr->OxAdd ArH Ar-H (Debromination) ArAr Ar-Ar (Desired Product) BoronicHomocoupling Ar'-Ar' (Homocoupling) Pd0 Pd(0)L2 Pd0->OxAdd Oxidative Addition OxAdd->ArH Protonolysis (H2O, impurities) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation ReductElim Reductive Elimination Transmetal->ReductElim ReductElim->ArAr Product Formation ReductElim->Pd0 BoronicAcid Ar'-B(OH)2 BoronicAcid->BoronicHomocoupling O2, Pd(0) BoronicAcid->Transmetal

Caption: Competing pathways in Suzuki coupling.

  • Minimizing Debromination:

    • Expert Insight: As mentioned, debromination is often caused by protic sources. The secondary amine on the tetrahydro-1H-benzo[b]azepine itself is a potential proton source, although less likely under basic conditions. The primary culprit is often residual water in solvents or reagents.

    • Recommended Action:

      • Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry bases (like K₃PO₄) in an oven before use.

      • Protect the Amine: If debromination persists, consider protecting the secondary amine with a group like Boc (tert-butyloxycarbonyl). This removes the potentially coordinating and protic amine from interfering with the reaction, and can be easily removed post-coupling.

  • Suppressing Boronic Acid Homocoupling:

    • Expert Insight: Homocoupling is an oxidative process that competes with the desired catalytic cycle. It is often a sign that the transmetalation step is slow relative to the oxidative side reactions.

    • Recommended Action:

      • Thorough Degassing: Before heating, sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

      • Stoichiometry Control: Use a boronic acid to aryl bromide ratio close to 1.1:1. A large excess of boronic acid can increase the rate of homocoupling.

      • Temperature Management: Sometimes, running the reaction at a slightly lower temperature can disfavor the homocoupling pathway relative to the desired Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with XPhos-Pd-G3
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Add XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with Argon three times.

  • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Title: A Simple, Efficient, and General Method for the Suzuki-Miyaura Cross-Coupling of Heterocyclic Boronic Acids and Aryl Halides Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Optimizing Buchwald-Hartwig Reactions for Bromo-Benzazepines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions, with a specific focus on the coupling of bromo-benzazepines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with these challenging substrates. Here, we move beyond simple protocols to explain the underlying principles that govern success, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

The benzazepine scaffold is a privileged structure in medicinal chemistry, but its successful functionalization via Buchwald-Hartwig amination is often nontrivial. Issues such as low yield, incomplete conversion, and the formation of side products can arise from the unique electronic and steric properties of these heterocyclic systems. This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address the most common issues encountered during the amination of bromo-benzazepines.

Low or No Conversion

Question: I am seeing no or very low conversion of my bromo-benzazepine starting material. What are the most likely causes and how can I address them?

Answer: Low or no conversion in a Buchwald-Hartwig reaction involving bromo-benzazepines can typically be traced back to a few key factors: the catalyst system (palladium source and ligand), the base, or the reaction conditions.

  • Catalyst and Ligand Inactivity: The choice of ligand is critical. Bromo-benzazepines, being relatively electron-rich and potentially sterically hindered, require bulky, electron-rich phosphine ligands to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][2]

    • Troubleshooting Steps:

      • Switch to a More Active Ligand: If you are using first-generation ligands like P(o-tol)3 or bidentate ligands such as BINAP or DPPF, consider switching to more advanced, sterically demanding biarylphosphine ligands.[1][3] Ligands like XPhos, RuPhos, and BrettPhos are often excellent choices for challenging substrates.[2][4] In one study focused on a brominated benzodiazepine, XPhos was identified as the most successful ligand after screening over twenty alternatives.[5]

      • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3, which can be unreliable, use a well-defined palladium pre-catalyst.[6][7] G3 or G4 pre-catalysts incorporating ligands like XPhos (e.g., XPhos Pd G3) are commercially available and often provide more consistent results due to their rapid and clean generation of the active catalyst.[6][8][9]

      • Increase Catalyst Loading: While typical catalyst loadings are around 1-2 mol%, for difficult couplings, increasing the loading to 5 mol% can sometimes be beneficial.[5][10]

  • Inappropriate Base Selection: The base plays a crucial role in deprotonating the amine and facilitating the formation of the palladium-amide complex.[3] The pKa and solubility of the base are important considerations.

    • Troubleshooting Steps:

      • Consider a Stronger Base: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[6] If your substrate is sensitive to strong bases, weaker inorganic bases like Cs2CO3 or K3PO4 can be used, though this may require higher reaction temperatures.[6]

      • Ensure Base Solubility: The solubility of the inorganic base can impact the reaction rate.[6] In some cases, using a soluble organic base like DBU in combination with an inorganic base can be effective, particularly for base-sensitive substrates.[6][8][9] However, for nonpolar solvents, anionic bases are generally required.[11]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical for success.

    • Troubleshooting Steps:

      • Elevate the Temperature: Buchwald-Hartwig reactions are often run at elevated temperatures, typically between 80-110 °C.[6][12] If you are running the reaction at a lower temperature, a gradual increase may improve conversion.

      • Screen Solvents: Toluene and 1,4-dioxane are the most commonly used solvents.[4][13] However, THF and t-BuOH are also viable options.[10] Solvent choice can influence the solubility of all reaction components, including the base, which is a critical factor.[6] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[6]

Side Product Formation

Question: My reaction is producing significant side products, such as dehalogenated benzazepine or products from reaction at other sites. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. Understanding the likely pathways for their formation is key to suppression.

  • Hydrodehalogenation (Dehalogenation): This occurs when the bromo-benzazepine is converted to the corresponding benzazepine, losing the bromine atom. This can happen via a competing β-hydride elimination pathway or other catalyst decomposition pathways.[1]

    • Troubleshooting Steps:

      • Optimize Ligand Choice: Bulky biarylphosphine ligands can sterically hinder β-hydride elimination, favoring the desired reductive elimination to form the C-N bond.[1]

      • Lower Reaction Temperature: Excessive heat can promote side reactions.[14] Once you have identified conditions that give some product, try to lower the temperature in increments of 10 °C to see if the selectivity improves without significantly impacting the conversion rate.

      • Use a Pre-catalyst: Incomplete formation of the active Pd-ligand complex when using sources like Pd2(dba)3 can lead to side reactions. A pre-catalyst ensures the formation of a well-defined active species.[6][15]

  • Reaction at Other Nucleophilic Sites: If your bromo-benzazepine or amine coupling partner contains other nucleophilic groups (e.g., phenols, other amines), you may see coupling at these positions.

    • Troubleshooting Steps:

      • Protecting Groups: The most straightforward solution is to protect competing nucleophilic groups. For example, a phenol can be protected as a silyl ether or a methyl ether.[7]

      • Ligand and Base Tuning: In some cases, careful selection of the ligand and base can impart a degree of selectivity. For instance, the regioselectivity of amine coupling over phenol coupling can sometimes be influenced by the choice of ligand in Ullmann-type (copper-catalyzed) couplings, which can be an alternative to consider.[7] For Buchwald-Hartwig reactions, a less basic amine might be outcompeted by a more basic one, but this is highly system-dependent.

Reaction Stalls at Partial Conversion

Question: My reaction starts well but then stalls, leaving a significant amount of starting material. What could be causing this catalyst deactivation?

Answer: Catalyst deactivation can occur for several reasons, particularly with heteroaromatic substrates.

  • Inhibition by Reaction Components: The iodide anion is known to sometimes inhibit the catalyst by forming unreactive palladium dimers.[10] While you are using a bromide, similar inhibitory effects from other species in the reaction mixture are possible. Heterocyclic substrates themselves can sometimes act as inhibitors.[1]

    • Troubleshooting Steps:

      • Change Ligand: Some ligands are more robust and resistant to deactivation. The development of ligands like BrettPhos was driven by the need to overcome challenges with difficult substrates.[10]

      • Consider a Different Palladium Source: As mentioned, pre-catalysts often lead to a more stable and active catalytic system.[6]

  • Insolubility Issues: As the reaction progresses, the formation of inorganic salts can lead to a heterogeneous mixture. If the catalyst or substrates are not sufficiently soluble, the reaction rate can decrease.[6]

    • Troubleshooting Steps:

      • Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all components throughout the reaction.[6][13]

      • Stirring Rate: For heterogeneous mixtures, ensure vigorous stirring to maintain adequate mixing.[6]

General Optimization Protocol

For a systematic approach to optimizing the Buchwald-Hartwig amination of a new bromo-benzazepine, a high-throughput experimentation (HTE) approach is recommended.[16] However, a traditional, sequential optimization can also be highly effective.

Step-by-Step Optimization Workflow
  • Initial Screen: Start by screening a small set of robust ligands and bases. A good starting point would be to test two to three advanced ligands (e.g., XPhos, RuPhos) with a standard palladium source (e.g., Pd2(dba)3 or a corresponding pre-catalyst) and a reliable base (e.g., NaOtBu) in a common solvent like toluene at a standard temperature (e.g., 100 °C).

  • Parameter Evaluation: Based on the results of the initial screen, identify the most promising ligand/catalyst system and proceed to optimize other parameters in the following order:

    • Base: Test a panel of bases (e.g., NaOtBu, LHMDS, Cs2CO3, K3PO4).

    • Solvent: Evaluate a range of solvents (e.g., toluene, dioxane, THF).

    • Temperature: Optimize the reaction temperature.

  • Fine-Tuning: Once a good set of conditions is identified, you can fine-tune the catalyst and ligand loading to minimize cost and potential side reactions.

General Experimental Protocol

The following is a general starting protocol for the Buchwald-Hartwig amination of a bromo-benzazepine. Note: This is a starting point and will likely require optimization.

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-benzazepine (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Add the amine (1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the bromo-benzazepine).

  • Place the vial in a preheated heating block (e.g., 100 °C) and stir for the desired amount of time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle. Understanding this cycle is fundamental to troubleshooting your reactions.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br OxAdd->Pd0 Side Reactions (e.g., β-Hydride Elim.) AmineComplex Amine Coordination Complex OxAdd->AmineComplex + HNR'R'' - Br⁻ AmideComplex Palladium Amide Complex AmineComplex->AmideComplex + Base - [Base-H]⁺Br⁻ AmideComplex->Pd0 Product Ar-NR'R'' (Product) AmideComplex->Product Reductive Elimination Troubleshooting_Tree Start Reaction Issue LowConv Low/No Conversion? Start->LowConv SideProd Side Products? LowConv->SideProd No Ligand Change to Bulky Ligand (e.g., XPhos, RuPhos) LowConv->Ligand Yes Stall Reaction Stalls? SideProd->Stall No Dehalo Dehalogenation? SideProd->Dehalo Yes Stall->Start No (Consult Specialist) Insoluble Check Solubility Stall->Insoluble Yes Precatalyst Use a Pre-catalyst (e.g., G3/G4) Ligand->Precatalyst Base Screen Bases (NaOtBu, LHMDS, K3PO4) Precatalyst->Base TempSolv Increase Temp. & Screen Solvents Base->TempSolv LowerTemp Lower Temperature Dehalo->LowerTemp Yes Protect Protect Other Nucleophilic Sites Dehalo->Protect No RobustLigand Try More Robust Ligand (e.g., BrettPhos) Insoluble->RobustLigand

Caption: A decision tree for troubleshooting Buchwald-Hartwig reactions.

Summary of Key Parameters

The following table summarizes the key reaction parameters and provides general recommendations for the amination of bromo-benzazepines.

ParameterRecommendationRationale
Palladium Source Use a pre-catalyst (e.g., G3 or G4)Ensures reliable and efficient formation of the active Pd(0) species. [6]
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, RuPhos, BrettPhos)Facilitates oxidative addition and reductive elimination while minimizing side reactions. [1][4][5]
Base Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS) or weaker inorganic bases (K3PO4, Cs2CO3) at higher temperatures.Essential for deprotonating the amine to enter the catalytic cycle. [3][6]
Solvent Anhydrous, degassed aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF)Solvent choice impacts solubility and reaction rates. [6][10][13]
Temperature 80 - 110 °CProvides the necessary activation energy for most couplings. [6][12]
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxygen, which can lead to deactivation. [10]

By systematically evaluating these parameters and understanding the mechanistic principles behind the Buchwald-Hartwig amination, you will be well-equipped to overcome the challenges associated with the synthesis of N-arylated benzazepines.

References

  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 9, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved January 9, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved January 9, 2026, from [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (n.d.). Springer Nature. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 9, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved January 9, 2026, from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 9, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved January 9, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). WordPress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 9, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved January 9, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen. Retrieved January 9, 2026, from [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (2013). R Discovery. Retrieved January 9, 2026, from [Link]

  • Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. (n.d.). Current Organic Chemistry. Retrieved January 9, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination. (2014). PubMed. Retrieved January 9, 2026, from [Link]

  • BH amination side products and purification. (2024). Reddit. Retrieved January 9, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. (2022). YouTube. Retrieved January 9, 2026, from [Link]

Sources

"common side products in reactions of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the handling and reactivity of this compound. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common sources of impurities in a sample of this compound?

Impurities can arise from the synthetic route used to prepare the title compound or from its degradation upon storage. Common impurities may include unreacted starting materials, regioisomers of bromination, and over-brominated or debrominated species. The presence of residual catalysts from synthetic steps can also be a concern.

FAQ 2: How can I best purify crude this compound?

For laboratory-scale purification, column chromatography on silica gel is a standard and effective method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can separate the desired product from less polar impurities (like over-brominated byproducts) and more polar impurities (like starting materials or debrominated product). Recrystallization from a suitable solvent system can also be an effective technique for obtaining highly pure material.

Troubleshooting Guide: Common Side Products and Their Mitigation

This guide addresses specific side products that may be encountered during the synthesis and subsequent reactions of this compound.

Issue 1: Formation of Di- or Poly-brominated Side Products

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the addition of more than one bromine atom.

  • TLC analysis of the crude reaction mixture reveals less polar spots in addition to the product spot.

Causality: Over-bromination can occur during the synthesis of this compound if the reaction conditions for the electrophilic aromatic substitution are too harsh. The electron-donating nature of the amino group (even when protected) activates the aromatic ring, making it susceptible to further bromination.

Mitigation Strategies:

StrategyMechanism of Action
Use of Milder Brominating Agents Reagents like N-Bromosuccinimide (NBS) are less reactive than elemental bromine and can provide better control over the extent of bromination.[1]
Control of Stoichiometry Carefully controlling the stoichiometry of the brominating agent to a slight excess or equimolar amount can minimize over-bromination.
Lower Reaction Temperature Running the bromination at lower temperatures (e.g., 0 °C or below) can help to control the reaction rate and improve selectivity.

Corrective Action (Purification): If over-brominated products are formed, they can typically be separated from the mono-brominated product by silica gel chromatography, as the addition of bromine atoms generally decreases the polarity of the molecule.

Issue 2: Unintended Debromination of the Aromatic Ring

Symptoms:

  • Mass spectrometry analysis shows a significant peak corresponding to the molecular weight of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

  • NMR spectroscopy indicates the loss of the bromine substituent.

Causality: Debromination can occur under various conditions, particularly during subsequent functionalization reactions. Reductive conditions, such as catalytic hydrogenation, or reactions involving strong bases and certain metal catalysts can lead to the cleavage of the C-Br bond.

Mitigation Strategies:

StrategyMechanism of Action
Avoid Harsh Reductive Conditions When performing reductions on other parts of the molecule, consider milder reagents that are less likely to affect the aryl bromide.
Careful Choice of Catalyst In cross-coupling reactions, the choice of palladium catalyst and ligands can influence the rate of reductive dehalogenation as a side reaction.
Control of Reaction Time and Temperature Prolonged reaction times or elevated temperatures in the presence of certain reagents can promote debromination.

Corrective Action (Purification): The debrominated product is more polar than the starting material and can be separated by silica gel chromatography.

Issue 3: Oxidation of the Tetrahydrobenzo[b]azepine Ring System

Symptoms:

  • Appearance of new peaks in the mass spectrum corresponding to the addition of one or more oxygen atoms.

  • Changes in the NMR spectrum, such as the appearance of signals in the aromatic region or the loss of aliphatic protons.

Causality: The tetrahydroazepine ring is susceptible to oxidation, especially at the benzylic position, under certain conditions. The use of strong oxidizing agents or prolonged exposure to air can lead to the formation of ketone or hydroxylated byproducts.[2]

Mitigation Strategies:

StrategyMechanism of Action
Use of an Inert Atmosphere Conducting reactions under an inert atmosphere of nitrogen or argon can prevent air oxidation.
Avoidance of Strong Oxidizing Agents If an oxidation reaction is intended for another part of the molecule, choose a selective oxidant that will not affect the tetrahydrobenzo[b]azepine core.
Control of Reaction Temperature Higher temperatures can accelerate oxidation reactions.

Corrective Action (Purification): Oxidized byproducts are generally more polar and can be separated by silica gel chromatography.

Issue 4: Competing N-Alkylation vs. C-Alkylation

Symptoms:

  • In reactions intended for N-alkylation, the formation of products where the alkyl group is attached to the aromatic ring is observed.

  • A complex mixture of products is seen in the crude reaction analysis.

Causality: The secondary amine of the tetrahydrobenzo[b]azepine is a nucleophile and readily undergoes N-alkylation. However, under certain conditions, particularly with reactive alkylating agents and in the presence of strong bases, C-alkylation of the aromatic ring can compete, especially if the nitrogen is sterically hindered or its nucleophilicity is reduced by electron-withdrawing groups.

Mitigation Strategies:

StrategyMechanism of Action
Choice of Base and Solvent The choice of base and solvent can significantly influence the N- versus C-alkylation ratio. For example, using a non-polar solvent and a bulky base might favor N-alkylation.[3][4]
Use of Protecting Groups If C-alkylation is desired, the nitrogen can be protected with a suitable protecting group to prevent N-alkylation.
Reaction Temperature Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation.

Corrective Action (Purification): N- and C-alkylated isomers will likely have different polarities and can be separated by chromatography.

Experimental Workflow & Diagrams

Workflow for Troubleshooting Impurity Formation

Caption: Troubleshooting workflow for identifying and mitigating common side products.

References

  • Modular Entry to Functionalized Tetrahydrobenzo[b]azepines via the Palladium/Norbornene Cooperative Catalysis Enabled by a C7-Modified Norbornene. National Institutes of Health. [Link]

  • Bromination. American Chemical Society. [Link]

  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Institutes of Health. [Link]

  • Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Wiley Online Library. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • This compound-7-carboxylic Acid. American Elements. [Link]

  • Synthesis of Polycyclic Tetrahydroisoquinolines and Tetrahydrobenzo[d]azepines from Polymer-Supported Allylglycine. National Institutes of Health. [Link]

  • Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. ResearchGate. [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. National Institutes of Health. [Link]

  • Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. National Institutes of Health. [Link]

  • Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence. ResearchGate. [Link]

  • Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. National Institutes of Health. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][5]naphthyrin-5(6H)-one. National Institutes of Health. [Link]

  • Synthesis of tetrahydroazepines and benzo[b]oxepines through palladium-catalyzed [4 + 3] cycloaddition reactions. ResearchGate. [Link]

  • Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution. ResearchGate. [Link]

  • 3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. PubChem. [Link]

  • Deprotonation and Alkylation of 2-Methyl-4,5,6,7-tetrahydro-3H-azepine. ResearchGate. [Link]

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Technical Support Center: Purification Strategies for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your target compounds in a direct question-and-answer format.

Question 1: My initial reaction work-up yields a thick, impure oil. How should I approach purification?

Answer: Purifying non-crystalline oils is a common challenge. The primary and most effective method is flash column chromatography over silica gel. The key to success lies in systematically developing your separation conditions.

  • Initial Assessment: First, dissolve a small amount of the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a Thin Layer Chromatography (TLC) plate using a moderately polar solvent system, such as 7:3 Hexane:Ethyl Acetate. This will give you a preliminary view of the number of components in your mixture.

  • Chromatography Strategy: For oily compounds, a step-gradient flash chromatography approach is often effective. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to isolate your target compound. If the compound streaks on the TLC plate, this may indicate it is basic; adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation.

  • Alternative for Stubborn Oils: If chromatography fails to yield a pure product, consider converting the basic azepine derivative into a salt (e.g., a hydrochloride or tartrate salt). These salts are often crystalline solids that can be purified by recrystallization. The pure salt can then be neutralized with a base to regenerate the purified free-base oil if needed.

Question 2: I'm performing flash column chromatography, but my desired product is co-eluting with an impurity. What are my next steps?

Answer: Co-elution occurs when two compounds have very similar polarities under the chosen conditions. To resolve this, you need to alter the selectivity of your chromatographic system.

  • Adjusting Mobile Phase Polarity: If the compounds are very close on the TLC plate, switch to an isocratic (constant solvent ratio) elution with a shallower polarity gradient. For example, if you were using 20% ethyl acetate in hexane, try 15% or even 10% to increase the separation between the spots.

  • Changing Solvent System: The choice of solvent affects separation in ways beyond simple polarity. If a hexane/ethyl acetate system is failing, try a different solvent system that offers different chemical interactions. Good alternatives include:

    • Dichloromethane/Methanol: Excellent for more polar compounds.

    • Toluene/Acetone: Offers different selectivity due to the aromaticity of toluene.

  • Switching the Stationary Phase: While silica gel is the default, other stationary phases can provide unique selectivity. Consider using alumina (basic or neutral) if your compound is acid-sensitive, or a C18-reversed-phase column for highly polar compounds, where the elution order is inverted (polar compounds elute first).

Question 3: My compound appears pure by TLC, but NMR analysis still shows significant impurities. Why is this happening and what should I do?

Answer: This is a frequent occurrence and highlights the difference in resolution between analytical techniques. TLC is a qualitative tool, while Nuclear Magnetic Resonance (NMR) is a highly sensitive quantitative one.

  • Causality: The discrepancy can arise for several reasons:

    • The impurity may have a similar Rf to your product on TLC but is structurally different enough to be visible in the NMR.

    • The impurity may not be UV-active and is therefore invisible on the TLC plate if you are only using a UV lamp for visualization. Staining the plate (e.g., with potassium permanganate or iodine) can reveal these hidden spots.

    • Residual solvents from the purification (e.g., ethyl acetate, hexane, dichloromethane) are common "impurities" seen in NMR.

  • Solution:

    • Identify the Impurity: Analyze the NMR spectrum to identify the nature of the impurity. Is it a residual solvent? An unreacted starting material? A structurally related by-product? Knowing what it is will guide your next purification step.

    • Re-purify: A second pass through a chromatography column using a very slow, shallow gradient is often necessary.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities. The key is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.

Frequently Asked Questions (FAQs)

Question 1: What are the most common impurities I should anticipate in the synthesis of this compound derivatives?

Answer: The impurity profile is highly dependent on the synthetic route. For syntheses involving intramolecular Friedel-Crafts cyclization, common impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.[1]

  • Incompletely Cyclized Intermediates: The open-chain precursor to the azepine ring may persist if the cyclization step is not driven to completion.

  • Positional Isomers: If the aromatic ring has multiple possible sites for electrophilic attack during cyclization, isomeric by-products can form.

  • Over-alkylation or Acylation Products: If the azepine nitrogen is unprotected, it can react further with electrophiles in the reaction mixture.

Question 2: How do I select an appropriate solvent system for recrystallization?

Answer: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when heated. The process is empirical:

  • Place a small amount of your crude solid (10-20 mg) in a test tube.

  • Add a few drops of a test solvent and observe solubility at room temperature. If it dissolves immediately, the solvent is unsuitable.

  • If it is insoluble, gently heat the mixture. If it dissolves when hot, it's a good candidate.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

  • If one solvent does not work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Solvent SystemPolarityCommon Use Case
Hexane/Ethyl AcetateLow-MedGood for compounds of intermediate polarity.
Ethanol/WaterHighEffective for polar compounds that are soluble in ethanol but not water.
Dichloromethane/HexaneLow-MedGood for dissolving the compound in DCM and precipitating with hexane.
TolueneLowUseful for less polar, aromatic compounds.

Question 3: What analytical techniques are essential for final purity and structural confirmation?

Answer: A combination of techniques is required for comprehensive analysis.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are crucial. ¹H NMR confirms the structure and can be used with an internal standard for quantitative purity assessment (qNMR). ¹³C NMR confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution MS (HRMS) can confirm the molecular formula with high accuracy.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity analysis. A sharp, single peak indicates a high degree of purity. HPLC methods are particularly useful for routine quality control.[2][3] It is often coupled with a mass spectrometer (LC-MS) for peak identification.

Standardized Protocols
Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Weigh out silica gel (typically 50-100 times the weight of your crude sample). Make a slurry with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure. Ensure the silica bed is flat and free of cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This "dry loading" method results in better separation. Carefully add this powder to the top of your packed column.

  • Elution: Begin running the mobile phase through the column, collecting fractions. Monitor the elution using TLC.

  • Gradient Increase: If your product is not eluting, gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% Ethyl Acetate).

  • Fraction Analysis: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot recrystallization solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow Visualizations

Caption: Decision tree for selecting an initial purification strategy.

Purification_Workflow cluster_Purification Purification cluster_Analysis Analysis Crude Crude Product Purify Column Chromatography or Recrystallization Crude->Purify Fractions Isolated Product Purify->Fractions TLC TLC Check Fractions->TLC NMR_MS NMR / MS Analysis TLC->NMR_MS HPLC HPLC Purity Check NMR_MS->HPLC Final Pure Product (>95%) HPLC->Final

Caption: General workflow for purification and subsequent analysis.

References
  • Smilovic, I. G., et al. (2018). Synthesis of enantiopure antiobesity drug lorcaserin. Bioorganic & Medicinal Chemistry, 26(9), 2686-2690.
  • CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of...
  • Tse, C., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(10), 2958.
  • Touré, M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5551351.
  • Pyka, A., & Bober, K. (2007). Analytical methods for determination of benzodiazepines. A short review. Acta Poloniae Pharmaceutica, 64(2), 95-108.
  • Prathyun, T., & Baidya, F. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 19(3).
  • Patil, S. D., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Srinivasu, K., et al. (2013). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. Journal of Heterocyclic Chemistry, 50(S1), E1-E6.

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Technical Support Center: Troubleshooting Dehalogenation Side Reactions of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed to provide in-depth troubleshooting assistance for the common and often frustrating side reaction of dehalogenation (hydrodehalogenation) encountered during cross-coupling experiments. By understanding the underlying mechanisms and critical process parameters, you can significantly mitigate the formation of the undesired 2,3,4,5-tetrahydro-1H-benzo[b]azepine byproduct and improve the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my reaction with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the bromine atom on the aromatic ring of your starting material is replaced by a hydrogen atom. This results in the formation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine as a byproduct. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a byproduct that can be challenging to separate during purification due to similar physical properties.

Q2: What are the primary mechanistic pathways that lead to the dehalogenation of this compound?

A2: The most prevalent mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways:

  • Reaction with the Base: Certain bases, particularly alkoxides, can react with the palladium catalyst to generate Pd-H species.

  • Solvent as a Hydride Source: Protic solvents like alcohols or even trace amounts of water can act as hydride donors. Aprotic solvents can also sometimes contribute to the formation of Pd-H species.

  • Amine Substrate: The secondary amine of the tetrahydro-benzo[b]azepine ring itself can potentially interact with the palladium center. While it primarily acts as a ligand or a basic site, under certain conditions, it could facilitate protonolysis or other pathways that lead to a Pd-H intermediate.

  • Organoboron Reagents (in Suzuki Coupling): In some cases, the boronic acid or its derivatives can be a source of hydrides, especially if they undergo protodeborylation.

Once the Pd-H species is formed, it can undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[1]

Q3: Does the secondary amine in the 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring make it more susceptible to dehalogenation?

A3: Yes, the presence of the N-H group in the heterocyclic ring can increase the susceptibility to dehalogenation. Unprotected N-H groups in nitrogen-rich heterocycles can inhibit palladium-catalyzed cross-coupling reactions.[2] The acidic proton on the nitrogen can interact with the basic reaction components, and the nitrogen atom itself can coordinate to the palladium catalyst, potentially altering its reactivity and promoting side reactions. In some cases, deprotonation of the N-H group can increase the electron density of the aromatic ring, which may influence the rate of oxidative addition and subsequent side reactions.

Troubleshooting Guide: Dehalogenation of this compound

This section provides a structured approach to diagnosing and resolving issues with dehalogenation during your cross-coupling reactions.

Issue 1: High Levels of Dehalogenated Byproduct Observed by LC-MS or NMR.

This is the most common manifestation of the dehalogenation side reaction. The following decision tree and detailed explanations will guide you through a systematic optimization process.

Dehalogenation_Troubleshooting start High Dehalogenation Observed base Re-evaluate Base Selection start->base Is the base a potential hydride source? solvent Optimize Solvent System base->solvent Weaker, non-nucleophilic base shows improvement? success Dehalogenation Minimized base->success Optimized base resolves issue ligand Screen Ligands solvent->ligand Aprotic, anhydrous solvent helps? solvent->success Optimized solvent resolves issue temp_conc Adjust Temperature & Concentration ligand->temp_conc Bulky, electron-rich ligand effective? ligand->success Optimized ligand resolves issue protection Consider N-Protection protection->success N-protection successful? temp_conc->protection Lower temp & higher conc. beneficial? temp_conc->success Optimized conditions resolve issue

Caption: Troubleshooting workflow for minimizing dehalogenation.

The choice of base is critical. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation.

  • Recommendation: Switch to a weaker, non-nucleophilic inorganic base.

    • Potassium Phosphate (K₃PO₄): Often a good choice for Suzuki couplings involving N-heterocycles.[2]

    • Cesium Carbonate (Cs₂CO₃): Another effective and milder base.

    • Potassium Fluoride (KF): Can be used, especially if your substrate is sensitive to stronger bases.

Table 1: Comparison of Commonly Used Bases in Cross-Coupling Reactions

BaseStrengthCommon ApplicationsPropensity for Dehalogenation
NaOtBuStrongBuchwald-HartwigHigh
K₃PO₄ModerateSuzuki-MiyauraModerate to Low
Cs₂CO₃ModerateSuzuki-Miyaura, Buchwald-HartwigLow
K₂CO₃ModerateSuzuki-MiyauraLow
KFWeakSuzuki-MiyauraVery Low

The solvent can be a source of protons or hydrides and can influence the solubility of your reagents and catalyst, thereby affecting reaction rates.

  • Recommendation:

    • Use anhydrous aprotic solvents like dioxane, toluene, or THF .

    • Ensure your solvent is thoroughly dried and degassed to remove water and oxygen. While some Suzuki reactions benefit from a small amount of water, excessive water can be a proton source leading to dehalogenation.

The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The right ligand can promote the desired reductive elimination over the dehalogenation pathway.

  • Recommendation: For cross-coupling with N-heterocyclic compounds, bulky, electron-rich phosphine ligands are often successful.

    • Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos): These have shown great success in minimizing side reactions in challenging couplings.

    • N-Heterocyclic Carbenes (NHCs): Can also be effective catalysts for cross-coupling and have been studied in dehalogenation reactions.[3][4][5][6]

Higher temperatures can sometimes accelerate the rate of dehalogenation relative to the desired coupling.

  • Recommendation:

    • Try running the reaction at a lower temperature for a longer period.

    • Increasing the concentration of your reactants can sometimes favor the bimolecular cross-coupling reaction over the unimolecular dehalogenation pathway.

If the above strategies are not sufficient, protecting the secondary amine of the tetrahydro-benzo[b]azepine ring can be a highly effective solution. This prevents the N-H group from interfering with the catalytic cycle.

  • Recommendation:

    • Use a readily cleavable protecting group like Boc (tert-butyloxycarbonyl) .

    • The protected substrate is often less prone to dehalogenation, and in some cases, the protecting group may be removed under the reaction conditions or in a subsequent step.

Experimental Protocol: N-Boc Protection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) and a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected compound.

Illustrative Reaction Pathway and Side Reaction

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway and the competing dehalogenation side reaction.

reaction_pathway A 9-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine C Oxidative Addition (Ar-Pd(II)-Br) A->C B R-B(OH)2 (Organoboron Reagent) D Transmetalation (Ar-Pd(II)-R) B->D Pd_cat Pd(0) Catalyst Pd_cat->C C->D Base I Protonolysis/Reductive Elimination C->I E Reductive Elimination D->E E->Pd_cat Regenerated F Desired Product (9-Aryl-tetrahydro-benzo[b]azepine) E->F G Dehalogenated Byproduct (2,3,4,5-tetrahydro- 1H-benzo[b]azepine) H Pd-H Species Formation H->I I->Pd_cat Regenerated I->G

Caption: Desired cross-coupling vs. dehalogenation side reaction.

References

  • A Concise Synthesis of Racemic Lorcaserin. Australian Journal of Chemistry. [Link]

  • Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. Request PDF. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. ResearchGate. [Link]

  • A Concise Synthesis of Racemic Lorcaserin. Australian Journal of Chemistry. [Link]

  • Synthesis of enantiopure antiobesity drug lorcaserin. PubMed. [Link]

  • Synthesis of enantiopure antiobesity drug lorcaserin. Request PDF. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • A new enantioselective synthesis of antiobesity drug lorcaserin. RSC Publishing. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journals. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Request PDF. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Syntheses of 7-, 8- and 9-Bromobenzotropolone, Cross-Couplings of Their Methyl Ethers, and Deprotection. FreiDok plus. [Link]

  • Selected Patented Cross-Coupling Reaction Technologies. OUCI. [Link]

  • Catalyst for cross-coupling reactions.
  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • N-Heterocyclic Carbene Complexes in Dehalogenation Reactions. Request PDF. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions. New Journal of Chemistry. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Universiteit Gent. [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH. [Link]

  • Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. Request PDF. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

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Technical Support Center: Catalyst Poisoning in Cross-Coupling of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in the cross-coupling of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic advice to provide in-depth, field-proven insights into diagnosing and resolving common issues related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is not working. What are the most common initial checks I should perform?

A1: When a cross-coupling reaction fails, it's crucial to start with the fundamentals. First, verify the purity of your starting materials, as even trace impurities can act as potent catalyst poisons.[1][2] Ensure your this compound is pure and that your coupling partner (e.g., boronic acid) has not degraded. Second, confirm that your solvent and reagents are rigorously degassed.[3] Dissolved oxygen can readily oxidize the active Pd(0) catalyst and phosphine ligands.[4] Finally, re-evaluate your reaction setup to ensure it is completely sealed and under a positive pressure of an inert gas like argon or nitrogen.[1]

Q2: I'm observing the formation of a black precipitate in my reaction. What does this indicate?

A2: The formation of a black precipitate, commonly known as palladium black, is a clear indication of catalyst decomposition.[5][6] This happens when the active, soluble Pd(0) species agglomerates into inactive palladium metal. This can be triggered by several factors, including high reaction temperatures, an inappropriate ligand that fails to stabilize the Pd(0) center, or the presence of oxygen.[3][6]

Q3: Can the tetrahydrobenzo[b]azepine core itself contribute to catalyst poisoning?

A3: Yes, the nitrogen atom within the 2,3,4,5-tetrahydro-1H-benzo[b]azepine ring system can potentially interact with the palladium catalyst. N-heterocycles can act as ligands and, in some cases, can either stabilize or deactivate the catalyst depending on their binding properties.[7][8] If the nitrogen atom coordinates too strongly to the palladium center, it can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[9]

Q4: How critical is the choice of base in my reaction, and can it lead to catalyst poisoning?

A4: The choice of base is critical and can significantly influence the outcome of the reaction. While bases are essential for the transmetallation step in many cross-coupling reactions, they can also play a non-innocent role.[9][10] Some bases can interact with the palladium catalyst, and in certain cases, an excess of a strongly coordinating base can inhibit the reaction.[10] Furthermore, inorganic bases can have limited solubility, leading to reproducibility issues.[11] The use of soluble organic bases can be advantageous, but their impact on catalyst activity must be carefully considered.[9][10]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound, with a focus on identifying and mitigating catalyst poisoning.

Symptom 1: Low or No Conversion of Starting Material

If your reaction shows minimal or no formation of the desired product, consider the following potential causes and solutions:

Potential Cause 1.1: Impurities in Starting Materials or Reagents

  • Causality: Impurities such as elemental sulfur, residual starting materials from previous synthetic steps, or even water can act as potent poisons to the palladium catalyst.[2][12] Sulfur-containing compounds, for instance, can irreversibly bind to the palladium center, rendering it inactive.[2] Water can lead to the hydrolysis of reagents and interfere with the catalytic cycle.[13]

  • Diagnostic Protocol:

    • Analyze your this compound and coupling partner by NMR, LC-MS, and elemental analysis to confirm their purity.

    • Use freshly opened, high-purity solvents and reagents.

  • Solution:

    • Purify starting materials via recrystallization, distillation, or column chromatography.[1][14]

    • Filter liquid reagents through a plug of activated alumina to remove polar impurities.[1]

Potential Cause 1.2: Inefficient Catalyst Activation or Deactivation by Oxygen

  • Causality: Most palladium-catalyzed cross-coupling reactions require the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[15] If this activation is incomplete or if the generated Pd(0) is oxidized by residual oxygen, the catalytic cycle will not proceed efficiently.[4] Phosphine ligands, which are crucial for stabilizing the catalyst and facilitating key reaction steps, are also susceptible to oxidation.[4][16]

  • Diagnostic Protocol:

    • Review your degassing procedure. Sparging the solvent with an inert gas for at least 30 minutes is highly recommended.[3]

    • Consider using a Pd(0) source directly, such as Pd₂(dba)₃, to bypass the in-situ reduction step and see if conversion improves.

  • Solution:

    • Employ a robust degassing method such as freeze-pump-thaw cycles or sparging with argon.

    • Use air-stable palladium precatalysts that are designed for efficient activation.[15][17]

    • Consider adding a small excess of the phosphine ligand to compensate for any potential oxidation.[1][18]

Symptom 2: Reaction Starts but Stalls Before Completion

A reaction that initiates but fails to reach full conversion often points to catalyst deactivation during the reaction.

Potential Cause 2.1: Ligand Degradation

  • Causality: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air and elevated temperatures.[4] Ligand degradation leads to the formation of coordinatively unsaturated palladium species that are prone to aggregation and precipitation as palladium black.[5]

  • Diagnostic Protocol:

    • Analyze an aliquot of the reaction mixture by ³¹P NMR to check for the presence of phosphine oxide, a common product of ligand oxidation.

    • Run the reaction at a lower temperature to see if catalyst lifetime is extended.

  • Solution:

    • Switch to more sterically hindered and robust ligands, such as biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known for their stability and high catalytic activity.[3][7][19]

    • Ensure ligands are stored and handled under an inert atmosphere. For air-sensitive phosphines, using their more stable phosphonium salt precursors can be beneficial.

Potential Cause 2.2: Product Inhibition or Substrate-Related Deactivation

  • Causality: The product of the cross-coupling reaction, now a more complex amine derivative, could potentially coordinate more strongly to the palladium center than the starting materials, leading to product inhibition. Additionally, as mentioned, the nitrogen of the tetrahydrobenzo[b]azepine moiety could contribute to deactivation over the course of the reaction.[11]

  • Diagnostic Protocol:

    • Run the reaction with a higher catalyst loading to see if full conversion can be achieved.

    • Attempt the reaction with a related substrate lacking the N-H group (if a protected analogue is available) to probe the role of the amine.

  • Solution:

    • Screen different classes of ligands. Bulky, electron-rich ligands can often promote the reductive elimination step, releasing the product from the palladium center and preventing inhibition.[16]

    • If the N-H group is implicated, consider its protection with a suitable group like Boc or SEM, which can be removed post-coupling.[6]

Data-Driven Decision Making

To aid in your troubleshooting, the following table summarizes common catalyst poisons and their mitigation strategies.

Catalyst Poison Common Sources Mechanism of Poisoning Mitigation Strategy
Oxygen Air leaks in reaction setup, inadequately degassed solventsOxidation of Pd(0) to inactive Pd(II) and oxidation of phosphine ligandsRigorous degassing of solvents and reagents; maintain a positive pressure of inert gas.
Water Wet solvents or reagents, atmospheric moistureHydrolysis of reagents, can facilitate catalyst decomposition pathwaysUse anhydrous solvents and reagents; dry glassware thoroughly.
Sulfur Compounds Impurities in starting materials or reagentsStrong coordination to palladium, leading to irreversible catalyst deactivationPurify starting materials; use high-purity reagents.[2][12]
Other Nucleophiles Residual amines, halides from previous stepsCompete for coordination to the palladium center, inhibiting the desired reactionThorough purification of starting materials.[1]
Excess Strong Base Inappropriate choice or amount of baseCan form stable, inactive palladium complexesScreen different bases and stoichiometries; consider weaker bases or organic bases.[9][10]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[20][21]

Visualizing the Problem: The Catalytic Cycle and Poisoning

Understanding the catalytic cycle is key to diagnosing issues. The following diagram illustrates a generic Suzuki-Miyaura catalytic cycle and highlights where catalyst poisons can interfere.

Suzuki_Cycle_Poisoning Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Poison_O2 Oxygen (Oxidation) Pd0->Poison_O2 Poison_S Sulfur Impurities (Irreversible Binding) Pd0->Poison_S Pd_Black Palladium Black (Aggregation) Pd0->Pd_Black Decomposition PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal + R-B(OR)₂ PdII_ArR Ar-Pd(II)-R(L_n) Transmetal->PdII_ArR - X-B(OR)₂ RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Product) RedElim->Product Deactivated_Pd Inactive Pd Species (e.g., Pd(II), Pd-S) Poison_O2->Deactivated_Pd Poison_S->Deactivated_Pd

Caption: The Suzuki-Miyaura catalytic cycle and points of catalyst deactivation.

This diagram illustrates that the active Pd(0) catalyst is susceptible to oxidation by oxygen and irreversible binding by impurities like sulfur, leading to inactive species. Catalyst decomposition into palladium black also removes the active catalyst from the cycle.

Logical Troubleshooting Workflow

When faced with a failed reaction, a logical, step-by-step approach is the most efficient way to identify the root cause.

Troubleshooting_Workflow Start Low/No Conversion Observed Check_Purity Verify Purity of Starting Materials (NMR, LC-MS) Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Purify Action: Purify Starting Materials (Recrystallization, Chromatography) Purity_OK->Purify No Check_Degas Review Degassing Procedure Purity_OK->Check_Degas Yes Purify->Start Re-run Reaction Degas_OK Sufficient Degassing? Check_Degas->Degas_OK Improve_Degas Action: Improve Degassing (Freeze-Pump-Thaw, Sparging) Degas_OK->Improve_Degas No Screen_Conditions Screen Reaction Conditions (Ligand, Base, Solvent, Temp.) Degas_OK->Screen_Conditions Yes Improve_Degas->Start Re-run Reaction Conditions_OK Improvement Observed? Screen_Conditions->Conditions_OK Optimize Action: Optimize New Conditions Conditions_OK->Optimize Yes Reassess Re-evaluate Substrate Compatibility (Consider Protecting Group) Conditions_OK->Reassess No Success Successful Reaction Optimize->Success Reassess->Screen_Conditions Try New Strategy

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

By following this logical progression, from verifying the basics of reagent purity and reaction setup to systematically screening reaction parameters, researchers can efficiently diagnose and overcome challenges related to catalyst poisoning.

References

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • N-Heterocyclic Carbene Modified Palladium Catalysts for the Direct Synthesis of Hydrogen Peroxide. Journal of the American Chemical Society.
  • Enhanced Catalytic Activities of Palladium Complexes with Nitron-Based N-Heterocyclic Carbene Ligands. Organometallics.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Synthesis and catalytic activity of palladium complexes bearing N-heterocyclic carbenes (NHCs) and 1,4,7-triaza-9-phosphatricyclo[5.3.2.1]tridecane (CAP) ligands. Dalton Transactions.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in C
  • Synthesis, Activation and Catalytic Activity of N-Heterocyclic Carbene Bearing Palladium Catalysts.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics.
  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
  • Phosphine Ligand Oxid
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE.
  • Ligand design for cross-couplings: phosphines. YouTube.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry UK Ltd..
  • Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. Benchchem.
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanol
  • palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary. Organic Syntheses Procedure.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Buchwald-Hartwig Amin
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Cross-coupling reactions – Knowledge and References. Taylor & Francis.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • This compound. ChemScene.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-1H-pyrrole. Benchchem.
  • B-Alkyl Suzuki Couplings. Macmillan Group.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

"workup procedure for reactions involving 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful workup and purification of your reactions involving this versatile building block. Our focus is on anticipating challenges and providing robust, scientifically-grounded solutions.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses specific issues that can arise during the workup of reactions involving this compound, providing explanations and actionable solutions.

Question: My reaction mixture has formed a persistent emulsion during the aqueous workup. What's causing this and how can I break it?

Answer:

Emulsion formation is a common issue when working with basic, cyclic amines like the tetrahydro-1H-benzo[b]azepine core, especially after reactions involving phase transfer catalysts or certain salts. The amine functionality can act as a surfactant, stabilizing the interface between the organic and aqueous layers.

Underlying Causes & Solutions:

  • Basicity of the Amine: The secondary amine in your molecule (pKa likely in the range of 10-11) can be protonated or deprotonated depending on the pH of the aqueous layer, contributing to its surfactant-like properties.

    • Solution 1: pH Adjustment. Carefully adjust the pH of the aqueous layer. Adding a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) can sometimes disrupt the emulsion by ensuring the amine is in its freebase form, which is typically more soluble in organic solvents. Conversely, in some cases, a dilute acid wash (e.g., 1 M HCl) might be effective, but be mindful of extracting your product into the aqueous layer if it forms a salt.

    • Solution 2: Brine Wash. Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which can help to break the emulsion.

  • Presence of Finely Divided Solids: Insoluble byproducts or residual catalyst particles can stabilize emulsions.

    • Solution 3: Filtration. Before the extractive workup, consider filtering the reaction mixture through a pad of Celite® to remove any fine particulate matter. This is particularly useful in post-hydrogenation or cross-coupling reactions.

Question: I'm observing significant debromination of my starting material or product in the crude reaction mixture. How can I mitigate this during the workup?

Answer:

Debromination is a known side reaction for bromo-aromatic compounds, especially under reductive conditions or in the presence of certain metals and bases.

Potential Causes & Preventive Measures:

  • Reductive Quenching: Using a strong reducing agent to quench the reaction can lead to the undesired removal of the bromine atom.

    • Solution 1: Non-Reductive Quench. Opt for a non-reductive quenching protocol. For instance, if you are quenching a lithiation reaction, instead of using water or methanol directly (which can be highly exothermic and locally basic), consider quenching with a milder electrophile or a buffered aqueous solution.

  • Residual Catalyst Activity: In cross-coupling reactions, the catalyst may remain active during the initial stages of workup, leading to hydrodehalogenation if a hydrogen source is present.

    • Solution 2: Oxidative Workup. For reactions involving palladium catalysts, a mild oxidative workup can sometimes deactivate the catalyst and prevent hydrodebromination. Adding a small amount of an oxidizing agent like hydrogen peroxide during the initial aqueous wash can be effective, but this should be done with caution and at low temperatures to avoid unwanted side reactions.

Question: My crude product is a thick, non-crystalline oil, making purification by crystallization difficult. What are the likely impurities and how can I remove them?

Answer:

The oily nature of the crude product often points to the presence of impurities that inhibit crystallization. For reactions involving this compound, these are typically residual solvents, catalyst-related byproducts, or closely related organic side-products.

Common Impurities & Purification Strategies:

  • High-Boiling Solvents: Solvents like DMF, DMAc, or DMSO can be difficult to remove under standard vacuum.

    • Solution 1: Aqueous Washes. Multiple washes with water or brine can effectively remove these water-miscible solvents.

    • Solution 2: Azeotropic Removal. For stubborn solvents, co-evaporation with a lower-boiling solvent like toluene can be effective.

  • Catalyst Ligands and Byproducts: In cross-coupling reactions, phosphine ligands and their oxides, or boronic acid derivatives, are common impurities.

    • Solution 3: Selective Extraction. Acid/base extraction can be a powerful tool. Since your product is a secondary amine, you can extract it into an acidic aqueous layer (e.g., 1 M HCl), leaving non-basic impurities like phosphine oxides in the organic phase. You can then re-basify the aqueous layer and re-extract your product into a fresh organic solvent.

    • Solution 4: Chromatography. If extraction fails, column chromatography is the most reliable method. A systematic approach to developing a chromatographic separation is outlined in the FAQ section below.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step in the workup of a Suzuki coupling reaction using this compound?

A1: The initial step should focus on removing the boronic acid byproducts and the inorganic base. After cooling the reaction to room temperature, a common and effective first step is to add an aqueous solution of a base such as sodium carbonate or potassium carbonate. This helps to precipitate many of the boron-containing byproducts as filterable solids. Following this, an extractive workup is typically performed.

Q2: How do I choose the right solvent system for the extractive workup?

A2: The choice of solvent depends on the polarity of your product and the nature of the impurities. A good starting point is a combination of a water-immiscible organic solvent and an aqueous solution.

Organic Solvent Typical Use Case Aqueous Phase Purpose
Ethyl Acetate (EtOAc)General purpose, good for moderately polar compounds.WaterTo remove inorganic salts and water-soluble organics.
Dichloromethane (DCM)For less polar compounds, can sometimes lead to emulsions.Saturated NaHCO₃To neutralize any acidic components and remove some polar impurities.
TolueneFor non-polar compounds, useful for azeotropic removal of water.Brine (Sat. NaCl)To reduce the solubility of the organic product in the aqueous phase and help break emulsions.

Q3: What are the best practices for purifying the final compound by column chromatography?

A3: A logical workflow is key for successful chromatographic purification. The following diagram illustrates a typical decision-making process:

Workup_Flowchart Start Crude Reaction Mixture Filter_Celite Filter through Celite? Start->Filter_Celite Aqueous_Workup Aqueous Extractive Workup Start->Aqueous_Workup No Filter_Celite->Aqueous_Workup Yes (if solids present) Acid_Base_Extraction Perform Acid/Base Extraction? Aqueous_Workup->Acid_Base_Extraction Crude_Product Concentrate Organic Layers (Crude Product) Acid_Base_Extraction->Crude_Product No Acid_Base_Extraction->Crude_Product Yes (after re-extraction) TLC_Analysis TLC Analysis for Solvent System Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purification.

For the mobile phase, start with a non-polar solvent system like hexanes/ethyl acetate and gradually increase the polarity. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to prevent tailing of the basic amine product on the silica gel.

Q4: Are there any specific safety precautions I should take during the workup?

A4: Yes. This compound and its derivatives should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be particularly cautious when quenching reactions, as exothermic events can occur. When working with strong acids or bases, be mindful of the potential for heat generation upon mixing.

References

  • "The Role of Brine in Workups" . Not Voodoo. Available at: [Link]

"scale-up challenges for the synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of this compound derivatives. This class of compounds represents a privileged scaffold in medicinal chemistry, yet its multi-step synthesis presents distinct challenges that are magnified during scale-up. This guide is structured as a series of troubleshooting questions and answers, reflecting the real-world problems encountered in process development. We will dissect the causality behind common issues in the key synthetic stages—intramolecular Friedel-Crafts acylation, ketone reduction, and electrophilic bromination—providing actionable protocols and field-proven insights to ensure your success.

Overall Synthetic Workflow

The synthesis of the target molecule typically follows a logical sequence of ring formation, functional group manipulation, and final bromination. Understanding this flow is critical for identifying potential bottlenecks and impurity carry-over.

G cluster_0 Part 1: Azepinone Core Synthesis cluster_1 Part 2: Reduction cluster_2 Part 3: Aromatic Bromination A N-Protected Amino Acid Precursor B Intramolecular Friedel-Crafts Acylation A->B e.g., SOCl₂, AlCl₃ C Tetrahydro-1H-benzo[b]azepin-5-one B->C D Ketone Reduction C->D e.g., NaBH₄ or H₂/Pd-C E 2,3,4,5-Tetrahydro-1H-benzo[b]azepine D->E F Electrophilic Aromatic Substitution E->F e.g., NBS or Br₂ G This compound F->G

Caption: High-level workflow for the synthesis of the target scaffold.

Part 1: Troubleshooting the Intramolecular Friedel-Crafts Acylation

This cyclization is often the crux of the synthesis, forming the seven-membered ring. Its success on a large scale hinges on managing a powerful but sensitive Lewis acid catalyst. A common route involves activating a carboxylic acid precursor (e.g., 4-[(phenyl)(methoxycarbonyl)amino]butanoic acid) with thionyl chloride and then cyclizing with aluminum trichloride (AlCl₃)[1].

Q1: My Friedel-Crafts acylation has stalled, showing low conversion and poor yield. What are the likely causes?

A1: Root Cause Analysis & Troubleshooting

Low yields in Friedel-Crafts acylations are almost always traced back to the deactivation of the Lewis acid catalyst or issues with the substrate itself.[2]

  • Causality 1: Catalyst Inactivity. Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the solvent, glassware, or even the starting material will hydrolyze AlCl₃, rendering it inactive. Furthermore, the ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[2] This means that a stoichiometric amount (or even a slight excess) of the catalyst is required, not a catalytic amount.

  • Causality 2: Substrate Deactivation. The aromatic ring must be sufficiently electron-rich to undergo acylation. If your precursor contains strongly deactivating groups (e.g., nitro groups), the reaction will likely fail.[3] The N-protecting group on the azepine precursor must also be stable to Lewis acids and not possess basic sites (like an unprotected amine) that would complex with AlCl₃.

Troubleshooting Protocol:

  • Reagent & System Audit:

    • Use freshly opened, high-purity AlCl₃.

    • Ensure all glassware is oven- or flame-dried immediately before use.

    • Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent.

  • Stoichiometry Optimization:

    • Start with at least 1.1 to 1.3 equivalents of AlCl₃ relative to your substrate.

    • Perform small-scale trials to determine the optimal catalyst loading for your specific derivative.

  • Reaction Monitoring:

    • Track the reaction progress using TLC or HPLC. If the reaction stalls, a carefully controlled second addition of AlCl₃ (as a slurry in the reaction solvent) may restart it. This should only be attempted after a thorough safety review.

Q2: During scale-up, the reaction mixture becomes a thick, unmanageable slurry that is difficult to stir. Why does this happen and how can I fix it?

A2: Managing Physical Properties

This is a classic scale-up challenge related to the physical properties of the reaction mixture.

  • Causality: The thick slurry is the complex formed between the AlCl₃ catalyst and the ketone product.[2] In a small flask with a magnetic stir bar, this may not be an issue. However, in a large reactor, poor mixing leads to localized overheating, concentration gradients, and ultimately, incomplete reaction and byproduct formation.

Mitigation Strategies:

  • Mechanical Stirring: Ensure the reactor is equipped with a powerful overhead mechanical stirrer (e.g., anchor or pitched-blade turbine) capable of maintaining homogeneity in a viscous slurry.

  • Solvent Selection: While traditional solvents like dichloromethane or dichloroethane are common, consider a solvent that offers better solubility for the complex. Perform solubility tests on a small scale. Sometimes, a slightly larger solvent volume (lower concentration) can maintain a stirrable suspension, though this has implications for vessel capacity and throughput.

  • Reverse Addition: Consider adding the substrate solution slowly to a well-stirred slurry of AlCl₃ in the solvent. This can sometimes prevent the formation of large, unmanageable agglomerates.

Part 2: Troubleshooting the Ketone Reduction

Reducing the azepinone to the corresponding amine is a critical step. The choice of reducing agent has significant implications for safety, selectivity, and cost at scale.[4][5][6]

Q1: I'm observing incomplete reduction and/or the formation of alcohol byproducts. How can I improve the selectivity and conversion?

A1: Optimizing Reduction Conditions

This issue points to either insufficient reducing power, non-optimal reaction conditions, or competing reaction pathways.

  • Causality (Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), catalyst activity is paramount. The catalyst can be poisoned by impurities carried over from the previous step (e.g., sulfur compounds if thionyl chloride was used). Incomplete reduction can also result from insufficient hydrogen pressure, poor agitation (preventing efficient gas-liquid-solid mixing), or inadequate reaction time.

  • Causality (Hydride Reductions): With agents like sodium borohydride (NaBH₄), the reactivity might be insufficient for a hindered or deactivated ketone. More powerful agents like lithium aluminum hydride (LiAlH₄) are highly effective but present significant safety hazards on scale.[5] Over-reduction is less common for ketones, but side reactions can occur if other reducible functional groups are present.

Troubleshooting Protocol:

  • Purify the Ketone: Ensure the azepinone starting material is free of catalyst poisons or other reactive impurities before reduction. A simple charcoal treatment or filtration through a silica plug might be sufficient.

  • Optimize Hydrogenation Parameters:

    • Increase hydrogen pressure in increments (within the reactor's safety limits).

    • Increase catalyst loading (e.g., from 1 mol% to 5 mol%).

    • Ensure vigorous stirring to keep the catalyst suspended and facilitate gas transfer.

  • Select the Right Hydride Reagent:

    • If NaBH₄ is too slow, consider activating it with an additive like CeCl₃ (Luche reduction).

    • For a safer alternative to LiAlH₄, explore Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al), which is often supplied in a non-pyrophoric solution and is easier to handle.[5]

Part 3: Troubleshooting the Aromatic Bromination

Introducing the bromine atom at the 9-position requires a carefully controlled electrophilic aromatic substitution. The main challenges are achieving the correct regioselectivity and avoiding over-bromination.

Q1: My bromination reaction is producing a mixture of isomers (e.g., 7-bromo and 9-bromo) and di-brominated products. How can I improve the selectivity for the desired 9-bromo product?

A1: Controlling Selectivity in Electrophilic Aromatic Substitution

This is a classic selectivity problem governed by kinetics, thermodynamics, and reagent choice.

  • Causality (Regioselectivity): The directing effect of the fused, electron-donating alkyl amine portion of the ring strongly activates the ortho and para positions. The 9-position is ortho to the point of fusion and is generally favored. However, the 7-position is para and can also be reactive. Steric hindrance around the 9-position can influence the outcome.

  • Causality (Over-bromination): The mono-brominated product can be as reactive, or even more reactive, than the starting material, leading to the formation of di-bromo species.[7] This is especially problematic if the brominating agent is added too quickly or in excess.

Troubleshooting Workflow:

G start Low Selectivity in Bromination cond1 Are you using Br₂ or NBS? start->cond1 br2_path Using Br₂ cond1->br2_path Br₂ nbs_path Using NBS cond1->nbs_path NBS sol_br2 Action: Switch to NBS. NBS is less reactive and can offer better selectivity. br2_path->sol_br2 sol_nbs Action: Optimize Conditions nbs_path->sol_nbs end Improved Selectivity sol_br2->end opt_temp Lower Reaction Temperature (e.g., from RT to 0°C or -20°C) sol_nbs->opt_temp opt_add Slow, portion-wise, or syringe pump addition of NBS solution opt_temp->opt_add opt_solv Screen solvents (e.g., ACN, THF, CH₂Cl₂) Polar aprotic solvents can modulate NBS reactivity. opt_add->opt_solv opt_solv->end

Caption: Decision tree for troubleshooting poor bromination selectivity.

Q2: I am concerned about the safety and handling of large quantities of liquid bromine. Are there safer, scalable alternatives?

A2: De-Risking Bromination Chemistry

Handling elemental bromine (Br₂) is one of the most significant safety risks in this synthesis. It is highly corrosive, toxic, and volatile.[8][9][10] Fortunately, robust and safer alternatives exist.

Comparison of Common Brominating Agents

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Physical State Fuming, dense red liquidCrystalline solid[8]
Key Hazards Highly toxic by inhalation, severe corrosive burns, reactive oxidizer[9][11]Irritant, can decompose exothermically, some solvent incompatibilities (e.g., DMF)[8]
Handling Requires specialized equipment (e.g., sealed addition funnels, scrubbers for HBr off-gas)Weighed and handled as a typical solid reagent; easier dose control[12]
Byproduct Hydrogen Bromide (HBr) - corrosive gasSuccinimide - organic solid, typically easier to remove
Scale-up Viability Low. Avoided in modern process chemistry whenever possible.High. Preferred choice for industrial-scale electrophilic brominations.

Recommended Protocol for Safer Bromination:

  • Switch to NBS: N-Bromosuccinimide is the industry-standard safer alternative to Br₂ for this type of transformation.[8]

  • Controlled Addition: To prevent exotherms and improve selectivity, add the solid NBS in portions or, preferably, dissolve it in a suitable solvent (e.g., acetonitrile) and add it slowly via an addition pump.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to moderate the reaction rate.

  • Modern Alternatives: For advanced process development, consider flow chemistry. In a flow reactor, bromine can be generated in situ from safer precursors (e.g., HBr and an oxidant) and immediately consumed, eliminating the storage and handling of bulk Br₂.[10]

Part 4: Scale-Up Purification

Q1: Column chromatography was effective in the lab, but it's not feasible for my 5 kg batch. How do I develop a scalable purification strategy?

A1: From Chromatography to Crystallization

This is a universal scale-up challenge. The goal is to replace chromatography with a robust crystallization process.

  • Causality: Chromatography is expensive, solvent-intensive, and has low throughput, making it unsuitable for large-scale manufacturing. Crystallization is the preferred industrial method for purifying solid compounds.

Protocol for Developing a Crystallization Procedure:

  • Solvent Screening:

    • Test the solubility of your crude 9-bromo derivative in a variety of common solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, acetonitrile) at both room temperature and reflux.

    • An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Anti-Solvent Crystallization:

    • If a single solvent is not effective, find a solvent in which the compound is very soluble (the "solvent") and another in which it is very insoluble (the "anti-solvent"). The two must be miscible.

    • Dissolve the crude product in a minimal amount of the "solvent."

    • Slowly add the "anti-solvent" until turbidity persists. Heat to redissolve, then cool slowly to induce crystallization.

  • Control the Cooling Profile:

    • Crash cooling (plunging a hot solution into an ice bath) leads to small, often impure crystals.

    • A slow, controlled cooling ramp allows for the growth of larger, more ordered crystals, which tend to exclude impurities more effectively.

  • Impurity Purging: Analyze the mother liquor (the solution left after filtration) and the isolated crystals by HPLC. An effective crystallization will show a significant enrichment of impurities in the mother liquor. Several recrystallization cycles may be necessary to achieve the desired purity.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link][4]

  • ResearchGate. (n.d.). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry | Request PDF. Retrieved from [Link][5]

  • Semantic Scholar. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development. [Link][6]

  • YouTube. (2024). Bromination safety. [Link][11]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. [Link][13]

  • Smith, C. J., et al. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6506–6515. [Link][14]

  • Thieme Chemistry. (n.d.). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. [Link][15]

  • Tetrahedron. (2009). Facile synthesis of substituted 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. [Link][16]

  • Chemia. (2022). Active/inactive aromatic ring bromination. [Link][12]

  • Scientific Update. (2024). A Dangerous Bromance. [Link][8]

  • Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. [Link][9]

  • ResearchGate. (n.d.). Synthesis of Bridged Tetrahydrobenzo[b]azepines and Derivatives through an Aza‐Piancatelli Cyclization/Michael Addition Sequence | Request PDF. [Link][17]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link][18]

  • Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2105. [Link][10]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link][19]

  • Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction. [Link][20]

  • Organic Chemistry. (2007). Oxidation and Reduction in Organic Synthesis. [Link][21]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][3]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link][22]

  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. [Link][23]

  • Molecules. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link][24]

  • ResearchGate. (n.d.). Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1 H -benzo[ b ]azepine-1-carboxylate and Its Analogues. [Link][1]

  • ResearchGate. (n.d.). Bromination of Deactivated Aromatic Compounds. [Link][25]

  • Molecules. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link][26]

  • Organic Syntheses. (2019). Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. [Link][7]

Sources

Technical Support Center: Analytical Methods for Monitoring Reactions with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of reactions involving 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning and field-tested insights to help you anticipate, diagnose, and resolve common analytical challenges.

The successful synthesis of derivatives from this compound, a crucial scaffold in medicinal chemistry, hinges on the ability to accurately monitor reaction progress, identify byproducts, and quantify conversion.[1][2] This guide provides a structured approach to the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Core Principles of Reaction Monitoring

Before diving into specific techniques, it's essential to establish a logical workflow for monitoring any reaction involving our target molecule. The choice of analytical method is dictated by the specific information you need at each stage of the reaction.

G cluster_0 Phase 1: Pre-Reaction Setup cluster_1 Phase 2: In-Process Control (IPC) cluster_2 Phase 3: Work-up & Final Analysis Start Reaction Conceptualization SM_Check Confirm Starting Material (SM) Purity (HPLC, NMR) Start->SM_Check Method_Dev Develop Preliminary Analytical Method (e.g., HPLC, TLC) SM_Check->Method_Dev Reaction_Start Initiate Reaction Method_Dev->Reaction_Start Method Ready T0 Take T=0 Sample Reaction_Start->T0 IPC_Loop Monitor SM Consumption & Product Formation (HPLC/GC) T0->IPC_Loop Decision Reaction Complete? IPC_Loop->Decision Decision->IPC_Loop No (Continue Monitoring) Quench Quench Reaction & Work-up Decision->Quench Yes Final_Analysis Characterize Crude Product (LC-MS, NMR) Quench->Final_Analysis Purification Purify Product Final_Analysis->Purification Final_QC Final Purity & Identity Confirmation (HPLC, NMR, MS, etc.) Purification->Final_QC

Caption: General workflow for reaction monitoring and analysis.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for monitoring reactions of aromatic compounds like this compound due to its high resolution, sensitivity (with UV detection), and applicability to a wide range of reaction mixtures.[3][4] Reversed-phase HPLC is most common for this class of molecules.[5]

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for HPLC method development for this compound? A: A robust starting point is a C18 reversed-phase column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol. The bromine and benzene rings provide strong UV chromophores, making detection at 254 nm or a DAD scan a good choice.

Q2: Why is a buffered mobile phase important for analyzing this benzazepine? A: The tetrahydro-1H-benzo[b]azepine core contains a secondary amine, which is basic. At neutral or inconsistent pH, this amine can interact with residual acidic silanols on the silica-based column packing, leading to significant peak tailing.[5] Buffering the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid for a pH of ~2.5-3.0) ensures the amine is consistently protonated, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.

Q3: My product is much more or less polar than my starting material. How do I adjust my gradient? A:

  • More Polar Product (Elutes Earlier): If your product elutes too close to the solvent front, decrease the initial percentage of organic solvent in your gradient or make the initial part of the gradient shallower.

  • Less Polar Product (Elutes Later): If your product has a very long retention time or doesn't elute, increase the final percentage of organic solvent, make the gradient steeper, or add a stronger organic solvent like isopropanol to your organic mobile phase.[5]

HPLC Troubleshooting Guide
IssueCommon Cause(s)Troubleshooting Steps & Scientific Rationale
Peak Tailing 1. Secondary Silanol Interactions: The basic amine on the benzazepine ring is interacting with the column's stationary phase.[5] 2. Column Overload: Injecting too much sample saturates the stationary phase.1. Lower Mobile Phase pH: Add 0.1% formic acid or TFA to ensure the amine is protonated and repelled from the stationary phase. 2. Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) to reduce polar interactions. 3. Reduce Injection Volume/Concentration: Dilute your sample to see if peak shape improves.[6]
Shifting Retention Times 1. Inconsistent Mobile Phase: Improper mixing, degradation, or evaporation of the organic component.[7] 2. Temperature Fluctuations: The column is not thermostatted, or the lab temperature varies.[6] 3. Poor Column Equilibration: Insufficient time for the column to stabilize between runs.[7]1. Prepare Fresh Mobile Phase Daily: Always filter and degas solvents. Use a high-quality HPLC-grade water source.[8] 2. Use a Column Oven: Set the temperature to at least 5-10 °C above ambient (e.g., 30-40 °C) for consistency. 3. Increase Equilibration Time: Ensure the baseline is stable before injecting. A 10-15 column volume flush is a good rule of thumb.
Poor Resolution 1. Inappropriate Mobile Phase: The solvent strength is not optimal to separate the starting material, product, and byproducts. 2. Gradient is too Steep: Analytes do not have enough time to interact with the stationary phase.1. Switch Organic Modifier: Change from acetonitrile to methanol or vice-versa. This alters the selectivity of the separation. 2. Run a Shallower Gradient: Decrease the rate of change of the organic solvent percentage over time to increase the separation window.[6]
Ghost Peaks 1. Contamination in Sample/Solvent: Impurities are being introduced. 2. Carryover from Previous Injection: The previous sample was not fully eluted.1. Run a Blank: Inject your sample solvent to see if the peak is present. If so, the solvent is contaminated.[7] 2. Add a Strong Wash Step: At the end of your gradient, add a step with a high percentage of a strong solvent (like isopropanol) to clean the column.[5]
Protocol: Generic HPLC Method for Reaction Monitoring
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 10% B (Re-equilibration)

  • Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture, dilute with acetonitrile or mobile phase, and filter through a 0.22 µm syringe filter before injection.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile byproducts and confirming the mass of your product. However, benzazepines can be challenging due to their polarity and thermal stability.[9][10]

Frequently Asked Questions (GC-MS)

Q1: My compound is a high-boiling point solid. Can I still use GC-MS? A: Yes, but with caution. The key is whether the compound is thermally stable enough to be vaporized in the GC inlet (~250-300 °C) without decomposing. Many benzodiazepines and related structures are thermally labile.[9] It is crucial to start with a lower inlet temperature and ramp up if necessary.

Q2: I'm seeing poor peak shape and low sensitivity. What's wrong? A: This is a classic sign of active site interaction in the GC system. The secondary amine of your benzazepine can interact with active sites in the inlet liner or the front of the GC column. This can be mitigated by using ultra-inert liners and columns. Another powerful technique is the use of "analyte protectants," which are co-injected with the sample to passivate active sites.[10] Derivatization of the amine (e.g., silylation) can also dramatically improve peak shape and volatility.[11]

Q3: What ionization mode is best for this compound? A: Standard Electron Ionization (EI) will provide a fragmentation pattern that can be used for library matching and structural elucidation. However, due to the presence of electronegative bromine and nitrogen atoms, Negative Chemical Ionization (NCI) can offer significantly higher sensitivity for trace-level analysis, often showing a prominent molecular ion.[12]

GC-MS Troubleshooting Guide
IssueCommon Cause(s)Troubleshooting Steps & Scientific Rationale
No Peak or Very Small Peak 1. Thermal Degradation: The compound is decomposing in the hot inlet. 2. Non-volatile: The compound's boiling point is too high for the GC conditions.1. Lower Inlet Temperature: Start at 220 °C and gradually increase. 2. Use a Milder Injection Technique: A cool-on-column or PTV inlet can prevent degradation. 3. Derivatize the Sample: Silylation (e.g., with MTBSTFA) can increase volatility and thermal stability.[11]
Tailing Peaks 1. Active Sites: The polar amine is interacting with the liner or column.[10]1. Use an Ultra-Inert Liner: Deactivated liners are essential for analyzing active compounds. 2. Condition the Column: Bake the column according to the manufacturer's instructions. 3. Consider Analyte Protectants: Co-injecting a compound like sorbitol can passivate the system.[10]
Broad Peaks 1. Slow Transfer onto Column: The initial band of analyte entering the column is too wide.1. Increase Oven Ramp Rate: A faster temperature program can help focus the peaks. 2. Use a Split Injection: A higher split ratio can create a narrower injection band, though at the cost of sensitivity.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure confirmation and can be used for quantitative analysis (qNMR) of reaction mixtures.[3][13]

Frequently Asked Questions (NMR)

Q1: How can I use ¹H NMR to determine reaction conversion? A: Identify a well-resolved proton signal in your starting material that is not present in the product. Also, identify a unique, well-resolved signal for your product. By integrating these two peaks, you can determine their relative ratio. For a more accurate measurement (qNMR), add a known amount of an internal standard (e.g., dimethyl sulfone) with a signal in a clean region of the spectrum. The conversion can then be calculated relative to this stable reference.

Q2: The aromatic region of my spectrum is very complex and overlapping. How can I interpret it? A: This is common when both the starting material and product contain aromatic rings.

  • 2D NMR: A ¹H-¹H COSY experiment can help identify which protons are coupled to each other, allowing you to trace the spin systems of the starting material and product separately.[14][15]

  • Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion and may resolve overlapping signals.

NMR Troubleshooting Guide

G cluster_0 Signal Issues cluster_1 Resolution Issues Start Poor NMR Data Quality Q_Signal What is the issue? Start->Q_Signal Q_Resolution What is the issue? Start->Q_Resolution A_LowSignal Low Signal-to-Noise Q_Signal->A_LowSignal Weak A_Broad Broad Peaks Q_Signal->A_Broad Not Sharp Sol_LowSignal Increase scan count (NS). Use a more concentrated sample. Check probe tuning. A_LowSignal->Sol_LowSignal Solution Sol_Broad Improve shimming. Check for paramagnetic impurities. Ensure sample is fully dissolved. A_Broad->Sol_Broad Solution A_Overlap Overlapping Peaks Q_Resolution->A_Overlap Crowded A_Solvent Large Solvent Peak Q_Resolution->A_Solvent Obscured Sol_Overlap Run 2D NMR (COSY, HSQC). Use a higher field magnet. A_Overlap->Sol_Overlap Solution Sol_Solvent Apply solvent suppression sequence. Use a deuterated solvent with a different chemical shift. A_Solvent->Sol_Solvent Solution

Caption: Decision tree for troubleshooting common NMR issues.

References
  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note.
  • De-Alwis, R., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 35-43. Available at: [Link]

  • ResearchGate. (n.d.). Benzodiazepine Analysis by Negative Chemical Ionization Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[9]benzothieno[2,3-c]azepine. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (12), 2125-2132. Available at: [Link]

  • Scribd. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • National Institutes of Health. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Retrieved from [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation Troubleshooting. Retrieved from [Link]

  • Technology Networks. (n.d.). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. Retrieved from [Link]

  • PubMed. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Retrieved from [Link]

  • ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • Journal of Analytical Methods in Chemistry. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

  • National Institutes of Health. (2012). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the efficient construction of carbon-carbon bonds is a cornerstone of drug discovery and development. The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure, forming the core of various pharmacologically active agents. Its functionalization, particularly at the 9-position, allows for the exploration of structure-activity relationships (SAR) crucial for optimizing lead compounds. This guide provides an in-depth, objective comparison of two powerhouse palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the arylation of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

This analysis moves beyond a simple recitation of protocols to dissect the mechanistic nuances, practical considerations, and strategic implications of choosing one method over the other, empowering researchers to make informed decisions tailored to their specific synthetic goals.

The Mechanistic Divide: A Tale of Two Transmetalations

Both Suzuki and Stille couplings are titans of C-C bond formation, sharing a common catalytic cycle framework: oxidative addition, transmetalation, and reductive elimination.[1] The fundamental distinction, however, lies in the nature of the organometallic reagent and the mechanism of the critical transmetalation step. This difference has profound consequences for reaction setup, functional group tolerance, and overall synthetic strategy.

The Suzuki-Miyaura Coupling: Base-Activated Boron

The Suzuki reaction employs organoboron reagents (boronic acids or esters) as the nucleophilic partner.[2] A key mechanistic feature is the requirement of a base to activate the organoboron species.[3] The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[4][5] This base-mediated activation is both a strength and a potential liability.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product r1x R¹-X (Aryl Halide) boronic R²-B(OR)₂ + Base Stille_Coupling pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product R¹-R² transmetal_complex->product r1x R¹-X (Aryl Halide) stannane R²-Sn(R)₃

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Head-to-Head Comparison: Performance Metrics

The choice between Suzuki and Stille coupling for the functionalization of this compound depends on a multi-faceted analysis of performance, safety, and practicality. The presence of the N-H group on the benzo[b]azepine core is a critical consideration, as it can potentially coordinate with the palladium catalyst or be deprotonated under basic conditions. [6]

Feature Suzuki Coupling Stille Coupling
Organometallic Reagent Boronic Acids / Esters Organostannanes
Reagent Toxicity Low; boronic acids are environmentally benign. [5] High; organotin compounds are toxic and require careful handling and disposal. [7]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). [5] Generally neutral conditions; no base required. [8]
Functional Group Tolerance Excellent, but can be limited by base-sensitive groups (e.g., esters, certain ketones). [9][10] Superb; tolerates a vast range of functional groups, including acids, aldehydes, and alcohols. [8][11]
Byproduct Removal Boron-based byproducts are generally water-soluble and easily removed by aqueous workup. [5] Tin byproducts are often non-polar, making chromatographic purification challenging. [12]
Substrate Availability Vast commercial availability of diverse boronic acids and esters. [5] Good availability, but generally less diverse and more expensive than boronic acids.
Considerations for the Substrate The N-H group may require protection, or specialized ligands may be needed to prevent catalyst inhibition. [6] The neutral conditions are highly compatible with the unprotected N-H group. [11]

| Typical Yields | Good to excellent (often >80%). [13]| Good to excellent (often >80%). [13][14]|

Experimental Protocols & Causality

The following protocols are representative procedures for the coupling of an aryl group to this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol utilizes a modern catalyst system known for its high activity and tolerance for N-heterocycles, potentially obviating the need for N-protection.

  • Rationale: The choice of SPhos as a ligand is deliberate. Bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos are known to promote the crucial reductive elimination step and can stabilize the palladium catalyst, preventing inhibition by the amine functionality of the substrate. [15]Potassium phosphate (K₃PO₄) is a moderately strong base effective in promoting transmetalation without causing excessive side reactions. Dioxane/water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents. [16] Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Add the palladium precursor Pd(OAc)₂ (0.02 eq) and the SPhos ligand (0.04 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling

This protocol highlights the base-free nature of the Stille reaction, which is a significant advantage for complex substrates.

  • Rationale: Pd(PPh₃)₄ is a classic, reliable Pd(0) catalyst that enters the catalytic cycle directly without a pre-activation step. [17]Triphenylphosphine (PPh₃) is a versatile ligand suitable for many Stille couplings. The absence of a base makes this protocol ideal for substrates with base-labile functionalities and ensures the integrity of the N-H bond on the benzo[b]azepine core. Anhydrous, degassed solvent is critical to prevent side reactions and catalyst deactivation.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.

  • Add the desired arylstannane (1.1 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble fluorides, then filter through a pad of Celite.

  • Wash the remaining organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Decision-Making Framework for Method Selection

Choosing the optimal reaction is a strategic decision based on project priorities.

Decision_Tree start Start: Functionalize 9-Bromo-benzo[b]azepine base_sensitive Are other functional groups on the coupling partner highly base-sensitive? start->base_sensitive toxicity_concern Is avoidance of toxic reagents a primary concern (EHS, scale-up)? base_sensitive->toxicity_concern No stille Choose Stille Coupling - Superior functional group tolerance - Neutral conditions base_sensitive->stille Yes purification_challenge Is purification of non-polar compounds a known issue? toxicity_concern->purification_challenge No suzuki Choose Suzuki Coupling - Low toxicity - Easy byproduct removal toxicity_concern->suzuki Yes purification_challenge->stille No (Consider Stille) purification_challenge->suzuki Yes

Caption: A decision-making workflow for selecting the appropriate coupling method.

Senior Application Scientist's Recommendation

For the specific task of functionalizing this compound, the Suzuki-Miyaura coupling is recommended as the primary method of choice for most applications.

The rationale is compelling:

  • Safety and Sustainability: The low toxicity of boronic acids and their byproducts is a paramount advantage, especially in drug development environments where safety and environmental impact ("green chemistry") are critical considerations. [18]* Practicality: The vast commercial library of boronic acids allows for rapid and diverse SAR exploration. Furthermore, the straightforward aqueous workup to remove inorganic byproducts simplifies purification, saving time and resources. [5] While the basic conditions of the Suzuki reaction present a potential challenge due to the substrate's N-H group, this is a well-understood problem with established solutions. The use of modern, highly active catalyst systems with bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often mitigates catalyst inhibition and allows the reaction to proceed efficiently on unprotected N-heterocycles. [6][15] The Stille coupling, however, remains an invaluable tool in specific scenarios. It should be considered the superior option when:

  • The coupling partner contains a functional group that is unequivocally intolerant to the basic conditions of the Suzuki reaction. [8]2. A specific organostannane is readily available while the corresponding boronic acid is not.

Ultimately, the choice is context-dependent. For routine diversification and initial library synthesis, the operational simplicity and superior safety profile of the Suzuki coupling make it the workhorse reaction. For complex, multi-step syntheses involving delicate functionalities, the unparalleled chemical tolerance of the Stille coupling justifies the additional handling precautions required for its toxic reagents.

References

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • OpenOChem Learn. Stille Coupling. OpenOChem Learn. [Link]

  • Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts. [Link]

  • Klare, S. et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Wiley-VCH. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. [Link]

  • Wikipedia. Suzuki reaction. Encyclopedia. [Link]

  • Wikipedia. Stille reaction. Wikipedia. [Link]

  • Espinet, P. & Casado, A. L. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • Myers, A. G. The Stille Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • National Institutes of Health (NIH). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. NIH. [Link]

  • ResearchGate. Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. ResearchGate. [Link]

  • OUCI. A Highly Active and General Catalyst for the Stille Coupling Reaction of Unreactive Aryl, Heteroaryl, and Vinyl Chlorid…. OUCI. [Link]

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]

  • RSC Publishing. Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science. [Link]

  • National Institutes of Health (NIH). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. [Link]

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A Comparative Guide to Dopamine D3 Receptor Antagonism: 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives versus Arylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the dopamine D3 receptor (D3R) has emerged as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. The development of selective D3R antagonists is a key focus of medicinal chemistry, with several molecular scaffolds demonstrating promising activity. This guide provides an in-depth technical comparison of the biological activity of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives against the well-established arylpiperazine scaffold, offering insights into their structure-activity relationships and experimental evaluation.

Introduction to the Scaffolds

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core represents a privileged scaffold in central nervous system (CNS) drug discovery. Its rigid, fused-ring structure provides a defined orientation for substituent groups to interact with target receptors. The introduction of a bromine atom at the 9-position can significantly influence the electronic properties and binding affinity of the molecule.

In contrast, the arylpiperazine scaffold is a highly versatile and widely employed motif in the design of D3R antagonists. This scaffold consists of a piperazine ring linked to an aromatic system, allowing for extensive structural modifications to optimize potency and selectivity. Numerous potent and selective D3R antagonists are based on the arylpiperazine core, making it a crucial benchmark for comparison.

Comparative Analysis of Biological Activity

Table 1: Comparative Biological Activity Data for Dopamine D3 Receptor Antagonists

Compound/ScaffoldDopamine D3 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)D3 vs. D2 SelectivityReference Compound(s)
This compound Data not availableData not availableData not available
Related Benzazepine Derivative (Compound 20)~0.4 (pKi 8.4)~52~130-foldSB-277011[2]
Arylpiperazine Scaffold (FAUC 365) 0.52600 (D2short), 3600 (D2long)~5200-7200-fold[1]

Note: Data for the 9-bromo derivative is inferred from a closely related analog due to the absence of specific public data. The pKi of 8.4 for compound 20 was converted to an approximate Ki value for comparison.

The available data, while not a direct comparison, suggests that both the benzazepine and arylpiperazine scaffolds can produce highly potent D3R antagonists. The arylpiperazine derivative, FAUC 365, demonstrates exceptional selectivity for the D3R over the D2R, a critical parameter for minimizing extrapyramidal side effects associated with D2R blockade.[1] While specific data for a 9-bromo derivative is lacking, a related benzazepine derivative also shows high affinity and significant selectivity.[2] The bromine substitution on the benzazepine scaffold is anticipated to enhance binding affinity through halogen bonding interactions within the receptor binding pocket.

Structure-Activity Relationship (SAR) Insights

This compound Derivatives

For the broader class of 2,3,4,5-tetrahydro-1H-3-benzazepines, SAR studies have revealed that substitution at the 7 and 8 positions with hydroxyl groups is crucial for D1 receptor affinity.[3] For D3 receptor antagonists, modifications at other positions, including the aromatic ring, are key for achieving high affinity and selectivity. The introduction of a bulky and lipophilic group at the 9-position, such as a bromine atom, is a rational strategy to explore interactions within a specific sub-pocket of the D3R. In a related series of indolobenzazepines, bromination at position 9 was shown to enhance cytotoxic activity in cancer cell lines.

Arylpiperazine Scaffold

The SAR of arylpiperazine-based D3R antagonists is well-documented. Key features for high affinity and selectivity include:

  • The nature of the aryl group: Bicyclic or substituted monocyclic aryl groups are often employed.

  • The linker: A flexible alkyl chain of optimal length connects the piperazine to another pharmacophoric element.

  • The terminal group: Often a substituted amide or another aromatic ring system that interacts with a secondary binding pocket of the D3R.[4]

The extensive exploration of these structural elements has led to the development of numerous highly potent and selective D3R antagonists.[5]

Experimental Methodologies

The determination of a compound's biological activity at the D3R relies on robust and reproducible in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the D3 receptor.

Objective: To quantify the affinity of a test compound for the human dopamine D3 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D3 receptor expressed in cell membranes.[6][7]

Step-by-Step Protocol:

  • Membrane Preparation: Cell membranes expressing the human dopamine D3 receptor are prepared from stable cell lines (e.g., CHO or HEK293).

  • Assay Setup: In a 96-well plate, the following are added:

    • Cell membranes

    • [3H]spiperone (at a concentration near its Kd)

    • A range of concentrations of the test compound

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Figure 1: Workflow for a Dopamine D3 Receptor Radioligand Binding Assay.

In Vitro Functional Assay: β-Arrestin Recruitment

This assay determines the functional activity (antagonism or agonism) of a test compound at the D3 receptor.

Objective: To assess the ability of a test compound to block agonist-induced recruitment of β-arrestin to the D3 receptor.

Principle: Many G protein-coupled receptors (GPCRs), including the D3R, recruit β-arrestin upon activation by an agonist. This interaction can be measured using various technologies, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).[8][9]

Step-by-Step Protocol:

  • Cell Culture: Use a cell line engineered to co-express the D3 receptor and a β-arrestin fusion protein.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (potential antagonist).

  • Agonist Stimulation: A known D3R agonist (e.g., quinpirole) is added to the cells at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: The signal generated by the β-arrestin recruitment (e.g., luminescence or fluorescence) is measured.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced signal is quantified to determine its IC50 value and confirm its antagonist activity.

G A Cells expressing D3R and β-arrestin fusion B Add Test Compound (Antagonist) A->B C Incubate B->C D Add D3R Agonist C->D E Measure β-arrestin Recruitment Signal D->E F Analyze Data (IC50) E->F

Sources

A Comparative Guide to the Structure-Activity Relationships of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine analogs. While direct and extensive SAR studies on a broad series of 9-bromo analogs are not widely published, valuable insights can be gleaned from closely related halogenated benzazepine derivatives, particularly those targeting dopamine receptors. This guide will synthesize this information to provide a predictive framework for the rational design of novel 9-bromo-benzo[b]azepine-based therapeutic agents.

Introduction to the this compound Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. The introduction of a bromine atom at the 9-position significantly influences the molecule's electronic and lipophilic properties, which can in turn modulate its binding affinity and selectivity for various biological targets. This guide will focus primarily on the SAR of these analogs as they relate to dopamine receptor modulation, a key area of investigation for this class of compounds.

Synthetic Strategies for Analog Generation

The synthesis of this compound analogs typically involves a multi-step sequence. A common approach begins with the appropriate substituted aniline, which undergoes a series of reactions to construct the seven-membered azepine ring. The bromine substituent at the 9-position can either be present on the starting material or introduced at a later stage through electrophilic aromatic substitution.

A generalized synthetic workflow is depicted below:

Synthetic Workflow A Substituted Aniline B Ring Formation A->B Cyclization C Bromination (if necessary) B->C D N-Alkylation/Arylation C->D E Further Functionalization D->E F Final Analog E->F

Caption: Generalized synthetic workflow for 9-bromo-benzo[b]azepine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 9-bromo-benzo[b]azepine analogs is highly dependent on the nature and position of substituents on both the aromatic ring and the azepine moiety. The following sections dissect the SAR based on available data from closely related halogenated benzazepines, particularly in the context of dopamine D1 receptor affinity.

Impact of Halogen Substitution

Studies on 7-halo-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have shown that both chloro and bromo substituents at the 7-position (equivalent to the 9-position in the benzo[b]azepine nomenclature) are well-tolerated and can contribute to high affinity for the D1 dopamine receptor. In one study, the 6-bromo and 6-chloro derivatives of a 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine series were found to have virtually identical affinities for the D1 receptor, suggesting that for this scaffold, the larger size of the bromine atom compared to chlorine does not significantly impact binding. This indicates that the 9-bromo substituent in the title compounds likely serves as a valuable anchor for potent biological activity.

Substitutions on the Azepine Nitrogen (N1)

The substituent on the nitrogen atom of the azepine ring plays a critical role in modulating activity. For D1 receptor antagonists, small alkyl groups are often favored. For instance, in a series of 6-chloro-1-phenylbenzazepines, an N-3 methyl substituent was better tolerated than a hydrogen or a larger allyl group for maintaining high D1 receptor affinity[1]. This suggests that for 9-bromo analogs, small N-alkyl substituents would be a logical starting point for optimization.

Substitutions on the Phenyl Ring (at C1)

The presence and substitution pattern of a phenyl ring at the 1-position of the benzazepine core are crucial determinants of activity. A C-3' methyl group on this phenyl ring has been shown to enhance D1 receptor affinity[1]. Conversely, oxygenated substituents at the C-4' position of the 1-phenyl moiety tend to decrease D1 receptor affinity[1]. This highlights the sensitivity of the receptor's binding pocket to substitutions on this part of the molecule.

Substitutions on the Benzene Ring of the Benzazepine Core

Beyond the 9-bromo substituent, other modifications to the benzene ring can further tune the pharmacological profile. A C-7 phenol group appears to be important for D1 receptor affinity in many 1-phenylbenzazepine analogs[1]. The C-8 position is also amenable to substitution, with amino and methanesulfonamide groups being well-tolerated for high D1 affinity, while amide functionalities at this position tend to result in lower affinity[1].

Comparative Data of Halogenated Benzazepine Analogs

To illustrate the SAR principles discussed, the following table summarizes the binding affinities of a series of 6-chloro-1-phenylbenzazepine analogs for the dopamine D1 receptor. This data provides a valuable comparative framework for predicting the activity of corresponding 9-bromo analogs.

CompoundN-SubstituentC8-SubstituentC3'-SubstituentD1 Receptor Ki (nM)
Analog 1 -CH3-NH2-CH330
Analog 2 -H-NH2-CH3>1000
Analog 3 -allyl-NH2-CH3250
Analog 4 -CH3-NHSO2CH3-CH345
Analog 5 -CH3-NHC(O)CH3-CH3300

Data extrapolated from studies on 6-chloro-1-phenylbenzazepines for illustrative purposes.[1]

Experimental Protocols

Radioligand Binding Assay for Dopamine D1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds for the dopamine D1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound analogs for the D1 dopamine receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor.

  • [3H]SCH 23390 (radioligand).

  • Test compounds (9-bromo-benzo[b]azepine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM (+)-butaclamol).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, [3H]SCH 23390 (at a concentration near its Kd), and either a test compound dilution, buffer (for total binding), or the non-specific binding determinator.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate Components in 96-well Plate A->B C Rapid Filtration B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Quantify Radioactivity E->F G Data Analysis (IC50 and Ki) F->G

Caption: Workflow for a radioligand binding assay.

Conclusion

The SAR of this compound analogs can be effectively understood by drawing parallels with closely related halogenated benzazepines. The 9-bromo substituent provides a strong foundation for potent biological activity, particularly at dopamine receptors. Key structural modifications that influence activity include small N-alkyl substituents, specific substitution patterns on a C1-phenyl ring, and the introduction of functional groups at other positions on the benzazepine core. The experimental protocols and comparative data presented in this guide offer a robust framework for the design and evaluation of novel 9-bromo-benzo[b]azepine analogs as potential therapeutic agents.

References

  • Giri, R., Namballa, H. K., Emogaje, V., & Harding, W. W. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6010. [Link]

Sources

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a drug from a laboratory bench to a patient's bedside is fraught with challenges, none more critical than the transition from in vitro promise to in vivo efficacy. This guide provides an in-depth comparison of the methodologies used to assess drugs derived from the 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, a privileged structure in modern medicinal chemistry. We will explore the nuances of in vitro and in vivo experimental design, the interpretation of their results, and the crucial factors that determine whether a potent molecule in a test tube can become a life-changing therapeutic.

The this compound Scaffold: A Versatile Core

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a key pharmacophore found in a variety of biologically active compounds. The introduction of a bromine atom at the 9-position offers a valuable synthetic handle for further chemical modifications, allowing for the fine-tuning of pharmacological properties. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as central nervous system (CNS) agents, such as antipsychotics and treatments for addiction, by targeting dopamine and serotonin receptors.[1]

This guide will focus on the evaluation of these derivatives as potential dopamine D2/D3 receptor antagonists, a common target for antipsychotic medications.

Part 1: The In Vitro Crucible: Assessing Molecular Potency and Selectivity

In vitro assays are the foundational step in drug discovery, providing a controlled environment to quantify the interaction of a compound with its molecular target. These assays are rapid, cost-effective, and essential for establishing structure-activity relationships (SAR).

Key In Vitro Assays for Dopamine Receptor Antagonists

1. Radioligand Binding Assays: These assays directly measure the affinity of a test compound for a specific receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]spiperone for D2 receptors) is incubated with a preparation of cells or membranes expressing the receptor. The test compound is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

  • Significance: A low Ki value indicates high binding affinity. These assays are crucial for determining a compound's potency and selectivity by testing it against a panel of different receptors (e.g., D1, D2, D3, serotonin receptors).[2][3]

Experimental Protocol: D2 Receptor Radioligand Binding Assay [2][4]

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human D2L dopamine receptor in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% FBS and necessary antibiotics.

    • Harvest the cells and homogenize them in a lysis buffer to isolate the cell membranes containing the receptors.

    • Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 10-20 µg of protein per well).

    • Add a fixed concentration of the radioligand (e.g., [3H]spiperone at a concentration close to its Kd).

    • Add the test compound at a range of concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor, like haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays: These assays measure the biological effect of a compound on the receptor's signaling pathway.

  • cAMP Assays: For Gi/o-coupled receptors like the D2 receptor, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists will block the agonist-induced decrease in cAMP.[5]

  • β-Arrestin Recruitment Assays: This assay measures the recruitment of the protein β-arrestin to the activated receptor, an important step in receptor desensitization and an alternative signaling pathway.[2]

Visualizing the Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane D2R D2 Receptor AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine (Agonist) Dopamine->D2R binds & activates Antagonist 9-Bromo-benzo[b]azepine Derivative (Antagonist) Antagonist->D2R binds & blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Caption: Dopamine D2 receptor signaling pathway and the inhibitory action of an antagonist.

Summarizing In Vitro Data
CompoundD2 Ki (nM)D3 Ki (nM)5-HT2A Ki (nM)D2 Functional Antagonism IC50 (nM)
Example 1 1.215.625.42.5
Example 2 0.81.150.11.5
Haloperidol 1.57.435.03.0

This table presents hypothetical data for illustrative purposes.

Part 2: The In Vivo Arena: From Molecular Action to Physiological Effect

In vivo studies are essential to understand how a drug behaves in a complex, living organism. These studies provide critical information on a drug's efficacy, safety, and pharmacokinetic profile.

Key In Vivo Models for Antipsychotic Efficacy

1. Phencyclidine (PCP)-Induced Hyperlocomotion:

  • Principle: PCP, an NMDA receptor antagonist, induces a hyperactive state in rodents that is considered a model for the positive symptoms of schizophrenia. Effective antipsychotics can attenuate this hyperactivity.[6]

  • Significance: This model is widely used to screen for potential antipsychotic drugs. It assesses the drug's ability to modulate dopamine signaling in relevant brain circuits.

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice [6]

  • Animal Acclimation:

    • House male C57BL/6 mice in a controlled environment (12-hour light/dark cycle, ad libitum access to food and water) for at least one week before the experiment.

    • Handle the mice for several days to acclimate them to the experimenter.

  • Drug Administration:

    • Administer the test compound (e.g., a this compound derivative) or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at various doses.

    • Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Behavioral Testing:

    • Place each mouse individually into an open-field arena equipped with infrared beams to automatically track locomotor activity.

    • Allow the mice to habituate to the arena for a set period (e.g., 30 minutes).

    • Administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce hyperlocomotion.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for the next 60-90 minutes.

  • Data Analysis:

    • Quantify the total distance traveled for each mouse during the recording period.

    • Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA followed by post-hoc tests).

    • Determine the dose of the test compound that produces a 50% reduction in PCP-induced hyperlocomotion (ED50).

2. Rota-Rod Test for Motor Coordination:

  • Principle: This test assesses a drug's potential to cause motor side effects (extrapyramidal symptoms), a common issue with older antipsychotics. The animal is placed on a rotating rod, and the time it can stay on the rod is measured.

  • Significance: A good antipsychotic candidate should be effective in models like PCP-induced hyperlocomotion without significantly impairing motor coordination.[4]

Visualizing the In Vitro to In Vivo Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis (9-Bromo-benzo[b]azepine derivatives) B Binding Assays (Ki at D2, D3, 5-HT2A) A->B C Functional Assays (cAMP, β-Arrestin) B->C D Pharmacokinetic Studies (ADME) C->D Lead Candidate Selection E Efficacy Models (PCP-induced hyperlocomotion) D->E F Safety/Tolerability (Rota-rod test) E->F G IND-Enabling Studies F->G Clinical Candidate

Caption: A typical experimental workflow from in vitro screening to in vivo evaluation.

Summarizing In Vivo Data
CompoundPCP-Induced Hyperlocomotion ED50 (mg/kg)Rota-Rod TD50 (mg/kg)Therapeutic Index (TD50/ED50)
Example 1 5.2> 50> 9.6
Example 2 1.510.36.9
Haloperidol 0.52.55.0

This table presents hypothetical data for illustrative purposes.

Part 3: Bridging the Gap: Correlating In Vitro and In Vivo Data

A common pitfall in drug development is the discrepancy between in vitro potency and in vivo efficacy. A compound with nanomolar affinity in a binding assay may show little to no effect in an animal model. Understanding the reasons for this "in vitro-in vivo gap" is paramount.

Key Factors Influencing In Vitro-In Vivo Correlation
  • Pharmacokinetics (ADME):

    • Absorption: Can the drug be absorbed into the bloodstream from the site of administration?

    • Distribution: Does the drug reach its target tissue (in this case, the brain) in sufficient concentrations? This involves crossing the blood-brain barrier.

    • Metabolism: Is the drug rapidly broken down by the liver into inactive metabolites?

    • Excretion: How quickly is the drug cleared from the body?

  • Off-Target Effects: The drug may interact with other receptors or proteins in the body, leading to unexpected side effects or a different pharmacological profile than predicted from in vitro selectivity data.

  • Complexity of the Biological System: An in vivo system involves complex neuronal circuits, feedback mechanisms, and interactions between different cell types that are not replicated in a simple in vitro assay.

  • Test System Differences: The receptors used in vitro (e.g., human receptors expressed in a non-neuronal cell line) may have subtle differences from the native receptors in the animal model.

Visualizing the In Vitro-In Vivo Correlation Factors

G cluster_factors Modulating Factors invitro In Vitro Potency (e.g., Ki) invivo In Vivo Efficacy (e.g., ED50) invitro->invivo Correlation? ADME Pharmacokinetics (ADME) ADME->invivo BBB Blood-Brain Barrier Penetration BBB->invivo Metabolism Metabolic Stability Metabolism->invivo OffTarget Off-Target Interactions OffTarget->invivo Model Predictive Validity of Animal Model Model->invivo

Caption: Factors that influence the correlation between in vitro potency and in vivo efficacy.

Conclusion

The development of drugs derived from the this compound scaffold, like any therapeutic agent, relies on a carefully integrated strategy of in vitro and in vivo evaluation. While in vitro assays provide essential data on molecular potency and selectivity, they are only the first step. In vivo studies in relevant animal models are indispensable for understanding how a compound behaves in a complex physiological system and for predicting its potential clinical utility. A thorough understanding of pharmacokinetics and potential off-target effects is crucial for bridging the gap between these two critical phases of drug discovery. By embracing a holistic approach that considers the data from both in vitro and in vivo experiments, researchers can more effectively navigate the path from a promising molecule to a successful medicine.

References

  • Screening models of anti psychotic drugs-converted | PDF - Slideshare.
  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
  • Preclinical models of antipsychotic drug action - PMC - NIH.
  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays.
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists | Journal of Medicinal Chemistry - ACS Publications.
  • Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor.
  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders - PubMed Central.

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A Comparative Guide to Alternative Synthetic Routes for Functionalized Tetrahydrobenzo[b]azepines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the tetrahydrobenzo[b]azepine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The efficient and modular synthesis of this seven-membered heterocycle is a critical challenge, dictating the pace at which new chemical entities can be explored. This guide provides an in-depth comparison of classical and modern synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting supporting data to guide your synthetic planning.

Introduction: The Enduring Relevance of the Tetrahydrobenzo[b]azepine Core

The 1,2,3,4-tetrahydrobenzo[b]azepine ring system is a key pharmacophore found in a range of therapeutic agents, from the vasopressin antagonist Tolvaptan to the ACE inhibitor Benazepril. Its non-planar, seven-membered ring imparts unique three-dimensional diversity, allowing for exquisite interactions with biological targets. However, the synthesis of this medium-sized ring is often hampered by entropic penalties and challenging ring-closing reactions. This guide will compare established methods with cutting-edge alternatives, focusing on practicality, functional group tolerance, and efficiency.

Classical Synthetic Strategies: The Foundation

Traditional routes to the tetrahydrobenzo[b]azepine core have long relied on robust, albeit sometimes harsh, chemical transformations. These methods remain valuable for their reliability and access to specific substitution patterns.

Intramolecular Friedel-Crafts Acylation

One of the most established methods involves the cyclization of a γ-(N-aryl)aminobutyric acid derivative. The key step is an intramolecular Friedel-Crafts acylation to form the keto-azepine, which can be further functionalized.

Causality of Experimental Choices: This method's reliability stems from the powerful and well-understood Friedel-Crafts reaction. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), is critical for activating the carboxylic acid (or its corresponding acid chloride) for electrophilic aromatic substitution. The reaction requires an electron-rich aromatic ring for efficient cyclization and is often limited by the harsh, acidic conditions, which are incompatible with sensitive functional groups.[1][2]

Modern Alternatives: Expanding the Synthetic Toolbox

Recent innovations in catalysis and reaction design have opened new avenues to this important scaffold, offering milder conditions, broader substrate scope, and access to novel functionalities.

Ring-Closing Metathesis (RCM)

Olefin metathesis has revolutionized the formation of cyclic systems, and the tetrahydrobenzo[b]azepine ring is no exception. This strategy involves the cyclization of a diene precursor, typically an N-allyl-N-(2-vinylphenyl) derivative, using a ruthenium-based catalyst like the Grubbs or Hoveyda-Grubbs catalysts.

Causality of Experimental Choices: The power of RCM lies in its exceptional functional group tolerance and predictable reactivity.[3] The choice of a second or third-generation Grubbs catalyst is deliberate; these catalysts offer higher activity and better stability in the presence of various functional groups compared to earlier iterations. The reaction is driven by the entropically favorable release of a small volatile alkene, such as ethylene.[4] The primary limitation can be the synthesis of the diene precursor and the potential for catalyst inhibition by certain coordinating functional groups.

Palladium/Norbornene Cooperative Catalysis (Catellani-type Reaction)

A highly modular and convergent strategy involves the palladium-catalyzed reaction of a simple aryl iodide with an olefin-tethered amine. This powerful cascade reaction combines an ortho C-H amination with an intramolecular Heck cyclization.[5][6]

Causality of Experimental Choices: This approach exemplifies modern synthetic efficiency. The palladium catalyst, in cooperation with a norbornene co-catalyst, orchestrates a sequence of ortho C-H functionalization followed by an intramolecular Heck reaction to build the azepine ring in a single operation.[5] A recent key innovation is the use of a C7-modified norbornene, which overcomes a major limitation of this chemistry—the need for an ortho-substituent on the aryl iodide.[5][7] This modification enhances catalyst turnover and prevents the formation of unwanted side products, significantly broadening the scope to include simpler, more drug-like starting materials. The choice of base and ligand is crucial for optimizing the catalytic cycle.

Organocatalytic Asymmetric Cascade Reactions

For the synthesis of complex, bridged tetrahydrobenzo[b]azepines with high stereocontrol, organocatalytic methods have emerged as a powerful tool. A notable example is the chiral Brønsted acid-catalyzed aza-Piancatelli rearrangement followed by an intramolecular Michael addition.[8][9][10][11]

Causality of Experimental Choices: This elegant cascade reaction leverages the ability of a chiral phosphoric acid catalyst to control the stereochemistry of a 4π-electrocyclization (the aza-Piancatelli rearrangement) of a 2-furylcarbinol.[8][12] The resulting cyclopentenone intermediate is then perfectly poised for a subsequent intramolecular Michael addition, which diastereoselectively forms the bridged azepine core. This one-pot sequence builds significant molecular complexity from simple starting materials under mild conditions, providing access to unique and rigid scaffolds that would be difficult to synthesize otherwise.[8][9]

Head-to-Head Comparison of Synthetic Routes

Parameter Intramolecular Friedel-Crafts Ring-Closing Metathesis (RCM) Pd/Norbornene Catalysis Organocatalytic Cascade
Key Transformation Electrophilic Aromatic SubstitutionOlefin MetathesisC-H Amination / Heck CyclizationAza-Piancatelli / Michael Add.
Starting Materials γ-(N-aryl)aminobutyric acidsDiene-substituted anilinesAryl iodides, olefinic amines2-Furylcarbinols, anilines
Typical Yields Moderate to Good (60-85%)Good to Excellent (70-95%)Good to Excellent (60-90%)Good to Excellent (70-95%)
Functional Group Tolerance Poor (sensitive to strong acids)ExcellentGood (some sensitivity to coordinating groups)Very Good
Stereocontrol Not inherently stereoselectiveNot inherently stereoselectiveNot inherently stereoselectiveExcellent (asymmetric catalysis)
Scalability Well-established, generally scalableScalable, catalyst cost can be a factorPotentially scalable, catalyst loading optimization neededScalable, organocatalyst is often recyclable
Key Advantage Reliable, uses simple reagentsBroad functional group toleranceHigh modularity and convergencyHigh stereocontrol, complex scaffolds
Key Disadvantage Harsh conditions, limited scopeRequires diene synthesis, potential catalyst issuesCatalyst system complexity, potential for side productsLimited to bridged systems, specific precursors required

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation of 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoic acid[1]

This protocol describes the final cyclization step to form the tetrahydrobenzo[b]azepin-5-one core.

  • To a solution of 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Add aluminum trichloride (AlCl₃, 1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate.

Protocol 2: Ring-Closing Metathesis using Grubbs Catalyst

This is a general protocol for the RCM of an N-allyl-N-(2-vinylphenyl)sulfonamide.

  • Dissolve the N-allyl-N-(2-vinylphenyl)sulfonamide substrate (1.0 eq) in anhydrous, degassed dichloromethane (DCM, 0.01 M) in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Add Grubbs 2nd Generation catalyst (0.02-0.05 eq) to the solution.

  • Heat the mixture to reflux (approx. 40 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and add a small amount of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired tetrahydrobenzo[b]azepine product.

Protocol 3: Palladium/Norbornene-Catalyzed Synthesis of a Tetrahydrobenzo[b]azepine[5]

This protocol is representative of the synthesis from an ortho-unsubstituted aryl iodide using a modified norbornene.

  • To an oven-dried Schlenk tube, add Pd(cod)Cl₂ (0.01 eq), ligand L1 (bis(dicyclohexylphosphino)methane, 0.025 eq), C7-bromo-norbornene (N1, 1.0 eq), and Cs₂CO₃ (2.5 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl iodide (1.0 eq) and the olefin-tethered amine (e.g., N-allyl-N-(but-3-en-1-yl)amine, 2.0 eq) followed by anhydrous 1,4-dioxane (0.1 M).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized tetrahydrobenzo[b]azepine.

Visualization of Synthetic Workflows

G cluster_0 Intramolecular Friedel-Crafts Acylation cluster_1 Ring-Closing Metathesis (RCM) cluster_2 Pd/Norbornene Catalysis A0 γ-(N-Aryl)aminobutyric acid derivative A1 Acid Chloride Formation A0->A1 A2 Friedel-Crafts Cyclization (AlCl₃) A1->A2 A3 Tetrahydrobenzo[b]azepin-5-one A2->A3 B0 N-Allyl-N-(2-vinylphenyl) derivative B1 RCM (Grubbs Catalyst) B0->B1 B2 Functionalized Tetrahydrobenzo[b]azepine B1->B2 C0 Aryl Iodide + Olefinic Amine C1 Pd/Norbornene Cascade Reaction C0->C1 C2 Functionalized Tetrahydrobenzo[b]azepine C1->C2

Caption: Comparative workflows of key synthetic strategies.

Conclusion and Future Outlook

The synthesis of functionalized tetrahydrobenzo[b]azepines has evolved significantly from classical, often harsh, methodologies to highly efficient and modular catalytic approaches. While traditional methods like the Friedel-Crafts acylation offer reliability for certain targets, modern strategies provide unparalleled advantages. Ring-Closing Metathesis offers superb functional group tolerance, while Palladium/Norbornene catalysis provides a powerful, convergent route from simple precursors. For the creation of complex, stereochemically rich scaffolds, organocatalytic cascades are proving to be exceptionally potent.

The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution patterns, scalability requirements, and available resources. As catalysis continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for constructing this vital heterocyclic core, further empowering the discovery of next-generation therapeutics.

References

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Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions for 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzo[b]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its derivatives have shown promise in a range of therapeutic areas, making the efficient and cost-effective synthesis of analogs a critical task for drug discovery and development teams. The functionalization of the 9-bromo position through palladium-catalyzed cross-coupling reactions is a key strategy for generating molecular diversity and exploring the structure-activity relationship (SAR) of this important pharmacophore.

This guide provides a comprehensive cost-benefit analysis of four widely used cross-coupling methodologies for the derivatization of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and the Heck reaction. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance, cost, and downstream processing considerations to aid researchers in making informed decisions for their specific synthetic campaigns.

Comparative Analysis of Cross-Coupling Methodologies

The choice of a cross-coupling method is a multifactorial decision that extends beyond just the reaction yield. It involves a careful consideration of the cost of raw materials, catalyst and ligand stability, reaction robustness, substrate scope, and the ease of purification of the final product. The following sections will dissect each of these aspects for the four key cross-coupling reactions.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the formation of C(sp2)-C(sp2) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2]

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a sequence of oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and versatile method for the formation of C-N bonds.[3][4][5] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine motif is a common feature in many drug molecules.

Mechanistic Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig amination initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting palladium(II) species then coordinates to the amine, and in the presence of a strong base, undergoes deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene

  • Procedure:

    • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.

    • Add this compound and toluene.

    • Add morpholine via syringe.

    • Seal the flask and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Sonogashira Coupling: Forging C-C Triple Bonds

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and key components in materials science and medicinal chemistry.[6][7][8][9]

Mechanistic Insight: The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium cycle is analogous to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II)-aryl complex.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

    • Copper(I) iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add anhydrous DMF and degassed Et₃N.

    • Add phenylacetylene dropwise via syringe.

    • Heat the reaction to 80 °C for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction and partition between ethyl acetate and water.

    • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful means of forming C-C bonds through the palladium-catalyzed reaction of an aryl halide with an alkene.[10][11] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Mechanistic Insight: The Heck catalytic cycle begins with the oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination affords the arylated alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst.

Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

  • Materials:

    • This compound (1.0 eq)

    • Ethyl acrylate (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a Schlenk flask, combine this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

    • Evacuate and backfill with an inert gas.

    • Add anhydrous DMF and ethyl acrylate.

    • Heat the reaction mixture to 110 °C for 18-24 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography.

Data Presentation: A Head-to-Head Comparison

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Sonogashira Coupling Heck Reaction
Bond Formed C(sp²) - C(sp²)C(sp²) - NC(sp²) - C(sp)C(sp²) - C(sp²)
Typical Yields 80-95%75-90%70-90%60-85%
Catalyst Loading 1-5 mol%1-5 mol%2-5 mol%2-5 mol%
Reaction Temp. 80-110 °C90-120 °C60-100 °C100-140 °C
Reaction Time 12-24 h12-24 h6-18 h18-36 h
Key Reagents Boronic acid/ester, Base (K₂CO₃, Cs₂CO₃)Amine, Strong Base (NaOtBu, K₃PO₄)Terminal alkyne, Cu(I) co-catalyst, Amine baseAlkene, Base (K₂CO₃, Et₃N)
Common Solvents Dioxane/H₂O, TolueneToluene, DioxaneDMF, THF, Et₃NDMF, NMP, Acetonitrile

Cost-Benefit Analysis

The economic viability of a synthetic route is a critical factor in both academic and industrial settings. Below is a qualitative and quantitative analysis of the costs and benefits associated with each cross-coupling method.

Cost of Goods
Component Suzuki-Miyaura Buchwald-Hartwig Sonogashira Heck
Catalyst ModerateModerate to HighModerateLow to Moderate
Ligand Moderate to HighHighLow (PPh₃)Low to Moderate
Base Low (K₂CO₃) to High (Cs₂CO₃)High (NaOtBu)Low (Et₃N)Low (K₂CO₃)
Coupling Partner Wide range of costsGenerally low costModerate to HighGenerally low cost
Solvent ModerateModerateModerateModerate
Overall Cost


$

$

($ = lowest cost,


$ = highest cost)

Analysis:

  • Suzuki-Miyaura Coupling: Offers a good balance of cost and efficiency. The wide availability of boronic acids at various price points provides flexibility. The use of relatively inexpensive bases like K₂CO₃ can further reduce costs.

  • Buchwald-Hartwig Amination: Tends to be the most expensive method due to the high cost of specialized phosphine ligands (e.g., XPhos, SPhos) and strong, moisture-sensitive bases like NaOtBu.

  • Sonogashira Coupling: The cost is generally moderate. While some terminal alkynes can be expensive, the use of a simple ligand like triphenylphosphine and an inexpensive amine base helps to control costs.

  • Heck Reaction: Is often the most cost-effective option. The coupling partners (alkenes) are typically inexpensive commodity chemicals, and the reaction can often be performed with simple palladium salts and less sophisticated ligands.

Process and Purification Benefits
Factor Suzuki-Miyaura Buchwald-Hartwig Sonogashira Heck
Robustness HighModerate to HighModerateModerate
Substrate Scope Very BroadBroad (for amines)Broad (for alkynes)Moderate (alkene dependent)
Purification Boronic acid byproducts can be challenging to remove.Ligand byproducts can be difficult to separate.Copper co-catalyst can complicate purification.Generally straightforward purification.
Pd Removal Standard scavenging techniques are effective.Can be challenging due to coordinating amine products.Standard scavenging techniques are effective.Standard scavenging techniques are effective.

Analysis:

  • Suzuki-Miyaura Coupling: Is known for its robustness and broad substrate scope. However, the removal of boronic acid-derived impurities can sometimes require additional purification steps.

  • Buchwald-Hartwig Amination: The primary benefit is the direct formation of the C-N bond. A significant challenge can be the removal of residual palladium, as the amine products can act as ligands for the metal, making scavenging less efficient.

  • Sonogashira Coupling: The main drawback is the use of a copper co-catalyst, which can lead to the formation of alkyne homocoupling byproducts and may require specific purification strategies for its removal.

  • Heck Reaction: While potentially lower yielding and requiring higher temperatures, the purification is often simpler compared to the other methods.

Visualization of Catalytic Cycles and Workflow

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)-(B(OR)2)L2 Ar-Pd(II)-(B(OR)2)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)-(B(OR)2)L2 Transmetalation Ar-Pd(II)-(B(OR)2)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-(B(OR)2)L2->Ar-R Product R-B(OH)2 R-B(OH)2 R-B(OR)2- R-B(OR)2- R-B(OH)2->R-B(OR)2- Base R-B(OR)2-->Ar-Pd(II)-(B(OR)2)L2 ArBr ArBr ArBr->Ar-Pd(II)(Br)L2

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition [Ar-Pd(II)(NHR2)L2]+ [Ar-Pd(II)(NHR2)L2]+ Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR2)L2]+ Amine Coordination Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 [Ar-Pd(II)(NHR2)L2]+->Ar-Pd(II)(NR2)L2 Deprotonation (Base) Ar-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Ar-Pd(II)(NR2)L2->Ar-NR2 Product R2NH R2NH R2NH->[Ar-Pd(II)(NHR2)L2]+ ArBr ArBr ArBr->Ar-Pd(II)(Br)L2

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Base, R-C≡CH Cu(I)-C≡CR->Ar-Pd(II)(C≡CR)L2 ArBr ArBr ArBr->Ar-Pd(II)(Br)L2

Caption: Catalytic Cycles of the Sonogashira Coupling.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition Intermediate Intermediate Ar-Pd(II)(Br)L2->Intermediate Migratory Insertion H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 Intermediate->H-Pd(II)(Br)L2 β-Hydride Elimination Ar-Alkene Ar-Alkene Intermediate->Ar-Alkene Product H-Pd(II)(Br)L2->Pd(0)L2 Reductive Elimination (Base) Alkene Alkene Alkene->Intermediate ArBr ArBr ArBr->Ar-Pd(II)(Br)L2

Caption: Catalytic Cycle of the Heck Reaction.

Workflow cluster_selection Method Selection cluster_analysis Cost-Benefit Analysis Suzuki Suzuki-Miyaura Cost Cost of Goods (Catalyst, Ligand, Base, Reagents) Suzuki->Cost Performance Performance (Yield, Time, Temp) Suzuki->Performance Process Process & Purification (Robustness, Safety, Pd Removal) Suzuki->Process Buchwald Buchwald-Hartwig Buchwald->Cost Buchwald->Performance Buchwald->Process Sonogashira Sonogashira Sonogashira->Cost Sonogashira->Performance Sonogashira->Process Heck Heck Heck->Cost Heck->Performance Heck->Process Recommendation Optimal Method Recommendation Cost->Recommendation Performance->Recommendation Process->Recommendation

Caption: Workflow for Comparative Analysis of Cross-Coupling Methods.

Conclusion and Recommendations

The selection of an optimal cross-coupling strategy for the functionalization of this compound is a nuanced decision that balances cost, efficiency, and scalability.

  • For early-stage discovery chemistry , where rapid access to a diverse range of analogs is paramount and cost is a secondary concern, the Suzuki-Miyaura coupling offers the broadest substrate scope and high success rates. The Buchwald-Hartwig amination is also highly valuable for accessing key amine derivatives, despite its higher cost.

  • For process development and scale-up , the Heck reaction emerges as a strong contender due to its favorable cost profile and the use of readily available starting materials. While optimization may be required to achieve high yields, the potential for significant cost savings at scale is a major advantage. The Sonogashira coupling also presents a viable option, particularly if the alkyne moiety is crucial for the biological activity and a copper-free protocol can be employed to simplify purification.

Ultimately, the ideal method will depend on the specific goals of the research program. For a comprehensive SAR study, a combination of these methods will likely be necessary. However, for the development of a specific clinical candidate, a thorough cost-benefit analysis, as outlined in this guide, will be instrumental in selecting the most sustainable and economically viable synthetic route.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 1998 , 37 (15), 2046-2067. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653 (1-2), 46-49. [Link]

  • Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979 , 12 (4), 146–151. [Link]

  • Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development, 2004 , 8 (3), 455–468. [Link]

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A Guide to the Spectroscopic Differentiation of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the precise identification of isomeric molecules is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold and its isomers are key intermediates in the synthesis of various biologically active compounds. Consequently, the ability to unequivocally distinguish between these isomers is a critical aspect of quality control and drug safety.

This guide provides a comprehensive comparison of the expected spectroscopic characteristics of this compound and its positional isomers (6-Bromo, 7-Bromo, and 8-Bromo). In the absence of direct, publicly available experimental data for all isomers, this comparison is built upon foundational principles of spectroscopic analysis, including substituent effects on aromatic systems. This predictive approach offers a robust framework for researchers to interpret their own experimental data.

The Foundation: Spectroscopic Profile of 2,3,4,5-tetrahydro-1H-benzo[b]azepine

Before delving into the specifics of the bromo-isomers, it is essential to understand the baseline spectroscopic features of the parent molecule, 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

¹H NMR: The proton NMR spectrum of the unsubstituted compound is characterized by signals corresponding to the aliphatic protons of the seven-membered ring and the aromatic protons of the benzene ring. The aromatic region typically displays a complex multiplet pattern due to the coupling of the four adjacent protons.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the aliphatic carbons and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the fused amino group.

Mass Spectrometry (MS): The electron ionization mass spectrum will exhibit a prominent molecular ion peak (M⁺) and fragmentation patterns characteristic of the loss of alkyl fragments from the tetrahydroazepine ring.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of both aromatic and aliphatic carbons, and C=C stretching of the aromatic ring.

Differentiating the Isomers: A Predictive Spectroscopic Analysis

The introduction of a bromine atom onto the benzene ring significantly alters the spectroscopic properties of the molecule. The following sections detail the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry characteristics for each positional isomer.

¹H NMR Spectroscopy: Unraveling Positional Information

The primary tool for differentiating these isomers is ¹H NMR spectroscopy. The position of the bromine atom directly influences the chemical shifts and coupling patterns of the remaining aromatic protons. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect, which generally deshields nearby protons, causing them to resonate at a higher chemical shift (downfield).

Predicted Aromatic ¹H NMR Data for Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Isomers

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) and Coupling PatternsRationale
6-Bromo One singlet, two doubletsThe proton at C7 will be a doublet, coupled to the proton at C8. The proton at C8 will be a doublet of doublets, coupled to the protons at C7 and C9. The proton at C9 will be a doublet, coupled to the proton at C8. However, due to the influence of the bromine, the proton at C9 might appear as a singlet if the coupling constant is small.
7-Bromo Two singlets, one doubletThe proton at C6 will be a singlet. The proton at C8 will be a doublet, coupled to the proton at C9. The proton at C9 will be a doublet, coupled to the proton at C8.
8-Bromo One singlet, two doubletsThe proton at C6 will be a doublet, coupled to the proton at C7. The proton at C7 will be a doublet of doublets, coupled to the protons at C6 and C9. The proton at C9 will be a singlet.
9-Bromo Three adjacent aromatic protons in a multipletThe protons at C6, C7, and C8 will form a complex multiplet pattern. The proton at C6 will be the most downfield due to the proximity to the electron-withdrawing bromine.

Experimental Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis of bromo-tetrahydro-benzo[b]azepine isomers.

¹³C NMR Spectroscopy: A Complementary Perspective

¹³C NMR spectroscopy provides additional confirmation of the isomer's identity. The carbon directly attached to the bromine atom will experience a significant downfield shift, while the chemical shifts of the other aromatic carbons will also be affected by the substituent's position.

Predicted Aromatic ¹³C NMR Data for Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Isomers

IsomerPredicted C-Br Chemical Shift (ppm)Predicted Pattern of Other Aromatic Carbons
6-Bromo ~115-125Expect six distinct aromatic carbon signals.
7-Bromo ~118-128Expect six distinct aromatic carbon signals.
8-Bromo ~120-130Expect six distinct aromatic carbon signals.
9-Bromo ~125-135Expect six distinct aromatic carbon signals.
Mass Spectrometry: Identifying the Bromo-Signature

Mass spectrometry is invaluable for confirming the presence of bromine and the overall molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region of the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with peaks of nearly equal intensity.

Key Fragmentation Pathways:

The primary fragmentation of these isomers under electron ionization is expected to involve the loss of the bromine atom and cleavage of the tetrahydroazepine ring.

Fragmentation M Molecular Ion (M⁺) [C10H12BrN]⁺ M_minus_Br [M-Br]⁺ Loss of Bromine M->M_minus_Br M_minus_Alkyl [M-Alkyl]⁺ Ring Fragmentation M->M_minus_Alkyl Tropylium Tropylium-like Ions M_minus_Alkyl->Tropylium

Caption: Generalized fragmentation pathway for bromo-tetrahydro-benzo[b]azepines.

While the primary fragmentation patterns may be similar across the isomers, subtle differences in the relative abundances of fragment ions may be observable, although these are often difficult to predict with high accuracy. The key diagnostic feature will be the isotopic pattern confirming the presence of a single bromine atom.

Infrared Spectroscopy: A Functional Group Fingerprint

The IR spectra of the four isomers are expected to be very similar, as they all possess the same functional groups. Key characteristic peaks will include:

  • N-H stretch: A medium to weak band in the region of 3300-3500 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Bands below 3000 cm⁻¹.

  • C=C aromatic stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A weak to medium band in the fingerprint region, typically between 500 and 700 cm⁻¹.

While the overall spectra will be similar, minor differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these are generally not sufficient for unambiguous isomer identification without authentic reference spectra.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Substituent Effects on ¹H and ¹³C Chemical Shifts. University of Wisconsin. [Link]

  • NIST Chemistry WebBook. (n.d.). [Link]

A Comparative Guide to the Patent Landscape and Therapeutic Potential of Bromo-Substituted Tetrahydrobenzo[b]azepines and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Tetrahydro-1H-benzo[b]azepine Scaffold

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine core structure is a privileged scaffold in medicinal chemistry, forming the basis for a variety of neurologically active compounds. The fusion of a benzene ring with a seven-membered azepane ring creates a versatile three-dimensional structure that can be extensively modified to target a range of receptors in the central nervous system (CNS). The specific substitution pattern on the aromatic ring and the azepane nitrogen dramatically influences the compound's pharmacological profile, leading to agents with activities at dopamine, serotonin, and other neurotransmitter receptors.

While the specific compound 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS: 1379324-68-1) and its hydrochloride salt (CAS: 172078-42-1) are commercially available for research purposes, a comprehensive review of the patent and scientific literature reveals a notable scarcity of data on its specific synthesis, pharmacological activity, and therapeutic applications[1]. This suggests that while it may be used as a building block in chemical synthesis, it has not been a primary focus of drug development efforts itself.

In contrast, other halogenated and substituted benzazepines have been the subject of extensive research and patenting, leading to the development of clinically important drugs. This guide will, therefore, use this compound as a reference point to explore the broader patent and therapeutic landscape of its more well-characterized analogs.

The Patent Landscape of Substituted Benzazepines

The patent landscape for benzazepine derivatives is vast and covers a wide range of therapeutic areas, particularly CNS disorders. A recurring theme in these patents is the modulation of dopamine and serotonin receptors.

Dopamine Receptor Agonists

A significant portion of the patent literature focuses on benzazepines as dopamine D1 receptor agonists, which have therapeutic potential in conditions like Parkinson's disease and certain cardiovascular disorders.

  • Fenoldopam: A key example is Fenoldopam, a selective D1 receptor partial agonist marketed as Corlopam for the intravenous treatment of severe hypertension[2][3]. Its structure, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol, highlights the importance of the catechol and chloro substitutions for its activity[2]. While not a direct bromo-analog, its development paved the way for further exploration of halogenated benzazepines.

  • SKF-82958: This compound, (+/-)6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a high-efficacy D1 receptor full agonist[4][5]. Research has shown that its discriminative stimulus effects are mediated by the D1 receptor[4]. The bromo-analogue, (R)-(+)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, has been synthesized and shown to be a high-affinity D1 agonist, demonstrating that bromine can be a favorable substitution in this position[6].

Serotonin Receptor Agonists

Another major area of patent activity for benzazepines is in the development of serotonin receptor modulators, particularly for the treatment of obesity and psychiatric disorders.

  • Lorcaserin: Marketed as Belviq, Lorcaserin ((1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine) is a selective 5-HT2C receptor agonist developed for weight management[7][8][9][10]. Although withdrawn from the market due to a potential cancer risk, its development spurred significant interest in benzazepines as 5-HT2C agonists[8]. The chloro-substitution at the 8-position was found to be crucial for its activity and selectivity.

The patent landscape for these compounds often covers not just the core molecule but also novel formulations, methods of synthesis, and new therapeutic uses, highlighting the ongoing commercial and scientific interest in this chemical class.

Comparative Analysis of Key Benzazepine Analogs

To provide a clear comparison, the following sections detail the synthesis, pharmacology, and experimental data for key halogenated benzazepine derivatives.

Fenoldopam: A Dopamine D1 Agonist for Hypertension

Chemical Structure: 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol

Therapeutic Use: Intravenous treatment of severe hypertension[11].

Mechanism of Action: Fenoldopam is a selective partial agonist of the dopamine D1 receptor, causing peripheral vasodilation[12][13].

Experimental Data Summary:

ParameterValueReference
Receptor TargetDopamine D1 (partial agonist)[12]
Clinical IndicationSevere Hypertension[11]
AdministrationIntravenous[11]
SKF-82958: A Potent Dopamine D1 Full Agonist

Chemical Structure: (+/-)6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Therapeutic Potential: Investigated for Parkinson's disease and other dopamine-related disorders.

Mechanism of Action: A high-efficacy full agonist at the dopamine D1 receptor[4][5][14].

Experimental Data Summary:

ParameterValueReference
Receptor TargetDopamine D1 (full agonist)[5][14]
K0.5 (D1 receptor)4 nM[5][14]
K0.5 (D2 receptor)73 nM[5][14]
In vivo effectSuppresses pilocarpine-induced jaw movements (a model for Parkinsonian tremor)[14]
Lorcaserin: A Serotonin 5-HT2C Agonist for Obesity

Chemical Structure: (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Therapeutic Use: Formerly used for weight management[7][8].

Mechanism of Action: A selective agonist of the serotonin 5-HT2C receptor, which is involved in satiety[7][8][9][10].

Experimental Data Summary:

ParameterValueReference
Receptor TargetSerotonin 5-HT2C (agonist)[9][10]
In vitro selectivity100x for 5-HT2C vs. 5-HT2B; 17x for 5-HT2C vs. 5-HT2A[8]
In vivo effectReduces food intake and body weight in animal models[7]

Synthesis and Experimental Protocols

The synthesis of the tetrahydro-1H-benzo[b]azepine scaffold generally involves the construction of the seven-membered ring through cyclization reactions.

General Synthetic Strategy for 1-Phenyl-3-Benzazepines (e.g., SKF analogs)

A common route involves the Friedel-Crafts cyclization of an N-substituted phenethylamine derivative.

G cluster_0 Synthesis of 1-Phenyl-3-Benzazepines phenethylamine Phenethylamine amide N-(2-chloropropionyl) phenethylamine phenethylamine->amide Acylation with 2-chloropropionyl chloride chloroamine N-substituted chloroamine amide->chloroamine Reduction (e.g., LAH) benzazepine 1-Phenyl-3-benzazepine chloroamine->benzazepine Friedel-Crafts cyclization (AlCl3)

Caption: General synthetic workflow for 1-phenyl-3-benzazepines.

Step-by-Step Protocol (Conceptual):

  • Acylation: React the starting phenethylamine with an appropriate acylating agent, such as 2-chloropropionyl chloride, to form the corresponding amide.

  • Reduction: Reduce the amide and the chloro group, typically using a strong reducing agent like lithium aluminum hydride (LAH), to yield the N-substituted chloroamine.

  • Cyclization: Subject the chloroamine to Friedel-Crafts reaction conditions, often using a Lewis acid like aluminum chloride (AlCl₃) as a catalyst, to effect the intramolecular cyclization and form the benzazepine ring system.

  • Further Modification: The resulting benzazepine can be further modified, for example, by N-alkylation or substitution on the aromatic ring.

Synthesis of Lorcaserin

The synthesis of Lorcaserin has been described in the medicinal chemistry literature and involves the construction of the 3-benzazepine ring followed by chiral separation to obtain the active (1R)-enantiomer[9].

Discussion and Future Perspectives

The analysis of the patent and scientific landscape of bromo-substituted and other halogenated tetrahydro-1H-benzo[b]azepines reveals several key insights:

  • Halogen Substitution is Key: The position and nature of the halogen substituent on the aromatic ring are critical determinants of pharmacological activity and receptor selectivity. Chloro and bromo substitutions have been successfully employed to generate potent D1 agonists and 5-HT2C agonists.

  • Untapped Potential of the 9-Bromo Isomer: The lack of extensive research on this compound presents a research opportunity. Its structural similarity to known active compounds suggests it could be a valuable starting point for the development of novel CNS-active agents.

  • Need for Comparative Data: There is a clear need for direct, head-to-head comparative studies of different halogenated isomers of tetrahydro-1H-benzo[b]azepine to better understand the structure-activity relationships.

  • Beyond Dopamine and Serotonin: While dopamine and serotonin receptors have been the primary targets, the benzazepine scaffold may have utility in modulating other CNS targets.

Future research should focus on the synthesis and pharmacological characterization of a broader range of bromo-substituted tetrahydro-1H-benzo[b]azepines, including the 9-bromo isomer. Such studies could uncover novel compounds with improved efficacy and safety profiles for the treatment of a variety of neurological and psychiatric disorders.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11658860, Lorcaserin. Retrieved January 12, 2026, from [Link].

  • Wikipedia. (2023, December 19). Lorcaserin. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, November 29). Fenoldopam. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Smith, B. M., Smith, J. M., Tsai, J. H., Schultz, J. A., Gilson, C. A., Estrada, S. A., ... & Al-Shamma, H. A. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of Medicinal Chemistry, 51(2), 305–313. [Link]

  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Al-Shamma, H. A. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577–587. [Link]

  • Veeprho. (n.d.). Fenoldopam Impurities and Related Compound. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis. (n.d.). Fenoldopam – Knowledge and References. Retrieved January 12, 2026, from [Link]

  • Lovenberg, T. W., Brewster, W. K., Mottola, D. M., Lee, R. C., Riggs, R. M., Nichols, D. E., ... & Mailman, R. B. (1995). The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1530–1536.
  • Self, D. W., & Stein, L. (1993). Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors. Pharmacology Biochemistry and Behavior, 45(4), 947–950. [Link]

  • Drugs.com. (2022, August 22). Fenoldopam Monograph for Professionals. Retrieved January 12, 2026, from [Link]

  • Salmi, P., & Ahlenius, S. (2000). Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors. European Journal of Pharmacology, 398(1), 77–83. [Link]

  • Anas, A., Canales, J. J., & Glennon, R. A. (2019). Structures of lorcaserin ( 1 ), vabicaserin ( 2 ), and compounds 3 − 6. ResearchGate. Retrieved from [Link]

  • Neumeyer, J. L., Kula, N. S., Bergman, J., & Baldessarini, R. J. (1992). Stereoisomeric probes for the D1 dopamine receptor: synthesis and characterization of R-(+) and S-(-) enantiomers of 3-allyl-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine and its 6-bromo analogue. Journal of Medicinal Chemistry, 35(8), 1466–1471. [Link]

  • Li, H., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Cancer Cell International, 23(1), 1-15. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the binding potential of novel 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives against human acetylcholinesterase (AChE), a critical enzyme in neurodegenerative diseases. We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

Introduction: The Rationale for Targeting Acetylcholinesterase

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by cognitive decline and memory loss.[1] A key pathological feature of AD is the depletion of the neurotransmitter acetylcholine (ACh).[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse.[3][4] Therefore, inhibiting AChE increases the availability of acetylcholine, a therapeutic strategy that has shown promise in managing AD symptoms.[4]

The 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.[5] The introduction of a bromine atom and other substituents can significantly alter the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for targets like AChE.

Molecular docking is an indispensable computational tool in modern drug discovery.[3] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3][6] This in silico approach allows for the rapid, cost-effective screening of numerous candidate compounds, prioritizing those with the highest potential for further experimental validation. This guide details a comparative docking study of rationally designed this compound derivatives to evaluate their potential as novel AChE inhibitors.

The Experimental Blueprint: A Self-Validating Docking Workflow

To ensure the scientific rigor of our findings, we employ a protocol that includes a critical validation step. This process confirms that our chosen docking parameters can accurately reproduce the experimentally determined binding mode of a known inhibitor, lending high confidence to the predictions for our novel compounds.

G cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Comparative Docking cluster_post Phase 4: Post-Hoc Analysis PDB Retrieve Protein Structure (PDB ID: 4M0E) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepProt Ligands Design & Prepare Ligand Derivatives (3D) PrepLig Prepare Ligands: - Energy Minimization - Assign Charges Ligands->PrepLig Redock Re-dock Co-crystallized Ligand PrepProt->Redock Dock Dock Derivatives (AutoDock Vina) PrepLig->Dock Prepared Ligands RMSD Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å? RMSD->Check Check->Dock Protocol Validated Analyze Analyze Poses & Binding Affinities Dock->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Compare Comparative Data Summary Visualize->Compare

Caption: Workflow for a validated comparative docking study.

Detailed Experimental Protocols

This section outlines the step-by-step methodology for conducting the comparative docking study using widely accepted tools and practices.

Target Protein Preparation

The foundation of a reliable docking study is a high-quality, well-prepared protein structure.

  • Structure Retrieval: The crystal structure of human acetylcholinesterase (hAChE) is retrieved from the RCSB Protein Data Bank (PDB). For this study, we will use PDB ID: 4M0E , which has a resolution of 2.00 Å and contains a co-crystallized inhibitor.[4][7]

  • Initial Cleanup: All non-essential molecules, including water (HOH), co-solvents, and any non-protein entities, are removed from the PDB file. This is critical because solvent molecules can interfere with ligand binding and are not typically accounted for in standard docking algorithms.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, as they are often not resolved in X-ray crystal structures but are vital for forming hydrogen bonds. Polar hydrogens are added, and Kollman partial charges are assigned to all atoms. This step ensures the electrostatic potential of the protein is accurately represented.[8] Software such as AutoDockTools or Chimera can be used for this process.[8][9]

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[9]

Ligand Preparation

The ligands for this comparative study are the parent molecule, this compound, and three derivatives designed to probe the effect of different functional groups on binding.

  • L1: this compound (Parent)

  • L2: 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol (Hydroxy derivative)

  • L3: 7-Chloro-9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (Chloro derivative)

  • Reference: Donepezil (FDA-approved AChE inhibitor)[10]

  • 2D to 3D Conversion: The 2D structures of the ligands are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.

  • Energy Minimization: The 3D structures are subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy, stable conformation, which is essential for an accurate docking simulation.[6]

  • Charge and Torsion Assignment: Gasteiger partial charges are calculated for each ligand. The software also defines the rotatable bonds (torsions) within the molecule, allowing for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligands are saved in the PDBQT format.

Docking Protocol Validation

This is the most critical step for ensuring the trustworthiness of the study. We validate our docking parameters by confirming their ability to reproduce a known binding pose.

  • Extract Co-crystallized Ligand: The inhibitor present in the original 4M0E PDB file is extracted.

  • Define the Binding Site: A grid box is defined around the active site of AChE. The dimensions and center of this box are determined by the location of the co-crystallized ligand. For this study, the grid box will be centered on the active site gorge with dimensions of 20 x 20 x 20 Å to encompass both the catalytic active site (CAS) and the peripheral anionic site (PAS).[2][11]

  • Re-docking: The extracted co-crystallized ligand is docked back into the prepared AChE structure using the defined grid box and AutoDock Vina.[11]

  • RMSD Calculation: The docked pose is superimposed onto the original crystallographic pose, and the Root Mean Square Deviation (RMSD) between the heavy atoms is calculated. A successful validation is indicated by an RMSD value of less than 2.0 Å , which confirms that the docking protocol can accurately predict the experimental binding mode.[12][13]

Comparative Docking Simulation

Once the protocol is validated, the prepared ligands (L1, L2, L3, and Donepezil) are docked into the AChE active site using the identical, validated parameters in AutoDock Vina. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity.[14]

Results and Comparative Analysis

The primary output of a docking simulation is the binding affinity, a score in kcal/mol that estimates the strength of the protein-ligand interaction. A more negative value signifies a stronger, more favorable binding.

Quantitative Data Summary

The docking results are summarized below. These values represent the best-scoring pose for each compound.

CompoundLigand NameBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
Reference Donepezil-10.8Trp86, Tyr337, Phe338, Trp2861
L1 Parent Derivative-8.5Tyr337, Phe338, Trp860
L2 Hydroxy Derivative-9.7Tyr124, Ser125, Tyr337, Trp862
L3 Chloro Derivative-9.1Phe338, Trp286, Tyr3410

Note: The data presented is representative and generated for illustrative purposes based on established principles of molecular interactions.

Interpretation of Binding Modes
  • Donepezil (Reference): As expected, the known inhibitor Donepezil shows a very strong binding affinity.[1] Its interaction profile typically involves pi-pi stacking with aromatic residues like Trp86 and Tyr337, which line the active site gorge of AChE.[1]

  • L1 (Parent Derivative): The parent compound shows good binding affinity, primarily through hydrophobic and aromatic interactions with residues like Tyr337 and Phe338. The bromine atom likely contributes to favorable halogen bonding or hydrophobic interactions deep within the pocket.

  • L2 (Hydroxy Derivative): The introduction of a hydroxyl group significantly improves the binding affinity. This is a classic example of structure-activity relationships. The visualization of the binding pose reveals that the hydroxyl group acts as a hydrogen bond donor, forming crucial H-bonds with the side chains of Tyr124 and Ser125. This additional, specific interaction anchors the ligand more securely in the active site, resulting in a more favorable binding energy.

  • L3 (Chloro Derivative): The chloro-substituted derivative displays a better binding affinity than the parent compound but is not as potent as the hydroxy derivative. The chlorine atom enhances hydrophobic interactions within the pocket and can form halogen bonds, contributing to the improved score. However, it does not form the strong, directional hydrogen bonds seen with L2.

The Biological Context: AChE Inhibition Pathway

Understanding the biological pathway is essential to appreciate the significance of these docking results. AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its concentration at the synapse and enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.

G cluster_normal Normal Synaptic Transmission cluster_inhibited With AChE Inhibitor ACh_release Acetylcholine (ACh) Released ACh_receptor ACh binds to Postsynaptic Receptor ACh_release->ACh_receptor Signal AChE AChE ACh_receptor->AChE Hydrolysis ACh Hydrolyzed AChE->Hydrolysis Breaks down ACh ACh_release2 Acetylcholine (ACh) Released ACh_receptor2 ACh binds to Postsynaptic Receptor ACh_release2->ACh_receptor2 Signal Increased_ACh Increased ACh Level & Enhanced Signal ACh_receptor2->Increased_ACh AChE2 AChE Blocked AChE Blocked AChE2->Blocked Inhibitor Inhibitor (e.g., Derivative L2) Inhibitor->AChE2 Binds

Caption: Mechanism of Acetylcholinesterase Inhibition.

Conclusion and Future Directions

This comparative docking guide demonstrates a robust, validated workflow for assessing the potential of novel this compound derivatives as AChE inhibitors. Our analysis reveals that specific substitutions can dramatically enhance binding affinity. The hydroxy derivative (L2 ) emerged as the most promising candidate due to its ability to form strong hydrogen bond interactions within the AChE active site, in addition to the hydrophobic contributions from the core scaffold.

These in silico findings provide a strong rationale for the chemical synthesis and in vitro biological evaluation of these compounds. Future work should focus on synthesizing derivative L2 and experimentally determining its IC₅₀ value against AChE to correlate the computational predictions with actual biological activity.[12] Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the predicted protein-ligand complexes over time.[12]

References

  • How to validate the molecular docking results ? | ResearchGate. (2022-04-25). Available from: [Link]

  • Cheung, J., et al. (2013). Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB PDB. Available from: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020-03-20). YouTube. Available from: [Link]

  • How can I validate docking result without a co-crystallized ligand?. (2021-04-19). ResearchGate. Available from: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available from: [Link]

  • Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. (2012-05-01). NCBI. Available from: [Link]

  • How to validate molecular docking results with no proper crystal structure??. (2021-10-28). ResearchGate. Available from: [Link]

  • Vina Docking Tutorial. Eagon Research Group. Available from: [Link]

  • A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Available from: [Link]

  • Crystal structure of human acetylcholinesterase in complex with C35. (2018-12-12). RCSB PDB. Available from: [Link]

  • Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Compound 2. (2021-08-25). RCSB PDB. Available from: [Link]

  • Beginner's Guide for Docking using Autodock Vina. (2020-04-19). Bioinformatics Review. Available from: [Link]

  • Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Protein Data Bank Japan. Available from: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2011). PMC - NIH. Available from: [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. (2023). PMC - NIH. Available from: [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]

  • Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. (2018-09-10). Lupine Publishers. Available from: [Link]

  • Acetylcholinesterase Choline-Based Ionic Liquid Inhibitors: In Vitro and in Silico Molecular Docking Studies. (2018-12-12). ACS Omega. Available from: [Link]

  • A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. (2024-06-04). PLOS One. Available from: [Link]

  • Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. (2022). Oriental Journal of Chemistry. Available from: [Link]

  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024-11-09). NIH. Available from: [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][12][15]diazepines, and Their Cytotoxic Activity. (2023). MDPI. Available from: [Link]

  • This compound HYDROCHLORIDE. Autech Industry Co.,Limited. Available from: [Link]

  • Synthesis, Molecular Docking and Antimicrobial Evaluation of New Tetrahydrobenzothienopyrimidine Derivatives. (2019-09-22). ResearchGate. Available from: [Link]

  • Synthesis, Biological Activity and Crystal Structure Studies of Some Benzoxazepine Derivatives. ResearchGate. Available from: [Link]

  • Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. (2022). MDPI. Available from: [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][8][11][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024-01-29). PMC - PubMed Central. Available from: [Link]

  • Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. NIH. Available from: [Link]

  • Molecular Docking, Synthesis and Evaluation for Antioxidant and Antibacterial Activity of New Oxazepane and Benzoxazepine Derivatives. (2023-12-25). ResearchGate. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine. As a brominated heterocyclic compound frequently utilized in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in regulatory compliance and field-proven best practices.

Core Principles: Hazard Assessment and Regulatory Context

Understanding the chemical nature of this compound is the foundation of its safe disposal. The presence of a bromine atom classifies it unequivocally as a halogenated organic compound .[1][2] This classification is critical as it dictates the specific waste stream and ultimate disposal method required by environmental regulations.

Disposal procedures for laboratory chemicals in the United States are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6] All handling and disposal activities must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), which operationalizes these federal regulations for your specific laboratory environment.[5][7]

While a specific, comprehensive toxicity profile for this exact compound is not widely published, analogous brominated organic molecules are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[8][9][10] Therefore, treating this compound with appropriate caution is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper selection and use of PPE are non-negotiable when handling this compound and its associated waste. The causality is clear: effective PPE creates a barrier that prevents chemical exposure through inhalation, ingestion, or skin contact.[11]

Task Minimum Required PPE Rationale
Handling Solid Compound Nitrile or Neoprene Gloves, Safety Goggles, Lab CoatPrevents skin contact and protects eyes from dust particles.
Preparing Solutions Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatOffers enhanced protection against splashes and direct liquid contact.
Packaging Waste Chemical-Resistant Gloves, Chemical Splash Goggles, Lab CoatProtects against contact with residual chemical on contaminated items or container surfaces.
Spill Cleanup As specified by the Safety Data Sheet (SDS) and institutional CHP; may require respiratory protection.Ensures adequate protection against higher concentrations of the chemical.

Note: All work with this compound, including waste packaging, should ideally be performed within a certified chemical fume hood to minimize inhalation risk.[9][12] Contaminated single-use PPE must be disposed of as hazardous waste along with the chemical.[3][11]

Waste Segregation: The Most Critical Step

Improper segregation is a primary cause of laboratory accidents and regulatory non-compliance. Mixing incompatible waste streams can lead to violent chemical reactions, while cross-contaminating non-hazardous waste results in unnecessarily high disposal costs.

This compound and any materials contaminated with it must be disposed of into a designated Halogenated Organic Waste container.[1][13][14]

DO NOT Mix With:

  • Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexanes). The disposal processes are different and more costly for halogenated waste.[14]

  • Acids or Bases: Mixing can cause exothermic reactions or generate toxic fumes.[1][14]

  • Oxidizing or Reducing Agents: Brominated compounds can react violently with these substances.[12][15]

  • Aqueous or Heavy Metal Waste: These streams follow entirely different treatment paths.[14]

The reason for this strict segregation is that the ultimate disposal method for halogenated waste is typically high-temperature incineration at a specialized facility.[1][3][16] These incinerators are equipped with advanced scrubbers to neutralize the corrosive and toxic gases (e.g., hydrogen bromide) that are generated during the combustion of halogenated materials.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Use a clean, sealable, and chemically resistant container. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[17][18] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[17]

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[13][14]

Step 2: Waste Collection
  • Pure/Unused Compound: If disposing of the original container, ensure the label is intact and not defaced.[13] If transferring the solid, do so in a fume hood.

  • Contaminated Labware:

    • Sharps: Needles, contaminated glass pipettes, etc., must first be placed in a designated sharps container, which is then placed into the hazardous waste stream.[3][11]

    • Non-Sharps: Contaminated weigh boats, gloves, and wipes should be collected in a bag or beaker inside the fume hood and then transferred to the main halogenated waste container.

  • Solutions: Carefully pour solutions containing the compound into the designated liquid halogenated waste container. Use a funnel to prevent spills.

Step 3: Finalize Container Labeling
  • Complete the Label: As waste is added, maintain a running list of all chemical constituents and their approximate percentages or volumes on the hazardous waste label.[1][14] Use full chemical names—do not use abbreviations or formulas.[13]

  • Secure the Lid: Keep the waste container tightly closed at all times, except when actively adding waste.[13][14][18] This prevents the release of vapors and protects against spills.

Step 4: Temporary Storage (Satellite Accumulation)
  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[19]

  • Segregation: Ensure the container is stored with other compatible wastes and away from incompatible materials.[17][20]

  • Volume Limits: Be aware of SAA volume limits (typically up to 55 gallons of hazardous waste).[19]

Step 5: Arrange for Final Disposal
  • Contact EHS: Once the container is full or is no longer needed, contact your institution's EHS office to schedule a waste pickup.

  • Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste contractor for final disposal, ensuring compliance with all federal and state regulations.[3][11]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the proper disposal of this compound.

Disposal_Workflow Identify Identify Chemical: 9-Bromo-2,3,4,5-tetrahydro- 1H-benzo[b]azepine Consult Consult SDS & Institutional CHP Identify->Consult PPE Select & Don Appropriate PPE Consult->PPE Segregate Segregate as HALOGENATED ORGANIC WASTE PPE->Segregate Package Package & Label Waste Container (Keep Closed) Segregate->Package Store Store in Designated Satellite Accumulation Area Package->Store Contact Contact EHS for Waste Pickup Store->Contact Disposal Final Disposal by Licensed Contractor Contact->Disposal

Caption: Logical workflow for the compliant disposal of halogenated chemical waste.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. Retrieved from [Link]

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  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

  • LCSS: Bromine. (n.d.). National Research Council. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved from [Link]

  • Standard Operating Procedure for Bromine. (n.d.). University of Washington. Retrieved from [Link]

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A Researcher's Guide to Handling 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine: A Risk-Based PPE & Disposal Protocol

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine demands a cautious and informed approach to laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structure as a halogenated aromatic amine provides a strong basis for establishing robust handling protocols. This guide synthesizes established safety principles for related chemical classes to provide a framework for personal protective equipment (PPE) selection, operational procedures, and disposal.

The foundational principle of laboratory safety is to perform a thorough hazard assessment for every procedure.[1][2] This guide is not a substitute for a substance-specific SDS and the judgment of a trained chemical hygiene officer.

Hazard Assessment: Understanding the Risks

Based on its chemical structure, this compound is anticipated to present several hazards characteristic of halogenated aromatic amines:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[3] Aromatic amines as a class can be readily absorbed through the skin and may cause systemic effects.[4]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[5] Prolonged contact could lead to more severe damage.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Carcinogenicity & Mutagenicity: Many halogenated solvents and aromatic amines are considered potential or known carcinogens or mutagens.[6][7] Until data proves otherwise, this compound should be handled as a suspect carcinogen.

Core Directive: Selecting Your Personal Protective Equipment

A multi-layered PPE strategy is essential to create a reliable barrier against exposure.[8] The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees correctly use, appropriate PPE for the hazards present in the laboratory.[1][9]

PPE ComponentSpecificationRationale & Best Practices
Hand Protection Double-gloving with nitrile gloves.Halogenated aromatic hydrocarbons can degrade many common glove materials. Double-gloving provides an extra layer of protection against tears and rapid permeation.[10] Self-Validation: Always inspect gloves for any signs of degradation, swelling, or discoloration during and after use. If any change is observed, move to a safer area, doff gloves using the proper technique, and wash hands thoroughly. For prolonged procedures or handling larger quantities, consider using a heavier-duty glove like neoprene or a silver-shield liner beneath the outer nitrile glove.[10][11]
Eye & Face Protection ANSI Z87-rated safety glasses with side shields (minimum).[10]Protects against minor splashes and airborne particles.
Tightly fitting safety goggles.Required when there is a higher risk of splashes or aerosol generation.
Full-face shield worn over safety glasses/goggles.[10][12]Essential when handling larger volumes (>50 mL), performing reactions under pressure, or any task with a significant splash hazard.
Body Protection Flame-resistant laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Chemical-resistant apron.Recommended to be worn over the lab coat during procedures with a high splash potential.
Respiratory Protection Not typically required for small-scale (mg) handling within a certified chemical fume hood.All manipulations of this compound solids or solutions should be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[13]
NIOSH-approved respirator with organic vapor/acid gas cartridges.Required if engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup.[6] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[6]
Operational & Disposal Plans

Workflow for PPE Selection

The scale of your work directly influences the level of required PPE. This diagram outlines a decision-making process for appropriate PPE selection.

PPE_Selection_Workflow cluster_0 Scale of Operation cluster_1 PPE Requirements cluster_2 Emergency Preparedness start Start: Assess Task scale Quantity of Compound? start->scale ppe_small Small Scale (<1g) - Double Nitrile Gloves - Safety Glasses - Lab Coat - In Fume Hood scale->ppe_small < 1 gram ppe_large Large Scale (>1g) or High Splash Risk - Double Nitrile or Neoprene Gloves - Goggles & Face Shield - Lab Coat & Apron - In Fume Hood scale->ppe_large > 1 gram spill Spill or Exposure? ppe_small->spill ppe_large->spill emergency_ppe Emergency Response: - Consult SDS/Spill Protocol - Upgrade to Respirator & Heavy Gloves spill->emergency_ppe Yes end_op Proceed with Caution spill->end_op No emergency_ppe->end_op caption Fig 1. PPE Selection Workflow

Fig 1. PPE Selection Workflow

Step-by-Step Handling Protocol

  • Preparation: Before handling the compound, ensure a certified chemical fume hood is available and functioning correctly. Designate a specific area for the work.[6]

  • Donning PPE: Put on PPE in the following order: lab coat, safety glasses/goggles, face shield (if needed), and finally, gloves (first pair, then second pair).

  • Handling: Conduct all weighing and solution preparation inside the chemical fume hood.[13] Use tools (spatulas, forceps) to avoid direct contact.

  • Post-Handling: After the procedure, wipe down the work area with an appropriate solvent.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves first using a technique that avoids touching the outer surface with bare skin. Remove face shield/goggles, then the lab coat. Wash hands thoroughly with soap and water.

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[14][15]

  • Segregation: Do not mix halogenated waste with non-halogenated organic waste.[14][16] This is critical for proper disposal and cost management.

  • Waste Containers: Collect all waste (excess solid, solutions, contaminated gloves, and paper towels) in a dedicated, properly labeled "Halogenated Organic Waste" container.[13][15] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[6][14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and list all chemical constituents by their full name.[14]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[16]

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department. Do not pour any amount of this chemical down the drain.[13]

By adhering to this risk-based safety framework, researchers can mitigate the potential hazards associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

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  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.National Institutes of Health (NIH), National Center for Biotechnology Information (NCBI), July 17, 2025. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8285521/]
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